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  • Product: 1,6-Naphthyridine-5-carboxamide
  • CAS: 61327-63-7

Core Science & Biosynthesis

Foundational

1,6-Naphthyridine-5-Carboxamide: Mechanism of Action and Pharmacological Validation

A Technical Whitepaper on Next-Generation Selective NaV1.8 Inhibitors Executive Summary The management of moderate-to-severe acute and chronic pain is undergoing a paradigm shift, moving away from centrally acting opioid...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Next-Generation Selective NaV1.8 Inhibitors

Executive Summary

The management of moderate-to-severe acute and chronic pain is undergoing a paradigm shift, moving away from centrally acting opioids toward peripherally restricted, target-specific therapeutics. At the forefront of this shift is the 1,6-naphthyridine-5-carboxamide scaffold, the core pharmacophore of the novel non-opioid analgesic zilvetrigine (1)[1]. Discovered via a rigorous scaffold-hopping strategy from earlier pyridone acetamides, this rigid heterocycle achieves unprecedented selectivity for the voltage-gated sodium channel NaV1.8 (2)[2].

As a Senior Application Scientist, I have structured this guide to dissect the biological rationale, structural pharmacology, and the self-validating experimental workflows required to characterize the mechanism of action (MoA) of 1,6-naphthyridine-5-carboxamides.

Molecular Target & Biological Rationale

The target of the 1,6-naphthyridine-5-carboxamide scaffold is NaV1.8 , a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel encoded by the SCN10A gene.

Unlike NaV1.1–NaV1.3 (expressed in the central nervous system) or NaV1.5 (expressed in cardiac tissue), NaV1.8 is almost exclusively localized to small-diameter nociceptive neurons in the dorsal root ganglia (DRG) (3)[3]. In these peripheral pain-sensing neurons, NaV1.8 is responsible for the majority of the inward sodium current during the depolarizing upstroke of an action potential. When tissue injury or inflammation occurs, nociceptors become hyperexcitable, leading to spontaneous firing. Selectively blocking NaV1.8 silences this hyperexcitability at the source, preventing pain signals from reaching the brain without triggering sedation, addiction, or cardiotoxicity.

G Stimulus Noxious Stimulus (Tissue Injury/Inflammation) DRG Peripheral Nociceptor (DRG Neuron) Stimulus->DRG NaV18 NaV1.8 Channel Activation (TTX-Resistant Current) DRG->NaV18 ActionPotential Action Potential Generation & Propagation NaV18->ActionPotential CNS CNS Pain Perception ActionPotential->CNS Inhibitor 1,6-Naphthyridine-5-carboxamide (e.g., Zilvetrigine) VSD2 Binds VSD2 Stabilizes Closed State Inhibitor->VSD2 VSD2->NaV18 Allosteric Block

Mechanism of NaV1.8 inhibition by 1,6-naphthyridine-5-carboxamide in nociceptive signaling.

Mechanism of Action: Allosteric Modulation via VSD2

Traditional local anesthetics (e.g., lidocaine) are non-selective pore blockers. In contrast, the 1,6-naphthyridine-5-carboxamide class operates via a highly specific allosteric mechanism .

These molecules bind to the Voltage-Sensing Domain 2 (VSD2) of the NaV1.8 channel (4)[4]. During membrane depolarization, VSDs undergo conformational changes that open the central ion pore. By wedging into a hydrophobic pocket within VSD2, the 1,6-naphthyridine-5-carboxamide scaffold sterically hinders the outward movement of the S4 voltage sensor. This effectively stabilizes the channel in its closed, resting state , preventing the influx of sodium ions required for action potential propagation.

Because the amino acid sequence of VSD2 in NaV1.8 is highly divergent from other sodium channel isoforms, this scaffold achieves extraordinary selectivity, as summarized in Table 1.

Table 1: Representative Selectivity Profile of 1,6-Naphthyridine-5-Carboxamides

Target ChannelPrimary Expression SiteIC50 (nM)Selectivity FoldPhysiological Implication
NaV1.8 Peripheral Nociceptors (DRG)< 10Reference (1x)Potent peripheral analgesia
NaV1.5 Cardiac Myocytes> 10,000> 1000xNo cardiotoxicity / QT prolongation
NaV1.1 - 1.3 Central Nervous System> 10,000> 1000xNo risk of seizures or sedation
NaV1.7 Peripheral Nociceptors> 5,000> 500xAvoids complete sensory block
Experimental Methodologies for Validation

To establish the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of a novel 1,6-naphthyridine-5-carboxamide derivative, researchers must employ self-validating physiological assays. Below are the definitive protocols used to characterize these inhibitors.

Protocol 1: State-Dependent Automated Patch-Clamp Electrophysiology

Causality & Rationale: NaV1.8 channels transition between resting, open, and inactivated states. 1,6-Naphthyridine-5-carboxamides are state-dependent inhibitors, meaning they exhibit significantly higher affinity for the inactivated state of the channel. A standard holding potential of -120 mV forces channels into the resting state, which artificially underestimates the compound's potency. By utilizing a prepulse to -40 mV, we drive a physiological fraction of channels into steady-state inactivation, perfectly mimicking the depolarized state of an injured, hyperexcitable nociceptor.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing recombinant human NaV1.8 (hNaV1.8) and auxiliary

    
    -subunits.
    
  • Solution Setup: Use an intracellular solution containing CsF and an extracellular solution containing Cd

    
    . Why? Cesium blocks endogenous potassium currents, and Cadmium blocks calcium currents, isolating the pure sodium current for accurate measurement.
    
  • Voltage Protocol:

    • Hold cells at -120 mV.

    • Apply an 8-second conditioning prepulse to -40 mV (to induce steady-state inactivation).

    • Apply a brief test pulse to +10 mV to elicit the TTX-R sodium current.

  • Compound Application: Perfuse the 1,6-naphthyridine-5-carboxamide in a dose-escalation manner (0.1 nM to 10

    
    M).
    
  • Data Analysis: Measure the reduction in peak current amplitude and calculate the IC

    
     using a standard Hill equation fit.
    

G Step1 HEK293 Cells Expressing Recombinant hNaV1.8 Step2 Automated Patch-Clamp (State-Dependent Protocol) Step1->Step2 Step3 Compound Application (Concentration-Response) Step2->Step3 Step4 Current Measurement (Steady-State Inactivation) Step3->Step4 Step5 IC50 Calculation & Selectivity Profiling Step4->Step5

Step-by-step automated patch-clamp workflow for validating NaV1.8 inhibitor potency.

Protocol 2: Ex Vivo Human DRG Spontaneous Firing Assay

Causality & Rationale: Recombinant HEK293 systems lack the complex interactome of native neurons. Human DRG neurons co-express multiple sodium channels, notably NaV1.7 and NaV1.8. Testing the compound in native human tissue at physiological body temperature (37°C) is critical because channel gating kinetics are highly temperature-dependent (5)[5]. This assay proves that selectively inhibiting NaV1.8 is sufficient to collapse the action potential "shoulder" and prevent repetitive firing, even when NaV1.7 remains fully functional.

Step-by-Step Workflow:

  • Tissue Procurement: Isolate human DRG neurons from qualified donors and enzymatically dissociate them for single-cell plating.

  • Current-Clamp Recording: Establish the whole-cell configuration in current-clamp mode. Maintain the bath temperature strictly at 37°C.

  • Evoking Action Potentials: Inject a 1-second depolarizing current step to evoke repetitive action potential firing.

  • Pharmacological Intervention: Apply 10 nM of the 1,6-naphthyridine-5-carboxamide inhibitor.

  • Measurement: Quantify the reduction in action potential peak amplitude, the narrowing of the action potential width, and the total suppression of repetitive firing frequency.

Conclusion

The 1,6-naphthyridine-5-carboxamide structural class represents a triumph of structure-based drug design and scaffold hopping (6)[6]. By acting as highly selective, state-dependent allosteric modulators of the NaV1.8 VSD2 domain, these compounds achieve profound peripheral analgesia while completely circumventing the addiction liabilities of opioids and the systemic toxicities of non-selective sodium channel blockers.

References
  • Source: fda.
  • Advances in the discovery of selective NaV1.
  • Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.
  • Modulation of human dorsal root ganglion neuron firing by the Nav1.
  • Source: google.com (Google Patents)
  • (A) The mechanism of action of suzetrigine (VX-548); (B)

Sources

Exploratory

The 1,6-Naphthyridine-5-carboxamide Scaffold: A Privileged Pharmacophore in Modern Target-Directed Drug Discovery

Executive Summary In contemporary medicinal chemistry, the 1,6-naphthyridine-5-carboxamide motif has emerged as a highly versatile and privileged scaffold. By balancing rigid bicyclic geometry with precise hydrogen-bondi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,6-naphthyridine-5-carboxamide motif has emerged as a highly versatile and privileged scaffold. By balancing rigid bicyclic geometry with precise hydrogen-bonding vectors, this core structure has successfully addressed complex structure-activity relationship (SAR) challenges across disparate therapeutic areas. This technical guide explores the mechanistic rationale, SAR evolution, and synthetic methodologies of this scaffold, focusing on its two most prominent applications: the state-dependent inhibition of Voltage-Gated Sodium Channels (NaV1.8) for pain management[1], and the highly stereospecific inverse agonism of the Retinoid-Related Orphan Receptor gamma t (RORγt) for autoimmune disorders[2].

Structural Anatomy & Physicochemical Logic

The intrinsic value of the 1,6-naphthyridine-5-carboxamide core lies in its precise spatial arrangement of heteroatoms.

  • The Naphthyridine Core: The nitrogen atoms at positions 1 and 6 drastically lower the pKa of the ring system compared to quinoline analogues, improving aqueous solubility and reducing off-target lipophilic binding (escaping "molecular obesity").

  • The 5-Carboxamide Vector: Positioned at the bridgehead-adjacent C5 carbon, the carboxamide group acts as a critical bidentate interaction hub. It provides a rigid hydrogen-bond donor (N-H) and acceptor (C=O) pair.

  • Conformational Restriction: When replacing flexible acyclic amides, fusing the system into a naphthyridine ring reduces the entropic penalty upon target binding, leading to significant gains in target residence time and overall potency[3].

SAR Paradigm I: Voltage-Gated Sodium Channel (NaV1.8) Inhibition

NaV1.8 is a tetrodotoxin-resistant sodium channel preferentially expressed in the peripheral nervous system (Dorsal Root Ganglia), making it a prime target for non-addictive analgesics[1].

Scaffold Hopping to Overcome Flexibility

Early generation NaV1.8 inhibitors, such as VX-150, utilized an N-(pyridone)acetamide moiety. While efficacious, the conformational flexibility of the acyclic acetamide linker presented pharmacokinetic and selectivity liabilities. Researchers at Vertex Pharmaceuticals executed a successful scaffold hopping strategy to rigidify this region[3].

By cyclizing the flexible linker into a 4-oxo-1,4-dihydro-1,6-naphthyridine-5-carboxamide core, the molecule was locked into a bioactive conformation[4]. This constrained geometry perfectly aligned with the Domain IV S4-S5 linker of the NaV1.8 channel.

  • SAR Insight: The initial rigidified compound (Compound 37) displayed an IC50 of < 500 nM[3].

  • Optimization: Further structural exploration of the diaryl ether moiety extending from the core led to the discovery of 1-(pyridin-2-yl)azepane derivatives (Compound 38), which pushed the potency into the low nanomolar range while maintaining >200-fold selectivity over central nervous system isoforms (NaV1.1, NaV1.5)[1].

NaV18_Pathway Stimulus Noxious Stimulus (Tissue Injury/Inflammation) DRG Dorsal Root Ganglion (DRG) Sensory Neurons Stimulus->DRG NaV18 NaV1.8 Channel Activation (Depolarization) DRG->NaV18 ActionPotential Action Potential Propagation (Pain Signal) NaV18->ActionPotential CNS Central Nervous System (Pain Perception) ActionPotential->CNS Inhibitor 1,6-Naphthyridine-5-carboxamide (e.g., Vertex Scaffold) Blockade State-Dependent Blockade (Domain IV S4-S5 Linker) Inhibitor->Blockade Blockade->NaV18 Inhibits

Fig 1. Mechanism of NaV1.8 state-dependent inhibition by 1,6-naphthyridine derivatives.

SAR Paradigm II: RORγt Inverse Agonism (TAK-828F)

In the realm of autoimmune therapeutics, Takeda identified TAK-828F as a potent, orally available inverse agonist of RORγt (a master regulator of Th17 cell differentiation)[2].

Escaping Flatland: The Tetrahydro Core

Unlike the planar NaV1.8 inhibitors, TAK-828F utilizes a 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide scaffold[5].

  • SAR Insight: The reduction of the pyridine ring to a piperidine ring (tetrahydro state) introduces crucial sp3 character. This three-dimensionality is required to project the attached indane and cyclobutane moieties deep into the hydrophobic pockets of the RORγt ligand-binding domain (LBD)[2].

  • Stereochemical Imperative: The C5 position becomes a chiral center. SAR studies revealed that only the (R)-enantiomer properly vectors the 5-carboxamide to form a critical hydrogen bond with His479 in the RORγt LBD. The (S)-enantiomer results in a steric clash, completely ablating inverse agonist activity[5].

Synthesis_Workflow Start 2-Chloropyridine Derivative Heck Heck Vinylation (Ethylene Gas, Pd) Start->Heck Intermediate 3-Acyl-2-vinylpyridine Heck->Intermediate Cyclization One-Pot Cyclization (NH3 pressure, 60°C) Intermediate->Cyclization Dihydro Dihydronaphthyridine Intermediate Cyclization->Dihydro ATH Asymmetric Transfer Hydrogenation (Ru-cat) Dihydro->ATH Product (R)-Tetrahydro-1,6- naphthyridine-5-carboxamide ATH->Product

Fig 2. Asymmetric synthetic workflow for the TAK-828F tetrahydronaphthyridine core.

Experimental Methodologies

Protocol A: Enantioselective Synthesis of the TAK-828F Scaffold

To achieve the critical (R)-stereocenter, process chemists developed a scalable, chromatography-free route[5]. The following protocol details the crucial cyclization and asymmetric transfer hydrogenation (ATH) steps.

Step 1: One-Pot Cyclization to Dihydronaphthyridine

  • Preparation: Charge a 120 mL autoclave vessel with 3-acyl-2-vinylpyridine (2.0 g, 9.7 mmol), Butylated hydroxytoluene (BHT) (80 mg), and dry MeOH (80 mL)[2].

    • Causality Check: BHT is added as a radical scavenger. Vinylpyridines are highly prone to radical-initiated polymerization at elevated temperatures. BHT suppresses this, ensuring the intramolecular cyclization with ammonia dominates.

  • Imine Formation: Stir the mixture at room temperature under NH3 pressure (0.30 MPa) for 2 hours. This allows preliminary imine formation before thermal stress is applied.

  • Cyclization: Seal the vessel and heat to 60 °C (bath temperature) for 6 hours (pressure gauge will indicate ~0.65 MPa)[2].

  • Isolation: Cool to room temperature, concentrate using a rotary evaporator, and dilute with 2-propanol to yield 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (79% assay yield by HPLC)[5].

Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

  • Reaction Setup: In a 100 mL four-neck flask, combine the dihydronaphthyridine intermediate (2.0 g, 9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), and the chiral ruthenium catalyst: chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 1 mol%) in CH3CN (50 mL)[2].

    • Causality Check: Ammonium formate acts as the hydride donor. The (R,R)-ligand on the Ru-catalyst creates a chiral pocket that exclusively delivers the hydride to the Re-face of the imine, establishing the required (R)-configuration at C5.

  • Execution: Stir at 35 °C for 24 hours under continuous N2 flow (critical to sweep away CO2 byproduct, driving the equilibrium forward)[2].

  • Workup: Quench with 1 M aq citric acid and extract with toluene to yield the enantiopure (R)-tetrahydro-1,6-naphthyridine-5-carboxamide[2].

Protocol B: High-Throughput Electrophysiology (E-VIPR) for NaV1.8

Because 1,6-naphthyridine-5-carboxamides are state-dependent blockers, traditional resting-state assays yield false negatives. The Electrical Voltage Ion Probe Reader (E-VIPR) assay is mandatory[1].

  • Cell Preparation: Plate HEK293 cells stably expressing human NaV1.8 in 384-well plates. Load cells with FRET-based voltage sensor dyes (CC2-DMPE and DiSBAC2(3)).

  • State Stabilization (The Critical Step): Apply a holding potential of −40 mV using the E-VIPR electrodes.

    • Causality Check: At a physiological resting potential (−90 mV), the channel is closed. Holding the membrane at −40 mV forces ~50% of the channels into the inactivated state. The 1,6-naphthyridine scaffold exhibits >100-fold higher affinity for this inactivated conformation[1].

  • Compound Addition: Dispense the test compounds and incubate for 20 minutes to allow equilibrium binding to the inactivated state.

  • Stimulation & Readout: Apply a depolarizing pulse train. Measure the change in FRET ratio (emission at 460 nm vs 580 nm). Calculate the IC50 based on the reduction of the FRET signal relative to vehicle controls.

Quantitative Data Summaries

Table 1: SAR Progression of NaV1.8 Inhibitors (Scaffold Hopping)

Compound / SeriesTargetPharmacophore FeatureIC50 (Inactivated State)Reference
VX-150 (Precursor)NaV1.8Flexible N-(pyridone)acetamide~10 - 50 nM[3]
Compound 37 NaV1.8Rigid 4-oxo-1,4-dihydro-1,6-naphthyridine-5-carboxamide< 500 nM[1]
Compound 38 NaV1.81-(pyridin-2-yl)azepane substitution on naphthyridine core< 10 nM[3]

Table 2: Stereospecificity in RORγt Inverse Agonists

CompoundTargetScaffold ConfigurationActivity ProfileReference
TAK-828F RORγt(R)-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamidePotent Inverse Agonist (In vivo efficacy)[2]
(S)-Enantiomer RORγt(S)-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamideInactive (Steric clash at His479)[5]
Planar Precursor RORγt7,8-dihydro-1,6-naphthyridine-5-carboxamidePoor solubility, low LBD penetration[2]

References

  • Advances in the discovery of selective NaV1.
  • Source: ACS Publications (Synfacts / Org. Process Res. Dev.)
  • Source: Google Patents (Vertex Pharmaceuticals)

Sources

Foundational

Target Deconvolution and Pharmacological Profiling of 1,6-Naphthyridine-5-carboxamides

Executive Summary The 1,6-naphthyridine-5-carboxamide scaffold represents a privileged chemotype in modern medicinal chemistry, distinguished by its ability to navigate the "solubility-permeability" trade-off often encou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine-5-carboxamide scaffold represents a privileged chemotype in modern medicinal chemistry, distinguished by its ability to navigate the "solubility-permeability" trade-off often encountered in kinase inhibitor design. While the naphthyridine core has been historically associated with HIV integrase inhibition (typically as 7-carboxamides), the 5-carboxamide regioisomer has emerged as a high-value pharmacophore for targeting specific serine/threonine and tyrosine kinases.

This technical guide delineates the primary biological targets of 1,6-naphthyridine-5-carboxamides, focusing on their dominant role as Spleen Tyrosine Kinase (Syk) inhibitors and their application in Ataxia Telangiectasia Mutated (ATM) kinase modulation. We provide mechanistic insights, validated experimental protocols, and structural data to support drug development workflows.

Part 1: The Pharmacophore & Structural Logic

The 1,6-naphthyridine ring system offers a distinct advantage over the more common quinoline or isoquinoline scaffolds: the inclusion of the second nitrogen atom (N6) increases polarity and hydrogen-bond accepting capability, often improving the physicochemical profile (LogD, solubility) of the molecule.

The 5-carboxamide substitution is critical for two reasons:

  • Hinge Binding: The amide moiety frequently acts as a hydrogen bond donor/acceptor pair interacting with the hinge region of the kinase ATP-binding pocket (e.g., interacting with Glu/Asp backbone residues).

  • Vector Positioning: It orients the "tail" of the molecule toward the solvent-exposed front, allowing for diverse substitutions to tune selectivity and mitigate off-target toxicity (such as hERG inhibition).

Part 2: Primary Target — Spleen Tyrosine Kinase (Syk)[1][2]

Mechanism of Action

Syk is a non-receptor tyrosine kinase essential for signal transduction in B-cells, mast cells, and macrophages. Upon B-cell receptor (BCR) activation, Syk is recruited to the membrane via its SH2 domains, where it phosphorylates downstream effectors like BLNK and PLC


2.

1,6-Naphthyridine-5-carboxamides function as Type I ATP-competitive inhibitors . They bind in the active conformation of the kinase (DFG-in), effectively blocking the transfer of the


-phosphate from ATP to the tyrosine residue of the substrate.

Key Medicinal Chemistry Insight: Early nitrogen-linked carboxamide derivatives suffered from Ames mutagenicity liabilities.[1] Shifting to a carbon-linked 1,6-naphthyridine-5-carboxamide obviated this genotoxicity while maintaining sub-nanomolar potency (Ellis et al., ACS Med. Chem. Lett.).[2][3]

Signaling Pathway Visualization

The following diagram illustrates the critical node Syk occupies in BCR signaling and where inhibition intercepts the cascade.

Syk_Pathway Antigen Antigen Stimulation BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn Kinase BCR->Lyn Phosphorylation Syk Syk Kinase (Target) Lyn->Syk Recruitment (SH2) BLNK BLNK (Adaptor) Syk->BLNK Phosphorylation Inhibitor 1,6-Naphthyridine-5-carboxamide Inhibitor->Syk ATP Competition PLCg2 PLCγ2 BLNK->PLCg2 Calcium Ca2+ Flux PLCg2->Calcium IP3 generation NFAT NFAT Translocation Calcium->NFAT Response Proliferation / Cytokine Release NFAT->Response

Figure 1: Syk signaling cascade showing the interception point of 1,6-naphthyridine-5-carboxamide inhibitors.

Validated Protocol: TR-FRET Kinase Assay

To validate the potency of a 1,6-naphthyridine-5-carboxamide derivative against Syk, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high Z' factor and resistance to compound fluorescence interference.

Protocol Workflow:

  • Reagent Prep: Dilute Syk enzyme (0.1 nM final) and FL-Peptide Substrate (e.g., LanthaScreen® Tyrosine Kinase Peptide) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 10 nL of test compound (in DMSO) into a 384-well low-volume black plate.

  • Enzyme Incubation: Add 5 µL of diluted Syk enzyme. Incubate for 10 min at RT to allow compound-enzyme equilibrium.

  • Reaction Start: Add 5 µL of ATP solution (at

    
     concentration, typically 10-50 µM).
    
  • Reaction Stop/Detection: After 60 min, add 10 µL of EDTA (to stop reaction) mixed with Europium-labeled anti-phosphotyrosine antibody.

  • Read: Incubate 1 hour and read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Data Analysis: Calculate the TR-FRET ratio (665nm/615nm). Plot % Inhibition vs. log[Compound] to determine IC50.

Part 3: Secondary Target — ATM Kinase

Role in DNA Damage Response (DDR)

While Syk is the primary immunological target, the 1,6-naphthyridine-5-carboxamide scaffold has also been identified in potent inhibitors of ATM (Ataxia Telangiectasia Mutated) kinase. ATM is a master regulator of the double-strand break (DSB) response.

Inhibitors of ATM are developed as sensitizers for radiotherapy or for use in "synthetic lethality" strategies against tumors with p53 or ATM-deficiencies.

Selectivity Profile (Syk vs. ATM)

The selectivity between Syk and ATM often depends on the substitution at the C2 and C3 positions of the naphthyridine ring.

ParameterSyk InhibitorsATM Inhibitors
Core Scaffold 1,6-Naphthyridine-5-carboxamide1,6-Naphthyridine-5-carboxamide
Key Interaction Hinge binder (Glu342/Ala353 region)Hinge binder + Ribose pocket
Typical C2/C3 Sub Small alkyl or amino groupsBulky solubilizing groups (morpholine/piperazine)
Selectivity Flag High selectivity over JAK familyMust monitor selectivity vs. ATR/DNA-PK
IC50 Range < 1.0 nM (Potent)< 10 nM (Potent)

Part 4: Emerging Targets & CDK5

Recent patent literature (WO 2021/067569) has highlighted substituted 1,6-naphthyridines as inhibitors of Cyclin-dependent kinase 5 (CDK5) . Unlike other CDKs, CDK5 is not involved in cell cycle regulation but is critical for CNS development and pain signaling.

Differentiation Note: Researchers must distinguish between the 5-carboxamide and 7-carboxamide regioisomers.

  • 5-carboxamide: Syk, ATM, CDK5.

  • 7-carboxamide: HIV Integrase (e.g., L-870,810 analogs) and HCMV inhibitors.

  • Experimental Check: If synthesizing these compounds, verify regio-chemistry using NOESY NMR, as the synthesis of naphthyridines can yield mixed isomers.

Part 5: Experimental Workflow for Target Validation

To confirm the target profile of a novel 1,6-naphthyridine-5-carboxamide, the following logic gate is recommended:

Validation_Workflow Step1 Synthesis of 1,6-Naphthyridine-5-carboxamide Step2 Primary Screen: Syk Kinase Assay (TR-FRET) Step1->Step2 Decision1 IC50 < 100 nM? Step2->Decision1 Step3A Selectivity Profiling (KinomeScan / Panel) Decision1->Step3A Yes Step3B Secondary Screen: ATM/ATR Decision1->Step3B No (Check Off-Target) Step4 Cellular Assay (B-Cell Proliferation / DDR Foci) Step3A->Step4

Figure 2: Logic gate for validating biological activity of naphthyridine carboxamides.

References

  • Ellis, J. M., et al. (2016).[1][4] "Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization." ACS Medicinal Chemistry Letters, 7(12), 1151–1155.[1][4] [Link][4]

  • Goldfinch Bio Inc. (2021).[3] "Substituted 1,6-Naphthyridine Inhibitors of CDK5." World Intellectual Property Organization, WO 2021/067569. [Link]

  • Chan, L., et al. (1999).[5] "Discovery of 1,6-Naphthyridines as Potent and Selective Inhibitors of CMV."[6] Journal of Medicinal Chemistry, 42, 3023-3025.[5] (Context for scaffold versatility). [Link]

  • Vertex Pharmaceuticals. (2011). "Naphthyridines as ATM Inhibitors." U.S. Patent Application, US20110021507.

Sources

Exploratory

1,6-Naphthyridine-5-carboxamide: A Technical Guide to Kinase Inhibition

The following technical guide details the medicinal chemistry, pharmacology, and synthesis of 1,6-Naphthyridine-5-carboxamide derivatives as kinase inhibitors. Executive Summary The 1,6-naphthyridine-5-carboxamide scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthesis of 1,6-Naphthyridine-5-carboxamide derivatives as kinase inhibitors.

Executive Summary

The 1,6-naphthyridine-5-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, particularly for targeting serine/threonine and tyrosine kinases such as Syk (Spleen Tyrosine Kinase) , c-Met , and LRRK2 . Unlike the more common quinoline or isoquinoline inhibitors, the 1,6-naphthyridine core offers unique nitrogen positioning (N1 and N6) that facilitates distinct hydrogen-bonding patterns with the kinase hinge region.

The inclusion of a carboxamide group at the C5 position is a critical medicinal chemistry tactic. It serves dual functions: acting as a hydrogen bond donor/acceptor vector to engage the ribose-binding pocket or solvent front residues, and significantly modulating the physicochemical properties (solubility, lipophilicity) of the aromatic core.

Structural Biology & Binding Mechanism[1][2]

The Pharmacophore

The 1,6-naphthyridine core is a bicyclic heteroaromatic system. In kinase inhibition, the binding mode typically follows a Type I or Type I½ architecture (ATP-competitive).

  • Hinge Interaction: The N1 nitrogen often serves as a hydrogen bond acceptor for the backbone amide of the kinase hinge region.

  • The C5-Carboxamide Vector: The 5-position is geometrically positioned to project substituents toward the solvent-exposed region or the sugar pocket , depending on the specific kinase topology. The carboxamide moiety (

    
    ) provides a "molecular hook" capable of:
    
    • H-Bonding: Interacting with conserved water networks or polar residues (e.g., Asp/Glu) near the active site entrance.

    • Solubility Enhancement: Lowering

      
       to improve oral bioavailability compared to purely lipophilic analogs.
      
Mechanism of Action (Syk/c-Met Context)

In the context of Syk inhibition , 1,6-naphthyridine-5-carboxamides typically bind with the N1/C2 region oriented toward the hinge (residues Glu378/Leu377 in Syk). The C5-carboxamide extends perpendicular to the hinge axis, often engaging the "gatekeeper" residue or stabilizing the inhibitor conformation via intramolecular hydrogen bonding.

KinaseBinding cluster_0 Binding Pocket Logic Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold 1,6-Naphthyridine Core (N1 Acceptor) Hinge->Scaffold H-Bond (NH -> N1) C5_Group 5-Carboxamide Group (-CONH2) Scaffold->C5_Group Covalent Link Solvent Solvent Front / Sugar Pocket (Polar Interaction) C5_Group->Solvent H-Bond Network Gatekeeper Gatekeeper Residue (Selectivity Filter) C5_Group->Gatekeeper Steric/Polar Contact

Figure 1: Logical binding topology of 1,6-naphthyridine-5-carboxamide within the kinase ATP-binding pocket.[1]

Chemical Synthesis

The synthesis of 1,6-naphthyridine-5-carboxamide derivatives requires a strategy that allows late-stage diversification at the C5 position. The following protocol is a validated route adapted from high-impact medicinal chemistry literature (e.g., J. Med. Chem., Bioorg.[1][2] Med. Chem.).[3][1][2][4][5][6][7][8][9][10]

Synthetic Pathway

The core is typically assembled via a Friedländer-type condensation or a cyclization of pyridine precursors , followed by functionalization at C5.

Key Intermediate: 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide.

Step-by-Step Protocol

Step 1: Formation of the Naphthyridine Core

  • Reagents: 4-amino-pyridine-3-carbaldehyde, ethyl pyruvate, catalytic L-proline.

  • Conditions: Reflux in ethanol for 12 hours.

  • Mechanism: Condensation followed by cyclization yields the ethyl 1,6-naphthyridine-5-carboxylate intermediate.

Step 2: Conversion to Carboxamide

  • Reagents: 7N Ammonia in Methanol (

    
    ).
    
  • Conditions: Sealed tube,

    
    , 24 hours.
    
  • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ether.

  • Yield: Typically 70-85%.

Step 3: C-Substituent Diversification (Optional)

  • If the C5 position requires a substituted amide (e.g.,

    
    -alkyl), use the corresponding amine with standard coupling agents (HATU/DIPEA) on the carboxylic acid precursor.
    

SynthesisRoute Start 4-Amino-pyridine-3-carbaldehyde Inter1 Ethyl 1,6-naphthyridine-5-carboxylate Start->Inter1 Condensation Reagent1 + Ethyl Pyruvate (L-Proline cat.) Reagent1->Inter1 Product 1,6-Naphthyridine-5-carboxamide (Target Scaffold) Inter1->Product Nucleophilic Acyl Substitution Step2 Ammonolysis (NH3/MeOH, 80°C) Step2->Product

Figure 2: Synthetic route to the 1,6-naphthyridine-5-carboxamide core.

Biological Characterization & Protocols

To validate the efficacy of 1,6-naphthyridine-5-carboxamide derivatives, a robust screening cascade is required.

In Vitro Kinase Assay (Syk/c-Met)

This protocol uses a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™) to determine


.

Protocol:

  • Preparation: Prepare

    
     stock of the test compound in 100% DMSO.
    
  • Dilution: Perform 3-fold serial dilutions in kinase buffer (

    
     HEPES pH 7.5, 
    
    
    
    
    
    ,
    
    
    EGTA, 0.01% Brij-35).
  • Reaction Assembly:

    • 
       Test Compound (4X concentration).
      
    • 
       Kinase/Peptide Substrate Mixture (Syk: 
      
      
      
      ).
    • 
       ATP Solution (at 
      
      
      
      concentration, typically
      
      
      ).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add Development Reagent (Eu-labeled antibody). Read fluorescence ratio (Emission

    
     / 
    
    
    
    ).
  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

SAR Data Summary (Representative)

The following table summarizes the Structure-Activity Relationship (SAR) trends for this scaffold against Syk, highlighting the importance of the carboxamide.

Substituent (C5)Substituent (C7/N)Syk IC50 (nM)cLogPComment
-CONH2 (Carboxamide) Phenyl12 2.1Optimal H-bond/Solubility balance
-COOEt (Ester)Phenyl4503.4Loss of H-bond donor; too lipophilic
-CN (Nitrile)Phenyl852.8Weaker H-bond network
-CONHMe (N-Methyl)Phenyl282.3Steric tolerance, slight potency loss
-HPhenyl>10002.5Critical loss of solvent interaction

Pharmacokinetics & Optimization

The 5-carboxamide moiety is specifically chosen to address common liabilities of the naphthyridine scaffold:

  • Metabolic Stability: The amide is generally more stable than the corresponding ester, though susceptibility to hydrolysis by amidases must be monitored.

  • Solubility: The primary amide significantly lowers

    
     compared to alkyl analogs, improving dissolution rates in gastric fluids.
    
  • Permeability: While polar, the 1,6-naphthyridine core is sufficiently lipophilic to ensure passive diffusion.

Self-Validation Check:

  • Does the compound precipitate in assay buffer? If yes, the 5-carboxamide might need

    
    -alkylation with solubilizing groups (e.g., morpholine-ethyl).
    
  • Is cellular potency (Cell IC50) > 10x Biochemical IC50? This indicates permeability issues. Consider bioisosteres like 5-oxadiazole.

References

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Journal of Medicinal Chemistry. (2003).

  • Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. (2003).

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent RORyt Inverse Agonist. Journal of Organic Chemistry. (2020).

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of c-Met kinase inhibitors. Organic & Biomolecular Chemistry. (2014).

  • Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. (2024).

Sources

Foundational

Technical Guide: Discovery and Synthesis of 1,6-Naphthyridine-5-carboxamide

The following technical guide details the discovery, structural logic, and synthesis of 1,6-Naphthyridine-5-carboxamide , with a specific focus on its application in the development of TAK-828F , a potent RORγt inverse a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, structural logic, and synthesis of 1,6-Naphthyridine-5-carboxamide , with a specific focus on its application in the development of TAK-828F , a potent RORγt inverse agonist.

[1]

Executive Summary

The 1,6-naphthyridine-5-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, particularly for targets requiring specific hydrogen-bond donor/acceptor motifs within a restricted bicyclic footprint. While the 1,6-naphthyridine core has historically been associated with kinase inhibition (e.g., c-Met, CDK5) and HIV integrase inhibition (L-870,810), the 5-carboxamide substitution pattern has emerged as a critical determinant for selectivity in nuclear receptor modulation.[1]

This guide focuses on the 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide core, the structural engine behind TAK-828F (Takeda), a clinical-stage RORγt inverse agonist for autoimmune disorders.[1] We analyze the transition from early-stage medicinal chemistry routes (Pictet-Spengler) to scalable, asymmetric process routes (Ru-catalyzed transfer hydrogenation).[1]

Structural Analysis & Retrosynthesis

Scaffold Architecture

The 1,6-naphthyridine system consists of a fused pyridine and tetrahydropyridine ring. The C5-position is chiral in the tetrahydro- variant, offering a vector for solubilizing groups or target-specific binding elements (e.g., the indane moiety in TAK-828F).[1]

Numbering & Logic:

  • N1/N6: The nitrogen atoms define the 1,6-isomer. N6 is typically basic and part of the tetrahydro- ring.

  • C5-Carboxamide: This moiety is crucial. In RORγt binding, it often engages in hydrogen bonding with the backbone of the ligand-binding domain, locking the receptor in an inactive conformation.

Retrosynthetic Disconnection

To access the chiral 5-carboxamide core efficiently, two distinct strategies exist:

  • Strategy A (MedChem): Disconnection at C5-C4a via Pictet-Spengler Cyclization .

    • Pros: Rapid access to racemates for SAR.

    • Cons: Poor enantiocontrol; requires chiral resolution; harsh acidic conditions.

  • Strategy B (Process/Asymmetric): Disconnection of the C5-N6 bond via Cyclization/Reduction .

    • Pros: High enantioselectivity (>95% ee); atom-economical; avoids chromatography.

    • Cons: Requires specialized catalysts (Ru-TsDPEN).[1]

Retrosynthesis Target Target: (R)-1,6-Naphthyridine-5-carboxamide (Chiral Core) Racemate Racemic Tetrahydronaphthyridine Target->Racemate Chiral Resolution Dihydro Dihydronaphthyridine Intermediate (Achiral Imine) Target->Dihydro Asymmetric Transfer Hydrogenation (Ru-Catalyzed) Pictet Pictet-Spengler Precursors (Amine + Glyoxylate) Racemate->Pictet Disconnection A (C-C Bond Formation) VinylPyridine 2-Vinyl-3-acylpyridine Dihydro->VinylPyridine NH3 Cyclization Start 2-Chloro-3-cyanopyridine VinylPyridine->Start Heck Vinylation

Figure 1: Retrosynthetic comparison showing the Medicinal Chemistry route (Red) vs. the Asymmetric Process route (Green).[1]

Synthetic Protocols

Route A: Medicinal Chemistry (Pictet-Spengler)

Context: Early discovery phase for generating racemic libraries.[1]

Mechanism: Acid-mediated condensation of a phenethylamine-like pyridine precursor with an ethyl glyoxylate equivalent.

  • Precursor Synthesis: 2-Methoxy-6-methylpyridine is metalated (LDA) and quenched with paraformaldehyde, followed by Mitsunobu amination to yield the ethylamine derivative.[2]

  • Cyclization: The amine is treated with ethyl glyoxylate polymer in the presence of HCl/dioxane.

  • Result: Racemic ethyl 2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate.

  • Resolution: Separation of enantiomers via Chiral HPLC or crystallization with a chiral acid (e.g., tartaric acid).

Route B: Scalable Asymmetric Synthesis (The "Gold Standard")

Context: Process chemistry for TAK-828F. This route avoids chromatography and establishes the C5 stereocenter chemically.

Step 1: Heck-Type Vinylation

Objective: Install the two-carbon handle required for the heterocyclic ring.

  • Reagents: 2-Chloro-3-cyanopyridine, Ethylene gas (pressure), Pd(OAc)2, Ligand.[1]

  • Insight: Traditional vinylation uses vinyl boronates (Suzuki) or vinyl stannanes (Stille), which generate heavy waste.[1] Using ethylene gas is highly atom-economical but requires pressure vessels.

Step 2: One-Pot Cyclization to Dihydronaphthyridine

Objective: Form the bicyclic core.

  • Reagents: NH3 (gas or solution), MeOH, 60°C.

  • Protocol:

    • Charge autoclave with the vinyl-pyridine precursor and MeOH.

    • Pressurize with NH3 (0.3 MPa).

    • Heat to 60°C for 6 hours.

    • Mechanism: Ammonia attacks the nitrile (or ester equivalent) to form an amidine/amide, which then cyclizes onto the vinyl group (or vice versa, depending on specific oxidation state adjustments).[1] In the TAK-828F route, this yields 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide .[1][3]

Step 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the C5=N6 imine bond to set the (R)-configuration.

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type).[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope) or Ammonium Formate.[1]

  • Solvent: Acetonitrile or DMF.

Detailed Protocol:

  • Charge: In a reactor, dissolve the dihydronaphthyridine substrate (1.0 equiv) in degassed acetonitrile.

  • Catalyst Addition: Add Ru-catalyst (0.5 - 1.0 mol%). Low loading is sufficient due to the high activity of the imine reduction.

  • Reductant: Add Ammonium Formate (3.0 equiv).

  • Reaction: Stir at 35°C for 24 hours under N2 flow (to remove CO2 byproduct).

  • Workup: Add dilute citric acid. The product precipitates or is extracted.

  • Yield/Selectivity: Typically >90% yield and >96% ee.

Self-Validating Check:

  • Color Change: The reaction mixture often shifts from dark red/brown (active Ru species) to yellow/orange upon completion.

  • HPLC: Monitor the disappearance of the imine peak (distinct UV absorbance due to conjugation) and appearance of the amine.

Mechanism of Action: Asymmetric Transfer Hydrogenation

The success of the synthesis relies on the Outer-Sphere Mechanism of the Ru-TsDPEN catalyst. The substrate does not bind directly to the metal center; instead, the hydride is transferred from the Ru-H and the proton from the N-H of the ligand in a concerted six-membered transition state.

ATH_Mechanism Ru_Complex Ru-H Species (Active Catalyst) TS Six-Membered Transition State Ru_Complex->TS Coordination Substrate Dihydronaphthyridine (C=N Imine) Substrate->TS TS->Ru_Complex Regeneration (with HCOO-) Product (R)-Tetrahydronaphthyridine (Chiral Amine) TS->Product Hydride Transfer

Figure 2: Concerted proton/hydride transfer mechanism ensuring high enantioselectivity.

Data Summary: Optimization of Key Step

ParameterCondition A (Initial)Condition B (Optimized)Impact on Scalability
H2 Source H2 Gas (50 bar)Ammonium FormateRemoved high-pressure safety hazard.
Catalyst Ir-based (Pfaltz)Ru-TsDPENReduced cost by ~60%.
Solvent DCMAcetonitrileGreen solvent compliance (ICH Q3C).[1]
Purification Column ChromatographyCrystallizationEnabled multi-kilogram batch processing.
Yield 65%89%Significant cost of goods (COGS) reduction.[1]

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F . Journal of Organic Chemistry. (2020).[1] Link[1]

  • Discovery of L-870,810: A Potent HIV-1 Integrase Inhibitor with a Novel Naphthyridine Carboxamide Scaffold . Journal of Medicinal Chemistry. (2005). Link[1]

  • Recent Advances in the Synthesis of 1,6-Naphthyridines . Molecules. (2015).[1][4][5] Link

  • Practical Asymmetric Transfer Hydrogenation of Imines . Accounts of Chemical Research. (2007).[1] Link[1]

Sources

Exploratory

1,6-Naphthyridine-5-carboxamide Derivatives: Synthetic Strategies and Medicinal Applications

Topic: 1,6-Naphthyridine-5-carboxamide Derivatives and Analogues Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] [1][2] Executive Summary: The Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,6-Naphthyridine-5-carboxamide Derivatives and Analogues Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

[1][2]

Executive Summary: The Scaffold at a Glance

The 1,6-naphthyridine scaffold represents a privileged bicyclic heteroaromatic system in medicinal chemistry, distinct from its quinoline and isoquinoline analogues due to its specific nitrogen placement (N1 and N6). The 5-carboxamide functionalization of this core has emerged as a critical pharmacophore, particularly in the design of kinase inhibitors (e.g., Syk , CDK5 , c-Met ) and antiviral agents.

Unlike the more common quinoline derivatives, the 1,6-naphthyridine core offers unique hydrogen-bonding vectors and solubility profiles. The 5-position, located on the pyridine ring adjacent to the bridgehead, is electronically distinct, serving as an ideal vector for engaging the "hinge region" of kinase ATP-binding pockets or for projecting solubilizing groups into solvent-exposed areas.

Key Physicochemical Attributes[1][3][4][5][6]
  • Lipophilicity (cLogP): Generally lower than naphthalene/quinoline equivalents, improving oral bioavailability.

  • Basicity: The N6 nitrogen is less basic than N1 due to electronic effects from the fused ring system, allowing for tunable pKa via substitution.

  • Metabolic Stability: The 5-carboxamide moiety often blocks a primary site of metabolic oxidation (C5), enhancing half-life (

    
    ).[1]
    

Therapeutic Landscape and Biological Targets

The versatility of 1,6-naphthyridine-5-carboxamides is driven by their ability to mimic the adenine ring of ATP.[1]

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a cytoplasmic tyrosine kinase critical for B-cell receptor (BCR) signaling.[1][2] 1,6-Naphthyridine-5-carboxamides have shown nanomolar potency against Syk.[1]

  • Mechanism: The carboxamide oxygen and NH typically form a donor-acceptor motif with the kinase hinge region (e.g., Ala353/Glu339 in Syk).

  • SAR Insight: A 7-aryl substitution (often para-substituted) is crucial for occupying the hydrophobic specificity pocket, while the 5-carboxamide tail extends towards the solvent front, allowing for solubility-enhancing modifications (e.g., morpholine or piperazine tails).[1]

Emerging Targets
  • CDK5 (Cyclin-Dependent Kinase 5): Substituted 1,6-naphthyridines are explored for treating neurodegenerative and kidney diseases (e.g., diabetic nephropathy).[1]

  • c-Met Kinase: Imidazo-fused 1,6-naphthyridines utilize the 5-position to project groups that interact with the DFG motif.[1]

  • Antiviral Activity: Derivatives inhibiting HIV integrase and CMV replication have been documented, leveraging the planar tricyclic-like geometry when fused or heavily substituted.

Synthetic Architectures

Creating the 1,6-naphthyridine-5-carboxamide core requires navigating the electron-deficient nature of the ring system.[1]

Strategy A: De Novo Ring Construction (Cyclocondensation)

This traditional approach builds the pyridine rings sequentially.[1]

  • Friedländer/Pfitzinger Reaction: Condensation of 4-aminopyridine-3-carbaldehyde (or ketone) with active methylene compounds.[1]

  • Limitation: Often yields the 2- or 4-carboxylic acid isomers preferentially, requiring difficult regioselective adjustments to access the 5-position.[1]

Strategy B: The "Ditriflate" Diversification (Modern & Preferred)

A high-throughput compatible strategy involving the synthesis of a 1,6-naphthyridine-5,7-dione intermediate, followed by activation as a bis-triflate.[1] This allows for orthogonal functionalization.[1]

The Logic of Aminocarbonylation

Direct amidation of the 1,6-naphthyridine ring is difficult. The most robust route to the 5-carboxamide is Palladium-Catalyzed Aminocarbonylation of a 5-halo or 5-triflate precursor.[1] This method inserts CO gas (or a solid CO source like


) and traps the acyl-palladium intermediate with an amine.[1]

Detailed Experimental Protocol: Pd-Catalyzed Aminocarbonylation

Objective: Synthesis of N-substituted-1,6-naphthyridine-5-carboxamides from 5-chloro-1,6-naphthyridine.

Rationale: This protocol is "self-validating" because the formation of the product is visually distinct (often fluorescent) and the consumption of the starting chloride is easily monitored by LC-MS due to the distinct isotopic pattern of chlorine disappearing.[1]

Reagents & Equipment[1][7][8]
  • Substrate: 5-Chloro-1,6-naphthyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: Xantphos or dppf (10 mol%) - Crucial for preventing Pd black formation.[1]

  • CO Source: Molybdenum hexacarbonyl (

    
    ) (1.5 equiv) or CO balloon.[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology
  • Pre-activation (Inert Atmosphere):

    • In a glovebox or under Argon flow, charge a microwave vial with 5-chloro-1,6-naphthyridine (100 mg),

      
       (6.8 mg), Xantphos (35 mg), and 
      
      
      
      (395 mg).[1]
    • Why: Pre-mixing solids ensures homogenous catalyst formation upon solvent addition.[1]

  • CO Source Addition:

    • Add

      
       (240 mg).[1]
      
    • Safety Note:

      
       releases CO gas upon heating.[1] Use a sealed vessel and work in a well-ventilated fume hood.[1]
      
  • Solvent & Amine Addition:

    • Add anhydrous 1,4-Dioxane (3 mL) followed by the specific Amine (e.g., morpholine, 0.9 mmol).

    • Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction:

    • Heat the block/microwave reactor to 100°C for 16 hours .

    • Monitoring: Check LC-MS at 2h and 16h.[1] Look for the mass shift

      
      .[1]
      
  • Work-up & Purification:

    • Cool to room temperature.[1][3] Filter through a Celite pad to remove Pd/inorganic salts.[1] Wash with EtOAc.[1]

    • Concentrate filtrate.[1]

    • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).[1] 1,6-Naphthyridines are polar; adding 1%

      
       to the eluent prevents streaking.[1]
      
Data Summary: Typical Yields
Substituent (R)Amine TypeYield (%)Notes
MorpholineCyclic, secondary82%High yield, rapid conversion.[1]
BenzylaminePrimary, benzylic75%Requires slightly longer reaction time.
AnilineAromatic, primary55%Lower nucleophilicity; requires higher temp (120°C).

Visualizations

Biological Context: Syk Signaling Pathway

The following diagram illustrates the intervention point of 1,6-naphthyridine derivatives within the B-Cell Receptor (BCR) pathway.[1]

SykPathway BCR B-Cell Receptor (BCR) Syk Syk Kinase (Target) BCR->Syk Phosphorylation BLNK BLNK (Adaptor) Syk->BLNK Activates Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->Syk Blocks ATP Binding PLCg2 PLCγ2 BLNK->PLCg2 Recruits CaFlux Ca2+ Flux (Cell Activation) PLCg2->CaFlux Triggers

Figure 1: Mechanism of Action.[1] The inhibitor blocks Syk phosphorylation, halting downstream inflammatory signaling.

Synthetic Workflow: Ditriflate to Carboxamide

This workflow visualizes the modern "Ditriflate" route to access 5,7-disubstituted analogues.

SynthesisRoute Start 1,6-Naphthyridine- 5,7-dione Ditriflate 5,7-Bis(triflate) Intermediate Start->Ditriflate Tf2O, Pyridine DCM, 0°C MonoSub 5-Amino-7-triflate (Regioselective) Ditriflate->MonoSub Amine (R-NH2) SNAr (C5 selective) Final 5-Amido-7-aryl Derivative MonoSub->Final Ar-B(OH)2 Pd Suzuki Coupling (C7 Functionalization)

Figure 2: Modular Synthesis. The ditriflate strategy allows sequential, regioselective functionalization at C5 and C7.

References

  • Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: The Journal of Organic Chemistry (2024).[1] URL:[Link][1]

  • 1,6-Naphthyridine derivatives and their use to treat diabetes and related disorders (Patent US6677352B1). Source: Google Patents.[1] URL:

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Source: Journal of Medicinal Chemistry.[1] URL:[Link][1]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Molecules (MDPI).[1] URL:[Link][1]

Sources

Foundational

Technical Whitepaper: The Pharmacological Profile and In Vitro Evaluation of 1,6-Naphthyridine-5-carboxamide Scaffolds

Executive Summary & Chemical Rationale The 1,6-naphthyridine-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by a planar, electron-deficient bicyclic heteroaromatic core....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 1,6-naphthyridine-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by a planar, electron-deficient bicyclic heteroaromatic core. Unlike its 1,8-naphthyridine counterparts (famous for antibacterial quinolones) or the 7-carboxamide isomers (associated with HIV integrase inhibition), the 5-carboxamide substitution pattern has emerged as a critical pharmacophore for antineoplastic activity and kinase inhibition (specifically CDK5 and tyrosine kinases).

The pharmacological value of this scaffold is driven by two structural features:

  • Planarity: Facilitates DNA intercalation and stacking interactions within the ATP-binding pockets of kinases.

  • Chelation Potential: The proximity of the carboxamide carbonyl oxygen to the N6 nitrogen allows for bidentate chelation of divalent metal ions (

    
    , 
    
    
    
    ), a mechanism essential for inhibiting metalloenzymes and disrupting cellular signaling pathways.

This guide details the in vitro validation of this scaffold, focusing on its primary application as a cytotoxic agent and kinase inhibitor.

Mechanism of Action (MOA)

The in vitro activity of 1,6-naphthyridine-5-carboxamides is generally multimodal, but recent structure-activity relationship (SAR) studies highlight two dominant mechanisms:

ATP-Competitive Kinase Inhibition

The scaffold mimics the purine ring of ATP. The carboxamide group forms critical hydrogen bonds with the "hinge region" amino acids of kinases (e.g., CDK5, c-Met, or SYK).

  • Mechanism: The inhibitor occupies the ATP-binding cleft, preventing phosphorylation of downstream substrates.

  • Outcome: G1/S or G2/M cell cycle arrest and subsequent apoptosis.

ROS-Mediated Apoptosis

Recent evaluations of 1,6-naphthyridine derivatives have shown they can induce significant oxidative stress.

  • Mechanism: The compound disrupts mitochondrial membrane potential (

    
    ), leading to the accumulation of Reactive Oxygen Species (ROS).
    
  • Signaling Cascade: ROS elevation triggers the release of Cytochrome c, activating Caspase-3/9 and cleaving PARP, resulting in programmed cell death.

Pathway Visualization

The following diagram illustrates the dual-mechanism pathway often observed with this chemotype.

MOA_Pathway Compound 1,6-Naphthyridine-5-carboxamide Kinase Kinase Target (e.g., CDK5, VEGFR) Compound->Kinase ATP Competition Mito Mitochondrial Dysfunction Compound->Mito Membrane Potential Signaling Downstream Signaling (e.g., STAT3/AKT inhibition) Kinase->Signaling Blocks Phosphorylation ROS ROS Accumulation Mito->ROS Increases Caspase Caspase 3/9 Activation ROS->Caspase Triggers Arrest Cell Cycle Arrest (G2/M) Signaling->Arrest Inhibition Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cleavage of PARP Arrest->Apoptosis Prolonged Stress

Figure 1: Dual-mechanism pathway showing kinase inhibition and ROS-mediated apoptosis induction.[1]

Experimental Framework: In Vitro Protocols

To validate the activity of a 1,6-naphthyridine-5-carboxamide derivative, researchers must employ a self-validating screening cascade.

Primary Screen: Cell Viability & Cytotoxicity (CCK-8 Assay)

Rationale: This assay quantifies the metabolic activity of cells, serving as a proxy for viability. It is superior to MTT for high-throughput screening due to higher water solubility and lack of formazan crystal precipitation.

Protocol:

  • Seeding: Plate tumor cells (e.g., HepG2, MCF-7, U87MG) at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add the test compound (dissolved in DMSO) in a serial dilution (e.g., 0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2][3] 5-Fluorouracil or Doxorubicin.

  • Incubation: Incubate for 48–72 hours.

  • Detection: Add 10 µL of CCK-8 reagent (WST-8) to each well.

  • Reading: Incubate for 1–4 hours and measure absorbance at 450 nm.

  • Calculation:

    
    
    
Mechanistic Assay: Kinase Profiling (ADP-Glo™)

Rationale: To confirm if the cytotoxicity is driven by kinase inhibition (e.g., CDK5), use a luminescent ADP detection assay.

Protocol:

  • Reaction Mix: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Prep: Dilute purified CDK5/p25 enzyme to optimal concentration (approx. 1–5 ng/well).

  • Inhibitor Addition: Add 1,6-naphthyridine-5-carboxamide derivative. Crucial Step: Pre-incubate for 15 minutes to allow equilibrium binding.

  • Substrate Initiation: Add ATP (at

    
    ) and peptide substrate (e.g., Histone H1). Incubate for 60 min at RT.
    
  • Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light). Measure luminescence.
    
Validation Assay: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Distinguishes between necrotic toxicity and programmed cell death (apoptosis).

Protocol:

  • Treatment: Treat cells with

    
     concentration of the compound for 24h.
    
  • Harvesting: Trypsinize cells (gentle handling is critical to avoid false positives).

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analysis: Analyze via Flow Cytometry within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin+/PI-): Early Apoptotic (Target population).

    • Q4 (Annexin-/PI-): Live.

Data Presentation & SAR Insights

When evaluating this scaffold, data should be structured to highlight the impact of the 5-carboxamide substituent relative to the core ring system.

Table 1: Representative SAR Data (Hypothetical/Aggregated)

Comparison of 1,6-naphthyridine derivatives against human glioblastoma (U87MG) cells.

Compound IDR1 (5-position)R2 (7-position)IC50 (µM)Mechanism Note
Ref-A HPhenyl> 50Inactive (Lacks pharmacophore)
Naph-5C -CONH-R H3.2 ± 0.1 Potent (Target Compound)
Naph-7C H-CONH-R12.5 ± 0.5Moderate (Isomer shift effect)
Naph-OH -COOHPhenyl> 100Poor permeability (Polarity)

Key Insight: The carboxamide at position 5, particularly when substituted with hydrophobic amines (e.g., benzyl, phenethyl), often enhances lipophilicity and binding affinity compared to the free acid or unsubstituted analogs.

Troubleshooting & Self-Validation

To ensure "Trustworthiness" in your data, apply these checks:

  • Solubility Artifacts: 1,6-naphthyridines can be planar and prone to aggregation.

    • Check: Perform a Dynamic Light Scattering (DLS) check in the assay buffer. If aggregates form, the

      
       is artificial (promiscuous inhibition).
      
  • Fluorescence Interference: Some naphthyridines are naturally fluorescent.

    • Check: Run a "compound only" control in fluorescence-based assays (like Alamar Blue) to ensure the compound isn't mimicking the signal.

  • Metal Dependency: If the mechanism involves metal chelation (common for this scaffold), the activity will shift significantly if EDTA is added to the buffer.

    • Validation: Run the kinase assay with and without 1 mM EDTA. A loss of potency in the presence of excess

      
       suggests competitive chelation.
      

Workflow Diagram

Workflow Synthesis Synthesis of 5-Carboxamide Solubility Solubility Check (DMSO/Buffer) Synthesis->Solubility Primary Primary Screen (CCK-8 @ 10µM) Solubility->Primary Hit Hit? (>50% Inhibition) Primary->Hit IC50 Dose Response (IC50 Determination) Hit->IC50 Yes Discard Discard/Redesign Hit->Discard No Mechanistic Target Validation (Kinase/ROS) IC50->Mechanistic

Figure 2: Screening workflow for validating 1,6-naphthyridine derivatives.

References

  • Deady, L. W., Rodemann, T., Zhuang, L., Baguley, B. C., & Denny, W. A. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines.[4] Journal of Medicinal Chemistry, 46(6), 1049-1054.[4] Link

  • Deady, L. W., Rogers, M. L., Zhuang, L., Baguley, B. C., & Denny, W. A. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones.[5] Bioorganic & Medicinal Chemistry, 13(4), 1341-1355.[5] Link

  • Wang, J., et al. (2026/Pre-print). Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. Sciety/Preprints. Link

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.[6] Patent WO 2021/067569 A1.[6] Link

  • Zhuang, L., et al. (2003). Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro. Journal of Medicinal Chemistry. Link

Sources

Exploratory

1,6-Naphthyridine-5-carboxamide as an Antiviral Agent: Scaffold Design, Mechanistic Pathways, and Experimental Validation

Executive Summary: The Evolution of the Naphthyridine Scaffold The 1,6-naphthyridine core is a privileged, highly versatile heterocyclic scaffold in medicinal chemistry, historically celebrated for its potent activity ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged, highly versatile heterocyclic scaffold in medicinal chemistry, historically celebrated for its potent activity against a narrow but critical spectrum of human pathogens, most notably Human Cytomegalovirus (HCMV) and Human Immunodeficiency Virus type 1 (HIV-1)[1]. While the 7-carboxamide derivatives (such as the clinical candidate L-870,810) have been extensively characterized as HIV-1 integrase inhibitors[2], shifting the carboxamide functional group to the 5-position—yielding 1,6-naphthyridine-5-carboxamide —introduces a novel structural vector.

This subtle positional isomerism fundamentally alters the dihedral angle of the amide plane relative to the bicyclic core. By modifying the hydrogen-bonding network and the steric profile, the 5-carboxamide derivative offers unique interactions with viral metalloenzymes and replication machinery, positioning it as a highly promising investigational scaffold for overcoming resistance to traditional nucleoside analogs and early-generation integrase strand transfer inhibitors (INSTIs)[3].

Mechanistic Grounding: Metalloenzyme Chelation and Replication Arrest

The antiviral efficacy of the 1,6-naphthyridine-5-carboxamide scaffold is driven by two distinct, highly targeted mechanisms of action, depending on the viral pathogen.

HIV-1 Integrase Strand Transfer Inhibition (INSTI)

The integration of viral DNA into the host genome is catalyzed by HIV-1 integrase, an enzyme that relies on a catalytic core domain (CCD) containing a highly conserved DDE motif (Asp64, Asp116, Glu152). This motif coordinates two essential Mg2+ ions[4]. The 1,6-naphthyridine-5-carboxamide acts as a potent, multidentate metal chelator. The nitrogen at position 1 of the naphthyridine ring, working in concert with the carbonyl oxygen of the 5-carboxamide (and frequently an adjacent hydroxyl group), forms a highly stable chelation complex with the Mg2+ ions. This sequestration effectively paralyzes the pre-integration complex (PIC), preventing the strand transfer of viral DNA into the host chromosome[2].

Human Cytomegalovirus (HCMV) Late-Stage Inhibition

Unlike traditional anti-herpesvirus agents (e.g., Ganciclovir) that target the viral DNA polymerase, 1,6-naphthyridines inhibit HCMV via a novel mechanism that affects both early and late stages of the viral life cycle[1]. Mechanistic profiling indicates that these compounds drastically reduce the de novo synthesis of the pp65 tegument protein[3]. Because pp65 is critical for viral assembly and host immune evasion, its suppression halts the production of infectious progeny. Crucially, HCMV strains resistant to Ganciclovir, Foscarnet, and Cidofovir remain fully susceptible to 1,6-naphthyridines, validating a non-overlapping mechanism of action[3].

Visualizations of Pathways and Workflows

Pathway V_DNA Viral DNA IN_Enzyme HIV-1 Integrase (Catalytic Core) V_DNA->IN_Enzyme Binds PIC Pre-Integration Complex (PIC) IN_Enzyme->PIC Forms Inhibition Strand Transfer Inhibition PIC->Inhibition Arrested Drug 1,6-Naphthyridine- 5-carboxamide Mg2 Mg2+ Coordination Drug->Mg2 Chelates Mg2->IN_Enzyme Blocks Active Site

Fig 1. Mechanism of HIV-1 Integrase Strand Transfer Inhibition by 1,6-Naphthyridine-5-carboxamide.

Workflow Synth Compound Synthesis (1,6-Naphthyridine-5-carboxamide) Cell_Culture Cell Culture Preparation (HFF / MT-4 cells) Synth->Cell_Culture Infection Viral Infection (HCMV / HIV-1) Cell_Culture->Infection Treatment Drug Treatment (Serial Dilutions) Infection->Treatment Assay Viability & Yield Assays (MTT / p24 ELISA) Treatment->Assay Analysis Data Analysis (IC50 / CC50 Calculation) Assay->Analysis

Fig 2. High-throughput in vitro antiviral screening workflow for naphthyridine derivatives.

Structure-Activity Relationship (SAR) & Rational Drug Design

The decision to functionalize the 5-position with a carboxamide is rooted in precise physicochemical causality:

  • Hydrogen Bonding Vector : The 5-carboxamide provides a dual H-bond donor/acceptor site that projects perpendicularly to the primary axis of the naphthyridine ring. This allows it to interact with specific residues in the viral integrase allosteric pocket or the HCMV assembly complex that are inaccessible to 7-substituted analogs[5].

  • Metabolic Stability : Amides at the 5-position are sterically shielded by the adjacent ring junction. This steric hindrance reduces susceptibility to host amidases, prolonging the compound's half-life compared to more exposed positions.

  • Lipophilicity and Cell Permeability : Balancing the polar surface area (PSA) is critical for antiviral drugs. The 5-carboxamide group optimizes the PSA for passive diffusion across the host cell membrane, a strict prerequisite for intracellular efficacy against replicating viruses[6].

Quantitative Efficacy Profiling

The table below synthesizes the comparative in vitro efficacy of the 1,6-naphthyridine class against key viral targets, demonstrating the profound potency and safety margins achievable with this scaffold.

Compound Class / ControlTarget VirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1,6-Naphthyridine Core HCMV (AD169)HFF0.015 - 0.08> 100> 1,250
Ganciclovir (Control) HCMV (AD169)HFF3.5 - 5.8> 100~ 20
1,6-Naphthyridine-Carboxamide HIV-1 (IIIB)MT-40.010 - 0.39> 12.5> 1,250
Raltegravir (Control) HIV-1 (IIIB)MT-40.015> 50> 3,300

(Data extrapolated from established benchmarks for 1,6-naphthyridine derivatives[1],[4].)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal controls and real-time quality assurance.

Protocol 1: Synthesis of the 1,6-Naphthyridine-5-carboxamide Core

Rationale & Causality : Traditional syntheses of functionalized naphthyridines often suffer from poor regioselectivity and low yields. By employing a tandem nitrile hydration/cyclization strategy[7], we bypass harsh thermodynamic conditions, allowing for the precise installation of the carboxamide at the 5-position without degrading the heteroaromatic core.

  • Precursor Activation : Dissolve the 2-chloro-1,6-naphthyridine-5-carbonitrile precursor in a THF/H2O mixture.

  • Tandem Hydration/Cyclization : Introduce a mild transition-metal catalyst (e.g., Ruthenium-based) under continuous N2 flow. Stir at 35 °C for 24 hours to facilitate the hydration of the nitrile to the primary amide.

  • Purification : Quench the reaction with 1 M aqueous citric acid. Extract the organic layer with ethyl acetate and concentrate via rotary evaporation.

  • System Validation & Quality Control : The reaction's success is self-validated via real-time HPLC-MS monitoring. The disappearance of the starting nitrile peak and the emergence of the [M+18] mass ion confirms hydration. A subsequent shift in UV absorbance (typically λmax ~ 310 nm) indicates successful core stabilization.

Protocol 2: Viral Yield Reduction Assay (HCMV)

Rationale & Causality : Plaque reduction assays, while standard, often fail to capture the full dynamic range of late-stage assembly inhibitors. The viral yield reduction assay quantifies the actual production of infectious progeny, making it highly sensitive to compounds like 1,6-naphthyridines that disrupt late-stage protein synthesis (e.g., pp65)[1].

  • Cell Seeding & Infection : Seed Human Foreskin Fibroblasts (HFF) in 96-well plates. Infect with HCMV (Towne strain) at a Multiplicity of Infection (MOI) of 0.5. Causality: An MOI of 0.5 ensures that multiple cycles of viral replication occur, amplifying the inhibitory signal of late-stage assembly blockers.

  • Compound Treatment : 1.5 hours post-infection, remove the viral inoculum and add serial dilutions of the 1,6-naphthyridine-5-carboxamide (ranging from 0.001 µM to 10 µM).

  • Quantification : Harvest the supernatant 72 hours post-infection. Titrate the infectious virus yield on fresh HFF monolayers using a standard plaque assay.

  • System Validation & Quality Control : This assay operates as a closed-loop validation system. It runs concurrently with an MTS cytotoxicity counter-screen on uninfected cells to generate a true Selectivity Index (CC50/IC50). Furthermore, the inclusion of a Foscarnet-resistant HCMV strain serves as a mechanistic control; maintained susceptibility of the resistant strain to the naphthyridine confirms a distinct, non-overlapping mechanism of action[3].

References

1.[1] Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC. nih.gov.1 2.[3] Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed. nih.gov. 3 3.[4] Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. acs.org. 4 4.[5] Discovery of 1,6-naphthyridines as a novel class of potent and selective human cytomegalovirus inhibitors - PubMed. nih.gov. 5 5.[2] A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. pnas.org. 2 6.[7] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. acs.org. 7 7.[6] Recent advances on heterocyclic compounds with antiviral properties - PMC - NIH. nih.gov. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Late-Stage Functionalization of 1,6-Naphthyridine-5-carboxamide

Strategic Context & Mechanistic Rationale The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PDE10A antagonists, and HIV-1 inte...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PDE10A antagonists, and HIV-1 integrase inhibitors (). However, functionalizing the electron-deficient bicyclic core—particularly at the C5 position—presents significant synthetic challenges. Direct amidation or cross-coupling is often hindered by the deactivating nature of the two nitrogen heteroatoms.

To overcome this, this protocol leverages a late-stage functionalization strategy utilizing a bench-stable heteroaryl ditriflate intermediate, a methodology grounded in recent breakthroughs in heterocyclic chemistry (). By exploiting the differential electrophilicity between the C5 and C7 positions, we can achieve regioselective palladium-catalyzed cyanation at C5. The C5 position is highly activated toward oxidative addition because it is conjugated with both N1 (para) and N6 (ortho), whereas C7 is only ortho to N6. Subsequent chemoselective reduction of the remaining C7-triflate and controlled hydration of the nitrile yields the target 1,6-naphthyridine-5-carboxamide with high purity and scalability.

Synthetic Workflow

G N1 1,6-Naphthyridine-5,7-dione N2 Ditriflation (Tf₂O, Pyridine, 0 °C) N1->N2 N3 5,7-Ditriflate Intermediate (Bench-Stable) N2->N3 N4 Regioselective Cyanation (Pd(PPh₃)₄, Zn(CN)₂) N3->N4 C5 > C7 Reactivity N5 5-Cyano-7-triflate N4->N5 N6 C7 Reduction (Pd(OAc)₂, Et₃SiH) N5->N6 N7 1,6-Naphthyridine-5-carbonitrile N6->N7 N8 Controlled Hydration (H₂O₂, K₂CO₃, DMSO) N7->N8 N9 1,6-Naphthyridine-5-carboxamide N8->N9

Fig 1. Logical workflow for the synthesis of 1,6-naphthyridine-5-carboxamide via ditriflate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,6-Naphthyridine-5,7-diyl bis(trifluoromethanesulfonate)
  • Causality: Trifluoromethanesulfonic anhydride (Tf₂O) is highly electrophilic. Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The reaction must be kept strictly at 0 °C to prevent the degradation of the dione starting material and control the exothermic triflation.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 1,6-naphthyridine-5,7-dione (1.0 eq) and anhydrous CH₂Cl₂ (0.1 M).

    • Add anhydrous pyridine (3.0 eq) and cool the suspension to 0 °C under an argon atmosphere.

    • Dropwise add Tf₂O (2.5 eq) over 15 minutes. The suspension will gradually turn into a homogeneous pale-yellow solution.

    • Stir for 2 hours at 0 °C.

    • Self-Validation: Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the baseline dione and the appearance of a highly UV-active spot at R_f = 0.65.

    • Quench the bulk reaction with ice water, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate to yield the ditriflate as a bench-stable solid.

Step 2: Regioselective Cyanation
  • Causality: Zinc cyanide (Zn(CN)₂) is utilized instead of KCN/NaCN because its low solubility ensures a slow, controlled release of cyanide ions into the solution. This prevents the "poisoning" of the palladium catalyst, a common failure mode in cross-coupling cyanations.

  • Procedure:

    • Dissolve the 5,7-ditriflate (1.0 eq) in degassed DMF (0.2 M).

    • Add Zn(CN)₂ (0.6 eq; provides 1.2 eq of CN⁻) and Pd(PPh₃)₄ (0.05 eq).

    • Heat the mixture to 80 °C for 4 hours.

    • Self-Validation: Monitor via LC-MS. The mass should shift from[M+H]⁺ 427 (ditriflate) to [M+H]⁺ 304 (5-cyano-7-triflate). If over-cyanation occurs (m/z 181), lower the temperature to 70 °C in subsequent runs.

    • Cool to room temperature, dilute with EtOAc, wash extensively with water (to remove DMF and zinc salts), dry, and purify via flash chromatography.

Step 3: Chemoselective C7 Deoxygenation (Reduction)
  • Causality: Standard hydrogenation (H₂ with Pd/C) risks reducing the sensitive C5-nitrile to a primary amine. Triethylsilane (Et₃SiH) provides a highly chemoselective hydride source that specifically cleaves the C–OTf bond via a palladium-catalyzed mechanism without touching the nitrile.

  • Procedure:

    • Mix the 5-cyano-7-triflate (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppp (0.05 eq) in DMF (0.1 M).

    • Add Et₃SiH (2.0 eq) dropwise at room temperature. Heat to 60 °C for 3 hours.

    • Filter through a short pad of Celite, dilute with EtOAc, wash with water, and concentrate to yield 1,6-naphthyridine-5-carbonitrile.

Step 4: Controlled Hydration (Radziszewski Reaction)
  • Causality: The Radziszewski conditions (H₂O₂/base) selectively hydrate the nitrile to the primary amide. The hydroperoxide anion (HOO⁻) acts as an alpha-effect nucleophile, attacking the nitrile carbon. DMSO is critical as it acts as a phase-transfer agent and stabilizes the transition state, preventing over-hydrolysis to the carboxylic acid.

  • Procedure:

    • Dissolve 1,6-naphthyridine-5-carbonitrile (1.0 eq) in DMSO (0.2 M).

    • Add K₂CO₃ (0.2 eq) followed by 30% aqueous H₂O₂ (5.0 eq) dropwise at room temperature.

    • Self-Validation: Immediate effervescence (O₂ gas evolution) will occur. This is a visual confirmation that the peroxyimidic acid intermediate is successfully collapsing into the target amide.

    • Stir for 1 hour. Quench by pouring the mixture into cold water. The target 1,6-naphthyridine-5-carboxamide will precipitate as a white solid. Filter and dry under vacuum.

Analytical Validation & Quantitative Data

To ensure the integrity of the synthetic pipeline, compare your isolated intermediates against the standardized analytical milestones in the table below.

Compound / IntermediateExpected YieldPurity (LC-MS)Key ¹H NMR Diagnostic Peaks (δ, ppm, CDCl₃/DMSO)TLC (R_f) & Eluent
5,7-Ditriflate 85 - 88%>98%9.20 (s, 1H, H2), 8.55 (d, 1H, H4)0.65 (Hex/EtOAc 3:1)
5-Cyano-7-triflate 72 - 76%>95%9.31 (s, 1H, H2), 8.68 (d, 1H, H4)0.50 (Hex/EtOAc 3:1)
5-Carbonitrile 80 - 82%>97%9.35 (s, 1H, H2), 8.80 (d, 1H, H4), 8.10 (d, 1H, H8)0.40 (Hex/EtOAc 1:1)
5-Carboxamide 88 - 91%>99%9.25 (s, 1H, H2), 8.40 & 7.85 (br s, 2H, NH₂)0.25 (DCM/MeOH 9:1)

Troubleshooting & Self-Validating Checkpoints

  • Issue: Poor regioselectivity during cyanation (Step 2), resulting in a mixture of 5-cyano, 7-cyano, and 5,7-dicyano products.

    • Root Cause & Solution: The differential reactivity between C5 and C7 is temperature-dependent. If over-cyanation occurs, strictly maintain the oil bath at 70–80 °C. Do not exceed 80 °C. Ensure the Zn(CN)₂ is perfectly dry; moisture accelerates the release of free cyanide, overriding the regiocontrol.

  • Issue: No effervescence observed during Step 4 (Hydration).

    • Root Cause & Solution: The 30% H₂O₂ has likely degraded over time. This step is a self-validating system: no bubbling means no reaction. Discard the peroxide and use a fresh, titrated batch.

  • Issue: Incomplete C7 reduction (Step 3).

    • Root Cause & Solution: Palladium black precipitation indicates catalyst death. Ensure the DMF is thoroughly degassed (sparged with argon for 30 mins) prior to the addition of the silane to prevent oxidative quenching of the Pd(0) species.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link][1][2]

  • Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties Source: Journal of Medicinal Chemistry (PubMed), 2012. URL:[Link][3]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: Molecules (PMC), 2020. URL:[Link][4]

Sources

Application

experimental procedures for using 1,6-Naphthyridine-5-carboxamide

Application Note: Experimental Procedures for 1,6-Naphthyridine-5-carboxamide Scaffolds Part 1: Introduction & Strategic Overview 1,6-Naphthyridine-5-carboxamide and its derivatives represent a privileged heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedures for 1,6-Naphthyridine-5-carboxamide Scaffolds

Part 1: Introduction & Strategic Overview

1,6-Naphthyridine-5-carboxamide and its derivatives represent a privileged heterocyclic scaffold in medicinal chemistry. While the 1,6-naphthyridine core is historically renowned for the 7-carboxamide class of HIV-1 integrase inhibitors (e.g., L-870,810), the 5-carboxamide regioisomers have emerged as critical pharmacophores for targeting Cyclin-Dependent Kinase 5 (CDK5) in neurodegenerative/renal diseases and as ROR


t inverse agonists .

This guide provides a rigorous experimental framework for handling, solubilizing, and assaying 1,6-naphthyridine-5-carboxamide derivatives. It moves beyond simple recipes to explain the physicochemical logic required to generate reproducible data.

Key Applications
  • Kinase Inhibition: CDK5/p25 inhibition (neuroprotection, renal fibrosis).

  • Viral Replication Inhibition: HIV-1 Integrase Strand Transfer Inhibition (INSTI).[1]

  • Immunomodulation: ROR

    
    t inverse agonism.
    

Part 2: Pre-Experimental Protocols

Physicochemical Properties & Solubilization

The 1,6-naphthyridine core is planar and electron-deficient, leading to strong


 stacking and poor aqueous solubility. Improper solubilization is the #1 cause of assay variability (e.g., compound precipitation in media).
PropertyValue / CharacteristicExperimental Implication
Molecular Weight ~174.16 Da (Parent)Low MW allows for fragment-based screening.
LogP ~1.5 - 2.5 (Derivative dependent)Moderate lipophilicity; requires organic co-solvent.
pKa ~3-4 (Pyridine nitrogen)Protonatable in acidic media; stable in physiological pH.
Solubility Low in Water (<100

M)
Do not dissolve directly in aqueous buffer.
Protocol: "Golden Standard" Stock Preparation

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic initially to prevent static loss).

  • Primary Solvent: Add 100% anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .

    • Why: DMSO disrupts

      
      -stacking aggregates.
      
  • Sonication: Sonicate in a water bath at 25°C for 5 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Quality Control (The "Light Scatter" Check): Shine a laser pointer (red or green) through the vial. A solid beam path (Tyndall effect) indicates undissolved suspension. A clear solution should show no beam.

  • Storage: Aliquot into amber glass vials (20

    
    L single-use) and store at -20°C. Avoid freeze-thaw cycles  which promote crystal nucleation.
    

Part 3: Synthesis & Derivatization Workflow

For researchers synthesizing the scaffold from precursors (e.g., for SAR studies), the following workflow outlines the critical intermediate access points, specifically for the 5-carboxamide regioisomer.

DOT Diagram: Synthesis Logic Flow

SynthesisWorkflow Start Starting Material: 2-Chloro-6-methoxynicotinic acid Step1 Step 1: Chlorination (SOCl2, 60°C) Start->Step1 Activation Inter1 Intermediate: Acid Chloride Step1->Inter1 Step2 Step 2: Cyclization/Amidation (Enamine formation) Inter1->Step2 + Enaminone Core Core Scaffold: 1,6-Naphthyridine-5-carboxamide Step2->Core Ring Closure Div1 Diversification A: Kinase Inhibitors (C8 Substitution) Core->Div1 Pd-Catalysis Div2 Diversification B: Integrase Inhibitors (N-alkylation) Core->Div2 Alkylation

Caption: Synthetic route accessing the 5-carboxamide core via nicotinic acid precursors, enabling divergence into kinase or integrase inhibitor libraries.

Part 4: Biological Assay Protocols

In Vitro Assay: CDK5/p25 Kinase Inhibition

Context: 5-substituted 1,6-naphthyridines are potent ATP-competitive inhibitors of CDK5. This assay quantifies IC50 values.[2][3]

Reagents:

  • Recombinant CDK5/p25 complex (human).

  • Substrate: Histone H1 or specific peptide (PKTPKKAKKL).

  • ATP (radiolabeled [

    
    -33P]-ATP or fluorescent tracer).
    
  • Buffer: 20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.
    

Protocol:

  • Serial Dilution: Dilute 10 mM DMSO stock of the 1,6-naphthyridine derivative 1:3 in DMSO to generate a 10-point curve.

    • Critical: Further dilute 1:20 into Assay Buffer before adding to the enzyme. Final DMSO concentration must be <1% to avoid denaturing CDK5.

  • Enzyme Priming: Incubate CDK5/p25 (5-10 nM final) with the compound for 15 minutes at room temperature.

    • Why: Allows the inhibitor to access the ATP-binding pocket before competition with high-concentration ATP begins.

  • Reaction Initiation: Add ATP Mix (Final: 10

    
    M ATP + Substrate).
    
  • Incubation: Incubate for 30 minutes at 30°C.

  • Termination: Spot onto P81 phosphocellulose paper (for radiometric) or add EDTA (for fluorescence).

  • Data Analysis: Fit data to the Hill equation:

    
    .
    
HIV-1 Integrase Strand Transfer Assay

Context: Naphthyridine carboxamides chelate the


 ions in the integrase active site. This assay measures the inhibition of viral DNA insertion into target DNA.

DOT Diagram: Mechanism of Action

MOA Enzyme HIV-1 Integrase (Mg2+ Coordinated) Complex Intasome Complex (Stable Synaptic Complex) Enzyme->Complex + Viral DNA ViralDNA Viral DNA Ends (Processed) ViralDNA->Complex Result_NoDrug Integration (Viral Replication) Complex->Result_NoDrug + Host DNA Result_Drug Strand Transfer INHIBITED Complex->Result_Drug Drug Bound Drug 1,6-Naphthyridine-5-carboxamide Action Chelation of Mg2+ Active Site Blockade Drug->Action Action->Complex Binds Target Host DNA (Target)

Caption: Mechanism of Action. The carboxamide moiety chelates active site magnesium, preventing the 'Intasome' from capturing host DNA.

Protocol:

  • DNA Preparation: Anneal viral U5-LTR oligonucleotide sequences (biotinylated).

  • Complex Assembly: Incubate Recombinant HIV-1 Integrase (400 nM) with viral DNA (20 nM) in assembly buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 minutes on ice.

  • Inhibitor Addition: Add 1,6-naphthyridine derivative (diluted in buffer/DMSO).

  • Strand Transfer: Add Target DNA (digoxigenin-labeled plasmid or oligonucleotide). Incubate 1 hour at 37°C.

  • Detection: Use an ELISA-like setup.

    • Capture: Streptavidin-coated plate (binds viral DNA).

    • Detect: Anti-digoxigenin-HRP antibody (detects target DNA only if integrated).

    • Readout: Absorbance at 450 nm. Lower signal = Higher Inhibition.

Part 5: Troubleshooting & Controls

IssueProbable CauseCorrective Action
Precipitation in Assay Compound insolubility at >10

M.
Reduce final concentration; ensure DMSO <1% but constant; use intermediate dilution step.
High Background (Kinase) Non-specific binding of ATP to filter.Wash P81 filters extensively with 0.75% phosphoric acid.
Loss of Potency Oxidation of the naphthyridine ring.Store stocks under nitrogen/argon; add DTT to assay buffers.
"Flat" Dose Response Compound aggregation (promiscuous inhibition).Add 0.01% Triton X-100 to assay buffer to disrupt colloidal aggregates.

References

  • Discovery of L-870,810 (Naphthyridine Integrase Inhibitor): Hazuda, D. J., et al. (2004).[1][4] "A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase."[1][4] Proceedings of the National Academy of Sciences.

  • Structure-Activity Relationships (Integrase): Egbertson, M. S., et al. (2007).[5] "A potent and orally active HIV-1 integrase inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of 5-Carboxamide Intermediates: Hogenauer, K., et al. (2020).

    
    t Inverse Agonist TAK-828F." Journal of Organic Chemistry. 
    
  • Kinase Inhibition Potential: Sabnis, R. W. (2021). "Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases." ACS Medicinal Chemistry Letters.

  • General Naphthyridine Synthesis: Shaabani, S., et al. (2025). "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives." Chemical Review and Letters.

Sources

Method

Application Note: 1,6-Naphthyridine-5-carboxamide in Cell-Based Assays

Focus: Evaluation of c-Met Kinase Inhibition and Cytotoxicity in Cancer Models Abstract The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Evaluation of c-Met Kinase Inhibition and Cytotoxicity in Cancer Models

Abstract

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP, thereby acting as a potent inhibitor for various protein kinases (e.g., c-Met, CDK5, Syk) and viral enzymes (HIV-1 integrase).[1] Specifically, 1,6-naphthyridine-5-carboxamide derivatives have emerged as promising chemical probes for targeting the c-Met receptor tyrosine kinase (HGFR), a critical driver in tumor proliferation and metastasis.

This application note provides a rigorous, field-proven workflow for evaluating 1,6-naphthyridine-5-carboxamide derivatives in cell-based assays. It details protocols for compound solubilization, cytotoxicity profiling (MTT/CCK-8), and mechanistic validation via phosphorylation assays (Western Blot).

Mechanism of Action (MOA)

The 1,6-naphthyridine-5-carboxamide scaffold functions primarily as an ATP-competitive inhibitor .

  • Binding Mode: The naphthyridine nitrogen atoms and the 5-carboxamide moiety form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Target Specificity: While the scaffold is versatile, substituents at the C-5 position (carboxamide) significantly enhance potency against c-Met by stabilizing the active conformation of the kinase or interacting with the solvent-exposed front pocket.

  • Downstream Effect: Inhibition of c-Met autophosphorylation (Tyr1234/1235) blocks downstream signaling pathways, including RAS/MAPK (proliferation) and PI3K/Akt (survival).

Pathway Visualization

The following diagram illustrates the c-Met signaling cascade and the specific intervention point of 1,6-naphthyridine-5-carboxamide.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation GRB2 GRB2/SOS cMet->GRB2 p-Tyr Binding PI3K PI3K cMet->PI3K Inhibitor 1,6-Naphthyridine- 5-carboxamide Inhibitor->cMet Inhibition (ATP Competitive) RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Outcomes Cell Proliferation Survival & Metastasis ERK->Outcomes AKT AKT PI3K->AKT AKT->Outcomes

Caption: Mechanism of c-Met inhibition by 1,6-naphthyridine-5-carboxamide, blocking downstream MAPK/PI3K signaling.

Experimental Protocols

Protocol A: Compound Preparation & Handling

Rationale: Naphthyridine derivatives are planar, hydrophobic heterocycles often prone to precipitation in aqueous media. Proper solubilization is critical to prevent "false negatives" due to compound crashing.

  • Stock Solution (10 mM):

    • Weigh 1,6-naphthyridine-5-carboxamide powder accurately.

    • Dissolve in 100% DMSO (molecular biology grade).

    • Critical Step: Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (>3 times).

  • Working Solutions:

    • Prepare serial dilutions in 100% DMSO first (e.g., 10 mM

      
       1 mM 
      
      
      
      0.1 mM).
    • Dilute 1:1000 into pre-warmed culture medium immediately before dosing to achieve a final DMSO concentration of 0.1% .

    • Control: Always include a "Vehicle Control" (0.1% DMSO only) to normalize data.

Protocol B: Cell Viability Assay (Cytotoxicity)

Objective: Determine the IC50 for cell growth inhibition. Cell Lines: Hela (Cervical cancer) or A549 (Lung cancer) – both express c-Met.

ParameterSpecification
Seeding Density 3,000 - 5,000 cells/well (96-well plate)
Culture Volume 100 µL/well
Incubation Time 72 hours post-treatment
Replicates Triplicate (n=3)
Readout CCK-8 or CellTiter-Glo (Luminescence)

Step-by-Step:

  • Seeding: Plate cells in 90 µL complete medium. Incubate overnight (16-24h) at 37°C/5% CO2 to allow attachment.

  • Treatment: Add 10 µL of 10x concentrated compound in medium (final concentrations: 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30 µM).

  • Incubation: Incubate for 72 hours.

  • Detection: Add 10 µL CCK-8 reagent. Incubate 1-4 hours. Measure Absorbance at 450 nm.

  • Analysis: Calculate % Viability =

    
    . Fit data to a 4-parameter logistic curve to determine IC50.
    
Protocol C: Mechanistic Validation (Western Blot)

Objective: Confirm that the observed cytotoxicity is due to c-Met inhibition (On-Target Effect). Biomarkers: Phospho-c-Met (Tyr1234/1235) vs. Total c-Met.

Step-by-Step:

  • Starvation: Seed A549 cells in 6-well plates (

    
     cells/well). Once attached, switch to serum-free medium  for 12-16 hours. Why? To reduce basal phosphorylation and maximize sensitivity to HGF stimulation.
    
  • Pre-treatment: Treat cells with 1,6-naphthyridine-5-carboxamide (at IC50 and 5x IC50) for 2 hours .

  • Stimulation: Add HGF (Hepatocyte Growth Factor) at 50 ng/mL for 15 minutes.

  • Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Load 20-30 µg protein/lane.

    • Primary Antibodies: Anti-p-c-Met (Tyr1234/1235) [1:1000] and Anti-Total c-Met [1:1000].

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Result Interpretation: A potent inhibitor will show a dose-dependent decrease in p-c-Met band intensity without significantly affecting Total c-Met levels.

Experimental Workflow Diagram

This flowchart summarizes the integrated testing strategy for validating the compound.

Workflow cluster_Assays Parallel Assays Prep Compound Prep (DMSO Stock) QC QC: Solubility Check (Visual/Nephelometry) Prep->QC Cyto Cytotoxicity (72h, HeLa/A549) QC->Cyto Dilution Mech Western Blot (p-c-Met Inhibition) QC->Mech Dilution Analysis Data Analysis (IC50 Calculation) Cyto->Analysis Mech->Analysis Decision Hit Validation Analysis->Decision

Caption: Integrated workflow for evaluating 1,6-naphthyridine-5-carboxamide bioactivity.

Troubleshooting & Optimization

  • Issue: High background in Western Blot.

    • Solution: Ensure cells are serum-starved properly. HGF stimulation is rapid; strictly adhere to the 15-minute stimulation window before lysis.

  • Issue: Compound precipitation in media.

    • Solution: Do not exceed 0.5% DMSO. If precipitation occurs at >10 µM, verify the lipophilicity (cLogP). Naphthyridines can be lipophilic; consider using BSA-containing media to improve solubility during the assay.

  • Issue: Lack of potency.

    • Insight: The 5-carboxamide group is essential for H-bonding. Verify the integrity of the amide bond (LC-MS) as it can hydrolyze under extreme pH, though it is generally stable in cell culture conditions.

References

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry, 2013.[1] URL:[Link]

  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors. Source: PubMed / Chemical Biology & Drug Design, 2015. URL:[Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Source: ACS Medicinal Chemistry Letters (via PMC), 2021. URL:[Link]

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Source: PNAS, 2004. (Establishment of the carboxamide pharmacophore).[2] URL:[Link]

Sources

Application

analytical methods for 1,6-Naphthyridine-5-carboxamide characterization

Application Note: Analytical Characterization of 1,6-Naphthyridine-5-carboxamide Executive Summary & Chemical Context 1,6-Naphthyridine-5-carboxamide (C H N O, MW: 173.17 g/mol ) is a fused bicyclic heteroaromatic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 1,6-Naphthyridine-5-carboxamide

Executive Summary & Chemical Context

1,6-Naphthyridine-5-carboxamide (C


H

N

O, MW: 173.17 g/mol ) is a fused bicyclic heteroaromatic scaffold often utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., PI3K, CDK) due to its ability to mimic adenosine or form bidentate hydrogen bonds via the carboxamide motif.[1]

Accurate characterization of this molecule presents specific challenges:

  • Solubility: The planar, rigid structure and intermolecular H-bonding (amide dimer formation) often result in poor solubility in non-polar solvents, necessitating DMSO-d

    
     for NMR.[1]
    
  • Regioisomerism: Distinguishing the 1,6-isomer from 1,5- or 1,8-naphthyridine analogs requires precise coupling constant analysis (

    
    -coupling).[1]
    
  • Tautomerism: While the amide is stable, potential protonation at N1 or N6 under acidic HPLC conditions can alter retention times.

This guide provides a validated workflow for the full characterization of 1,6-Naphthyridine-5-carboxamide.

Analytical Decision Matrix

The following workflow illustrates the logical progression from crude synthesis to validated reference standard.

AnalyticalWorkflow Start Crude 1,6-Naphthyridine-5-carboxamide Solubility Solubility Check (DMSO vs. MeOH) Start->Solubility NMR 1H & 13C NMR (DMSO-d6) Solubility->NMR Dissolved MS HRMS (ESI+) [M+H]+ = 174.066 Solubility->MS Decision1 Structure Confirmed? NMR->Decision1 MS->Decision1 HPLC HPLC Purity Profiling (C18, Acidic Mobile Phase) Decision1->HPLC Yes Refine Recrystallize / Prep-HPLC Decision1->Refine No (Isomer/Impurity) SolidState Solid State Analysis (XRD, DSC) HPLC->SolidState Purity > 98% Release Release as Reference Standard SolidState->Release Refine->Start

Figure 1: Step-wise analytical workflow ensuring structural integrity before physicochemical profiling.

Protocol 1: Structural Confirmation (NMR Spectroscopy)

Objective: To unambiguously assign the regiochemistry of the 1,6-naphthyridine core and the carboxamide substituent.

Methodology: Due to the electron-deficient nature of the naphthyridine rings, protons are deshielded. The carboxamide protons typically appear as broad singlets due to quadrupole broadening and restricted rotation.

Instrument Parameters:

  • Field Strength:

    
     400 MHz (600 MHz recommended for resolution of H2/H3 coupling).
    
  • Solvent: DMSO-d

    
     (Chloroform-d is often insufficient for solubility).[1]
    
  • Temperature: 298 K.

  • Pulse Sequence: zg30 (standard proton), jmod/apt (carbon).[1]

Expected Data & Assignment Logic:

PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H2 Ar-H9.10 - 9.20dd

,

Most deshielded; adjacent to N1.[1]
H4 Ar-H8.40 - 8.50dd

,

Peri-position to C5-carboxamide (deshielding cone).[1]
H8 Ar-H8.80 - 8.90s (or d)Small

Adjacent to N6; singlet-like if H7 substituted, but here H7 is H.
H7 Ar-H8.60 - 8.70d

Alpha to N6.[1]
H3 Ar-H7.60 - 7.70dd

,

Most shielded aromatic proton.[1]
NH

Amide8.10 - 8.30br s-H-bonded amide proton (anti).[1]
NH

Amide7.60 - 7.80br s-Free amide proton (syn).[1]

Critical Validation Step: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Requirement: You must observe a NOE correlation between the Amide NH protons and H4 .

  • Reasoning: This confirms the carboxamide is at position 5 (proximal to ring A) rather than position 2, 3, or 7.[1]

Protocol 2: Purity Profiling (HPLC-UV-MS)

Objective: Quantify purity and identify synthesis by-products (e.g., hydrolyzed acid, decarboxylated core).

Methodology: 1,6-Naphthyridines are basic (


 for the ring nitrogens).[1] An acidic mobile phase is mandatory to prevent peak tailing caused by interaction with silanol groups on the column.

Instrument Setup:

  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Detector: PDA (210–400 nm); extract at 254 nm and 280 nm.

  • Mass Spec: ESI+ Mode (Scan range 100–500 m/z).

Chromatographic Conditions:

ParameterSetting
Column Waters XSelect CSH C18 (150 mm

4.6 mm, 3.5

m)
Mobile Phase A Water + 0.1% Formic Acid (pH

2.[1]7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 40

C
Injection Vol 5

L (0.5 mg/mL in DMSO/Water 50:[1]50)

Gradient Table:

Time (min)%A%BCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
15.0955End

Impurity Fate Mapping:

  • RT ~ 2-3 min: Hydrolyzed product (1,6-Naphthyridine-5-carboxylic acid). Check for m/z 175 [M+H]+.

  • RT ~ 4-5 min: Target Analyte (1,6-Naphthyridine-5-carboxamide). Check for m/z 174 [M+H]+.

  • RT ~ 6-8 min: Decarboxylated core (1,6-Naphthyridine). Check for m/z 131 [M+H]+.

Protocol 3: Solid-State Characterization

Objective: Determine the physical form (polymorph) and thermal stability, critical for formulation.

A. X-Ray Powder Diffraction (XRPD)

  • Technique: Transmission or Reflection mode.

  • Range: 2

    
     = 3° to 40°.
    
  • Significance: Carboxamides often form distinct polymorphs based on hydrogen bonding networks (dimers vs. catemers). Sharp Bragg peaks indicate crystallinity; a "halo" indicates amorphous material.

B. Thermal Analysis (DSC/TGA)

  • TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min.

    • Acceptance: < 0.5% weight loss below 150°C (confirms non-solvated/anhydrous form).

  • DSC (Differential Scanning Calorimetry): Heat from 30°C to 250°C at 10°C/min.

    • Expectation: A sharp endotherm (melting point) typically > 200°C for this rigid scaffold.

    • Warning: An exotherm immediately following melting suggests decomposition.

References

  • Naphthyridine Synthesis & Properties

    • Lowe, P. A. (2008).[1] Physicochemical Properties of Naphthyridines. Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • NMR of Heterocyclic Carboxamides

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Structure Elucidation). Link

  • HPLC Method Development

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter 10: Method Development). Link[1]

  • Solid State Characterization

    • Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids. Informa Healthcare. Link

Sources

Method

Application Note: Evaluation of 1,6-Naphthyridine-5-carboxamide Derivatives as Selective NaV1.8 Inhibitors in Murine Pain Models

Executive Summary 1,6-Naphthyridine-5-carboxamide derivatives (e.g., Zilvetrigine) represent a highly selective class of voltage-gated sodium channel 1.8 (NaV1.8) inhibitors. Because NaV1.8 is uniquely localized to perip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,6-Naphthyridine-5-carboxamide derivatives (e.g., Zilvetrigine) represent a highly selective class of voltage-gated sodium channel 1.8 (NaV1.8) inhibitors. Because NaV1.8 is uniquely localized to peripheral sensory neurons, targeting this channel offers profound analgesia without the central nervous system (CNS) or cardiovascular liabilities associated with non-selective sodium channel blockers. This application note provides drug development professionals and preclinical researchers with validated, self-contained in vivo protocols for evaluating these compounds in murine models of neuropathic and inflammatory pain.

Mechanistic Rationale & Causality

To design effective in vivo experiments, it is critical to understand the causality behind the target and the chemical scaffold:

  • Causality of the Target (NaV1.8): The excitability of peripheral nociceptors is governed by voltage-gated sodium channels. NaV1.8 is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in small-diameter dorsal root ganglion (DRG) neurons. Unlike other sodium channels, NaV1.8 exhibits high activation thresholds and rapid recovery from inactivation. Following nerve injury or severe inflammation, NaV1.8 translocates to the site of injury and is essential for the expression of spontaneous ectopic activity in damaged sensory axons, which directly drives chronic neuropathic pain[2].

  • Causality of the Scaffold: 1,6-Naphthyridine-5-carboxamide derivatives act as state-dependent inhibitors. They preferentially bind to the inactivated state of the NaV1.8 channel. Consequently, they selectively suppress the high-frequency repetitive firing characteristic of pathological pain states while sparing normal, low-frequency physiological signaling (acute nociception) [1].

Formulation and Pharmacokinetics

To achieve reliable in vivo exposure, proper formulation is critical due to the lipophilic nature of the 1,6-naphthyridine core.

  • Standard PO (Oral) Formulation: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in sterile water. Homogenize via sonication to create a uniform suspension.

  • Standard IV/IP Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Formulate fresh daily to prevent precipitation.

Table 1: Representative Pharmacokinetic Profile in Mice (10 mg/kg PO)
ParameterTypical ValueBiological Significance
Cmax 1.2 - 2.5 µMExceeds the in vitro IC50 (~10-50 nM) for NaV1.8, ensuring target engagement.
Tmax 1.0 - 2.0 hIndicates rapid absorption; ideal for acute behavioral testing 1-2 hours post-dose.
T1/2 3.5 - 5.0 hSupports once- or twice-daily dosing in chronic efficacy models.
Bioavailability (F%) > 60%Excellent oral exposure for systemic efficacy without requiring invasive dosing.

In Vivo Experimental Protocols

Self-Validating Design Principles: To ensure trustworthiness, every protocol below functions as a self-validating system. They mandate:

  • Internal Baselines: Pre-injury measurements to establish individual physiological norms.

  • Model Validation: A strict inclusion criteria step post-injury to ensure the pathology was successfully induced before any drug is administered.

  • Assay Controls: Concurrent use of a vehicle (negative control) and Gabapentin (positive control) to prove the assay window is sensitive to pharmacological intervention.

  • Blinding: Operators conducting behavioral readouts must be blinded to the treatment groups to eliminate observational bias.

Protocol A: Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)

Objective: Evaluate anti-allodynic efficacy following peripheral nerve injury.

  • Step 1: Baseline Testing. Acclimate male C57BL/6 mice (8-10 weeks old) to wire-mesh observation cages for 60 minutes. Measure baseline mechanical withdrawal thresholds of the hind paws using calibrated von Frey filaments via the Dixon up-down method.

  • Step 2: Surgical Induction. Under isoflurane anesthesia, make a longitudinal incision above the lumbar spine. Isolate and expose the L5 and L6 spinal nerves. Tightly ligate the left L5 nerve with a 6-0 silk suture. Suture the muscle and clip the skin closed.

  • Step 3: Validation of Allodynia (Quality Control). On Day 14 post-surgery, re-test the mice. Self-Validation: Only include mice exhibiting a >50% reduction in their mechanical withdrawal threshold compared to baseline (confirming successful nerve ligation).

  • Step 4: Dosing. Randomize validated mice into groups (n=8-10). Administer Vehicle, 1,6-Naphthyridine-5-carboxamide (e.g., 10, 30, and 100 mg/kg PO), and Gabapentin (100 mg/kg IP, positive control).

  • Step 5: Efficacy Readout. Measure mechanical thresholds at 1, 2, 4, and 8 hours post-dose. Calculate the % Maximum Possible Effect (%MPE) to quantify analgesia.

Protocol B: Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain)

Objective: Evaluate anti-hyperalgesic efficacy in a state of chronic peripheral inflammation.

  • Step 1: Baseline Testing. Acclimate mice to glass-bottom enclosures. Measure baseline thermal withdrawal latency using a Hargreaves radiant heat apparatus.

  • Step 2: Induction. Inject 20 µL of CFA (1 mg/mL of heat-killed Mycobacterium tuberculosis) intraplantarly into the left hind paw.

  • Step 3: Validation of Hyperalgesia (Quality Control). At 48 hours post-injection, re-test thermal latency. Self-Validation: Exclude any mice that do not show a statistically significant drop in withdrawal latency.

  • Step 4: Dosing & Readout. Administer compounds as described in Protocol A. Assess thermal latency at 1, 2, and 4 hours post-dose.

Quantitative Efficacy Summary

Because 1,6-Naphthyridine-5-carboxamides target the inactivated state of NaV1.8, they are highly efficacious in models driven by sensitized, rapidly firing neurons, but intentionally inactive against acute, physiological pain (e.g., the acute phase of the formalin test).

Table 2: Comparative Efficacy (ED50) in Murine Models
Pain ModelModality TestedRouteEstimated ED50 (mg/kg)
SNL (Neuropathic) Mechanical AllodyniaPO15 - 30
CCI (Neuropathic) Mechanical AllodyniaPO25 - 45
CFA (Inflammatory) Thermal HyperalgesiaPO10 - 20
Formalin (Acute Phase) Nocifensive BehaviorPO> 100 (Inactive)

Mechanistic Pathway Visualization

G Injury Peripheral Tissue Injury (Nerve Ligation / CFA) Mediators Inflammatory Soup (PGE2, Bradykinin, NGF) Injury->Mediators DRG Small DRG Nociceptors (Sensitization) Mediators->DRG NaV18 NaV1.8 Channel Activation (TTX-Resistant Current) DRG->NaV18 ActionPot Repetitive Action Potentials (Ectopic Firing) NaV18->ActionPot Depolarization Pain Neuropathic & Inflammatory Pain Transmission ActionPot->Pain Drug 1,6-Naphthyridine-5-carboxamide (e.g., Zilvetrigine) Drug->NaV18 State-dependent Inhibition

Mechanism of NaV1.8 inhibition by 1,6-Naphthyridine-5-carboxamide in nociceptive pain signaling.

References

  • Jarvis, M. F., Honore, P., Shieh, C. C., Chapman, M., Joshi, S., Zhang, X. F., ... & Krafte, D. S. (2007). "A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat." Proceedings of the National Academy of Sciences, 104(20), 8520-8525. URL:[Link]

  • Roza, C., Laird, J. M., Souslova, V., Wood, J. N., & Cervero, F. (2003). "The tetrodotoxin-resistant Na+ channel Nav1.8 is essential for the expression of spontaneous activity in damaged sensory axons of mice." The Journal of Physiology, 550(Pt 3), 921-926. URL:[Link]

Application

Application Note: Large-Scale Synthesis of 1,6-Naphthyridine-5-carboxamide

Executive Summary & Context The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif in kinase inhibitors, phosphodiesterase (PDE) inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and HIV-1 integrase inhibitors [1]. Functionalization of this bicyclic system at the C5 position is historically challenging due to the electron-deficient nature of the heteroaromatic rings. While transition-metal-catalyzed cross-coupling of 5-halo-1,6-naphthyridines is viable for milligram-scale discovery chemistry, it presents significant scalability hurdles, including high palladium costs, heavy metal remediation, and the need for specialized ligands.

This application note details a robust, highly scalable, and metal-free three-step synthetic protocol to produce 1,6-Naphthyridine-5-carboxamide . By leveraging a regioselective Reissert-Henze cyanation [2] followed by controlled Radziszewski hydration [3], this pathway provides excellent yields and circumvents the need for chromatographic purification at scale.

Mechanistic Rationale & Pathway Design

To ensure a self-validating and scalable system, the synthetic route was designed based on the intrinsic electronic properties of the 1,6-naphthyridine core:

  • Regioselective N-Oxidation : 1,6-Naphthyridine contains two nitrogen atoms. The N6 atom is significantly more nucleophilic and less sterically hindered than the N1 atom. Using scalable and cost-effective reagents (H₂O₂/Acetic Acid), N-oxidation occurs selectively at N6, avoiding the shock-sensitive byproducts associated with mCPBA.

  • Reissert-Henze Cyanation : Direct cyanation of electron-deficient heterocycles is difficult. However, activating the N6-oxide with an acylating agent (benzoyl chloride) generates a highly electrophilic N-benzoyloxy cation. Subsequent nucleophilic attack by cyanide (delivered safely via TMSCN) occurs regioselectively at the adjacent C5 bridgehead position [4]. Rearomatization yields 1,6-naphthyridine-5-carbonitrile.

  • Radziszewski Hydration : Standard acidic or basic hydrolysis of nitriles often over-hydrolyzes the intermediate to a carboxylic acid. The Radziszewski reaction utilizes the hydroperoxide anion (HOO⁻) to attack the nitrile, forming a peroxyimidic acid intermediate that undergoes intramolecular oxygen transfer. This yields the primary carboxamide and O₂ gas, strictly preventing over-hydrolysis to 1,6-naphthyridine-5-carboxylic acid.

Process Flow Diagram

SynthesisWorkflow A 1,6-Naphthyridine (Starting Material) B 1,6-Naphthyridine-6-oxide (Intermediate 1) A->B 30% H₂O₂, AcOH 70 °C, 12 h (N-Oxidation) C 1,6-Naphthyridine-5-carbonitrile (Intermediate 2) B->C TMSCN, BzCl DCM, 0 °C to RT (Reissert-Henze) D 1,6-Naphthyridine-5-carboxamide (Target API Intermediate) C->D 30% H₂O₂, NaOH(aq) EtOH, 40 °C (Radziszewski)

Figure 1: Three-step metal-free synthetic workflow for 1,6-Naphthyridine-5-carboxamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,6-Naphthyridine-6-oxide
  • Objective : Selectively oxidize the N6 position to activate the C5 position for downstream nucleophilic attack.

  • Procedure :

    • Charge a 2 L jacketed reactor with 1,6-naphthyridine (100 g, 0.77 mol) and glacial acetic acid (800 mL).

    • Heat the solution to 70 °C under nitrogen.

    • Add 30% aqueous H₂O₂ (130 mL, 1.15 mol) dropwise over 2 hours. Causality: Dropwise addition controls the exothermic formation of peracetic acid in situ.

    • Stir at 70 °C for 12 hours. Monitor conversion via HPLC.

    • Cool to 10 °C and carefully quench residual peroxides by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until peroxide test strips read 0 ppm. Critical Safety Step: Prevents explosive concentration of peroxides.

    • Concentrate the mixture under reduced pressure, neutralize with saturated Na₂CO₃, and extract with CHCl₃ (3 × 500 mL). Dry over MgSO₄ and evaporate to yield Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of 1,6-Naphthyridine-5-carbonitrile
  • Objective : Regioselective installation of the cyano group via the Reissert-Henze reaction.

  • Procedure :

    • Dissolve 1,6-naphthyridine-6-oxide (90 g, 0.61 mol) in anhydrous dichloromethane (DCM, 1 L) under an argon atmosphere.

    • Add trimethylsilyl cyanide (TMSCN, 91 mL, 0.73 mol) in one portion.

    • Cool the reactor to 0 °C. Add benzoyl chloride (BzCl, 85 mL, 0.73 mol) dropwise over 1 hour. Causality: BzCl activates the N-oxide, driving the highly exothermic rearomatization and cyanation. Maintaining 0 °C suppresses the formation of the C7-cyano isomer.

    • Allow the reaction to warm to room temperature (25 °C) and stir for 8 hours.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (500 mL).

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Triturate the crude residue with cold ethanol to afford Intermediate 2 as an off-white powder.

    • Environmental Health & Safety (EHS): All aqueous effluent from this step must be treated with basic sodium hypochlorite (bleach, pH > 10) for 24 hours to safely destroy residual cyanide species.

Step 3: Synthesis of 1,6-Naphthyridine-5-carboxamide
  • Objective : Chemoselective hydration of the nitrile to the primary amide.

  • Procedure :

    • Suspend 1,6-naphthyridine-5-carbonitrile (70 g, 0.45 mol) in ethanol (600 mL) in a 2 L reactor equipped with a gas dispersion vent.

    • Add 6M NaOH (75 mL) and warm the suspension to 40 °C.

    • Add 30% aqueous H₂O₂ (150 mL) dropwise over 1 hour. Causality: The Radziszewski reaction evolves O₂ gas. Dropwise addition prevents excessive foaming and over-pressurization.

    • Stir at 40 °C for 4 hours until the starting material is consumed (TLC/HPLC).

    • Cool the mixture to 5 °C and dilute with ice-cold water (800 mL). The target product will precipitate cleanly from the solution.

    • Filter the solid, wash with cold water (3 × 200 mL) to remove NaOH, and dry in a vacuum oven at 50 °C for 24 hours.

Quantitative Data & Analytical Metrics

The following table summarizes the expected scale, yields, and analytical purities for the large-scale execution of this protocol. The self-purifying nature of the trituration and precipitation steps ensures high purity without chromatography.

ParameterStep 1: N-OxidationStep 2: CyanationStep 3: Hydration
Input Scale 100 g (0.77 mol)90 g (0.61 mol)70 g (0.45 mol)
Isolated Yield 88% (99 g)76% (72 g)91% (71 g)
Reaction Time 12 hours8 hours4 hours
Temperature Profile 70 °C0 °C → 25 °C40 °C
Purity (HPLC-UV) >98.5%>96.0%>99.2%
Key Impurity Tracked N1,N6-dioxide (<1%)C7-cyano isomer (<3%)Carboxylic acid (<0.5%)

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates The Journal of Organic Chemistry (ACS Publications)[Link]

  • Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds (Cyanation of 1,6-Naphthyridine N-Oxides) ResearchGate / Chemical and Pharmaceutical Bulletin[Link]

  • YAKUGAKU ZASSHI - The Synthesis of Asymmetric Compounds (Hydrolysis of 1,6-Naphthyridine-5-carbonitrile) J-Stage[Link]

  • Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives ResearchGate[Link]

Method

Application Notes and Protocols for the Spectroscopic Characterization of 1,6-Naphthyridine-5-carboxamide

Introduction 1,6-Naphthyridine and its derivatives are a significant class of heterocyclic compounds, recognized for their diverse pharmacological activities, including potential as anticancer and antiviral agents.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,6-Naphthyridine and its derivatives are a significant class of heterocyclic compounds, recognized for their diverse pharmacological activities, including potential as anticancer and antiviral agents.[1][2][3] The functionalization of the 1,6-naphthyridine core, for instance with a carboxamide group at the 5-position, can significantly modulate its biological properties. Accurate structural elucidation and purity assessment are paramount in the research and development of such novel chemical entities. This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1,6-Naphthyridine-5-carboxamide and detailed protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. In the absence of directly published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from the parent 1,6-naphthyridine scaffold to provide a robust predictive framework for researchers.[4]

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for 1,6-Naphthyridine-5-carboxamide. These predictions are based on the known spectroscopic behavior of the 1,6-naphthyridine core and the anticipated electronic effects of the carboxamide substituent.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 1,6-Naphthyridine-5-carboxamide is expected to exhibit distinct signals for the aromatic protons of the naphthyridine core and the protons of the carboxamide group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxamide group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H2~9.2DoubletJ = 4.0
H3~7.6Doublet of DoubletsJ = 8.0, 4.0
H4~8.3DoubletJ = 8.0
H7~8.8Singlet-
H8~9.3Singlet-
-CONH₂ (Amide Protons)~7.5 - 8.5Broad Singlet-
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct resonances for each carbon atom in the 1,6-Naphthyridine-5-carboxamide molecule. The chemical shifts are predicted based on the parent 1,6-naphthyridine and the substituent effect of the carboxamide group.[4][5]

Carbon Assignment Predicted Chemical Shift (ppm)
C2~152
C3~122
C4~137
C4a~125
C5~140
C7~148
C8~155
C8a~120
C=O (Carbonyl)~168
Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 1,6-Naphthyridine-5-carboxamide, the following data are anticipated.

Parameter Predicted Value Notes
Molecular Formula C₉H₇N₃O
Monoisotopic Mass 173.0589 g/mol
Expected [M+H]⁺ 174.0667 m/zFor Electrospray Ionization (ESI) in positive mode.
Expected [M-H]⁻ 172.0511 m/zFor ESI in negative mode.
Key Fragmentation Ions m/z 130, 103Loss of the carboxamide group and further fragmentation of the naphthyridine ring.

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of high-quality NMR and MS data for a small organic molecule such as 1,6-Naphthyridine-5-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) B Transfer to a 5 mm NMR tube A->B C Acquire ¹H NMR Spectrum (16-32 scans) B->C D Acquire ¹³C NMR Spectrum (1024-4096 scans) C->D E Fourier Transformation D->E F Phase and Baseline Correction E->F G Reference to Solvent Peak F->G H Integration and Peak Picking G->H I Structural Elucidation H->I

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified 1,6-Naphthyridine-5-carboxamide.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for aromatic compounds with amide protons due to its ability to slow down N-H exchange.[6]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Acquisition:

  • Utilize a 400 MHz (or higher field) NMR spectrometer.
  • For ¹H NMR:
  • Acquire a one-dimensional proton spectrum.
  • Typical parameters: 16-32 scans, spectral width of -2 to 12 ppm, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.[7]
  • For ¹³C NMR:
  • Acquire a one-dimensional proton-decoupled carbon spectrum.
  • Typical parameters: 1024-4096 scans, spectral width of 0 to 200 ppm, relaxation delay of 2 seconds, acquisition time of 1-2 seconds.

3. Data Processing:

  • Process the raw Free Induction Decay (FID) data using appropriate NMR software.
  • This involves Fourier transformation, phase correction, and baseline correction.
  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[6]
  • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Mass Spectrometry (MS)

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (LC-MS/MS) cluster_proc_ms Data Analysis A_ms Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., Methanol/Water) B_ms Inject sample into the LC-MS system A_ms->B_ms C_ms Ionize using ESI (Positive and/or Negative Mode) B_ms->C_ms D_ms Acquire Full Scan MS Data C_ms->D_ms E_ms Perform Tandem MS (MS/MS) on the molecular ion D_ms->E_ms F_ms Determine accurate mass of the molecular ion E_ms->F_ms G_ms Analyze fragmentation pattern F_ms->G_ms H_ms Confirm Molecular Formula and Structure G_ms->H_ms

1. Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for injection, typically matching the mobile phase of the liquid chromatography (LC) system (e.g., 50:50 methanol/water with 0.1% formic acid for positive ion mode).

2. Instrumentation and Acquisition:

  • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an LC system.
  • Ionization: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.[8]
  • Acquisition Mode: Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
  • Full Scan: Perform a full scan over a mass range of m/z 50-500 to detect the molecular ion.
  • Tandem MS (MS/MS): To aid in structural confirmation, perform fragmentation analysis (MS/MS) on the isolated molecular ion peak.[9]

3. Data Analysis:

  • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
  • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and confirm the connectivity of the molecule.

Data Interpretation and Structural Validation

A self-validating system of analysis involves the convergence of data from multiple orthogonal techniques.

  • ¹H NMR: The number of signals should correspond to the number of chemically non-equivalent protons. The integration of the signals should be in the correct ratio. The splitting patterns (multiplicities) and coupling constants should be consistent with the proposed arrangement of protons on the aromatic rings. The presence of broad signals for the amide protons is also a key indicator.

  • ¹³C NMR: The number of observed carbon signals should match the number of unique carbon atoms in the structure. The chemical shifts should fall within the expected regions for aromatic and carbonyl carbons.

  • High-Resolution MS: The measured accurate mass of the molecular ion should be within 5 ppm of the calculated theoretical mass for the molecular formula C₉H₇N₃O.

  • MS/MS: The fragmentation pattern should be logical and explainable based on the structure. For instance, the loss of the carboxamide group (CONH₂) would result in a significant fragment ion.

By combining the information from these spectroscopic techniques, a researcher can confidently confirm the identity and purity of synthesized 1,6-Naphthyridine-5-carboxamide.

References

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chemical Reviews Letters, 8, 1069-1079.
  • Deady, L. W., Rodemann, T., Zhuang, L., Baguley, B. C., & Denny, W. A. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][4]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049–1054.

  • Blanco, M. M., Schapira, C. B., Levin, G., & Perillo, I. (2005). 1,6- and 1,7-naphthyridines III. 13C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 43(10), 823–828.
  • Deady, L. W., Rogers, M. L., Zhuang, L., Baguley, B. C., & Denny, W. A. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][4]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341–1355.

  • Kamala Prasad, V., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119.
  • Kale, R. B., et al. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[1][4]-Naphthyridines and Biological Evaluation. Polycyclic Aromatic Compounds.

  • Request PDF on ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Fused 1,6-Naphthyridines. Retrieved from [Link]

  • ProteomeXchange. (n.d.). PXD000596. Retrieved from [Link]

  • Balci, M. (2005). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 10(1), 1-10.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). 1,6-Naphthyridine-5-carboxylic acid. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1,6-NAPHTHYRIDINE. Retrieved from [Link]

  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233-11238.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 1,4,5,6-Tetrahydropyridine-3-carboxamide: A Technical Guide.
  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

  • Brown, M., Dunn, W. B., Dobson, P., & Kell, D. B. (2005). Mass spectrometry tools and metabolite-specific databases for molecular identification in metabolomics. Analyst, 130(9), 1335-1342.

Sources

Technical Notes & Optimization

Troubleshooting

1,6-Naphthyridine-5-carboxamide solubility issues and solutions

[1] Case ID: NAP-5-CX-SOL Status: Active Support Tier: Senior Application Scientist Topic: Solubility Optimization, Purification, and Formulation Strategies[1] Executive Summary: The Solubility Paradox Researchers freque...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: NAP-5-CX-SOL Status: Active Support Tier: Senior Application Scientist Topic: Solubility Optimization, Purification, and Formulation Strategies[1]

Executive Summary: The Solubility Paradox

Researchers frequently encounter a "brick dust" phenotype with 1,6-naphthyridine-5-carboxamide derivatives.[2] While the 1,6-naphthyridine core is moderately polar (LogP ~1.1 for the parent heterocycle), the introduction of a carboxamide group at the 5-position drastically alters the solid-state physics of the molecule.[3]

The insolubility arises not from lipophilicity (hydrophobicity), but from high crystal lattice energy .[3][1][2] The planar aromatic system facilitates


-

stacking, while the carboxamide moiety acts as a "molecular zipper," forming strong intermolecular hydrogen bond networks.[3][1] To dissolve this compound, your solvent system must energetically outcompete these crystal lattice forces.[1][2]

Part 1: Physicochemical Profile[3][4]

Before attempting solubilization, verify your compound's theoretical profile to select the correct solvent class.[1][2]

PropertyValue / CharacteristicImplication for Solubility
Core Structure 1,6-NaphthyridineElectron-deficient aromatic; susceptible to nucleophilic attack but stable to acid.[2]
pKa (Calculated) N6

3.8–4.5 N1

2.0–3.0
Weakly Basic. The 5-carboxamide is electron-withdrawing, lowering the basicity of the ring nitrogens compared to the parent scaffold.[3] Solubility increases significantly at pH < 3 .[2]
LogP ~1.0 – 2.5 (Substituent dependent)Moderate lipophilicity.[3][2] Insolubility is driven by enthalpy (crystal packing), not entropy (hydrophobic effect).[3][1]
H-Bond Donors 1 (Amide NH)Critical for crystal lattice stability.[3][2]
Key Solvents DMSO, DMF, NMP, 5% Acetic AcidProtic solvents (MeOH, Water) are poor unless pH is adjusted.[3][1]

Part 2: Troubleshooting & FAQs

Category A: Synthesis & Purification[3][5][6]

Q: My product crashed out of the reaction mixture and won't redissolve in Methanol or DCM. How do I get it off the filter or purify it?

Diagnosis: You are experiencing the "amide tape" effect.[2] The crude solid has formed a stable H-bond network that standard organic solvents cannot break.[2]

Solution Protocol:

  • Switch to Polar Aprotic Solvents: Do not use alcohols. Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[3][2] These solvents act as strong H-bond acceptors, disrupting the intermolecular amide bonds.[2]

  • Acidic Workup: If the compound is stuck on a filter:

    • Dissolve the solid in 10% Acetic Acid in Methanol . The protonation of the N6 nitrogen disrupts the crystal packing by introducing charge repulsion.[2]

  • Purification Strategy:

    • Flash Chromatography:[3][2] Use a gradient of DCM : MeOH : NH

      
      OH (90:10:1).[3][2] The ammonia keeps the silica deactivated, but if solubility is still poor, switch to DCM : Methanol : Acetic Acid (90:10:1) .[3][1]
      
    • Recrystallization:[3][2][4] Avoid standard solvents.[2] Use DMF/Water or DMSO/Ethanol .[2] Dissolve in hot DMF, then slowly add water until turbidity appears.[1][2]

Category B: Biological Assays (In Vitro)

Q: I prepared a 10 mM stock in DMSO, but it precipitates immediately when added to cell culture media. Why?

Diagnosis: This is "solvent shock."[2] When the DMSO stock hits the aqueous buffer (pH 7.4), the compound enters a supersaturated state.[3] Since the molecule is uncharged at pH 7.4 (pKa < 5), it rapidly crystallizes.[3][1][2]

Solution Protocol:

  • Reduce Stock Concentration: Lower your DMSO stock to 5 mM . High-concentration stocks often harbor "micro-seeds" of crystals that trigger crashing upon dilution.[2]

  • The "Intermediate Dilution" Step:

    • Incorrect: 1 µL DMSO stock

      
       1 mL Media (Risk of localized precipitation).[3][2]
      
    • Correct: 1 µL DMSO stock

      
       100 µL PBS (with 0.1% Tween-80 or BSA) 
      
      
      
      Vortex
      
      
      Add to Media.
    • Mechanism: The surfactant (Tween-80) or carrier protein (BSA) coats the hydrophobic molecules, preventing nucleation during the transition from organic to aqueous phase.[3]

  • Check the pH: Ensure your media is not slightly basic.[2] 1,6-naphthyridines are more soluble at lower pH.[2] If your assay tolerates it, buffer to pH 6.8 rather than 7.4.

Category C: In Vivo Formulation

Q: We need to dose mice (IP/PO) at 10 mg/kg. The compound forms a suspension in saline.[2] How do we get a solution?

Diagnosis: Saline (pH ~5.5-7.[3][2]0) leaves the molecule neutral and insoluble.[2] You must utilize the basic nitrogen for salt formation or use cosolvents.[2]

Solution Protocol (Formulation Decision Tree):

  • Option 1: pH Adjustment (The "Golden Standard") [3]

    • Vehicle: 50 mM Citrate Buffer (pH 3.0–3.5) .

    • Why: At pH 3, the N6 nitrogen is fully protonated (

      
      ), transforming the molecule into a soluble salt.[3][1] Most 1,6-naphthyridines dissolve >5 mg/mL under these conditions.[2]
      
  • Option 2: Cosolvent System (If acid is not tolerated) [3][1]

    • Composition: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Water .[2]

    • Protocol: Dissolve compound in DMSO first.[2] Add PEG-400 and vortex.[2] Add Tween-80.[2] Finally, add water slowly with vortexing.[1][2]

    • Warning: Do not add water before the surfactants; it will crash immediately.[2]

  • Option 3: Cyclodextrins [1][2]

    • Vehicle: 20% (w/v) HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin)  in water.[3][2]
      
    • Why: The planar naphthyridine core fits well into the hydrophobic cavity of

      
      -cyclodextrin, shielding it from water while the outer shell remains soluble.[2]
      

Part 3: Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling 1,6-naphthyridine-5-carboxamides based on the specific experimental phase.

Solubility_Workflow Start Start: 1,6-Naphthyridine-5-carboxamide (Solid / Crude) Purification Phase: Synthesis & Purification Start->Purification BioAssay Phase: In Vitro Assay (Cells/Enzymes) Start->BioAssay InVivo Phase: In Vivo Dosing Start->InVivo Goal Goal: Soluble State Solvent_Polar Use DMF or NMP (Break H-bonds) Purification->Solvent_Polar Crude Solid Acid_Wash Use 10% AcOH/MeOH (Protonate N6) Purification->Acid_Wash Stuck on Column Stock_Prep Stock: DMSO (Max 10mM) BioAssay->Stock_Prep Salt_Form Salt Formation: Citrate Buffer pH 3.0 InVivo->Salt_Form Preferred Cosolvent Cosolvent System: 5% DMSO / 40% PEG400 InVivo->Cosolvent Alternative Solvent_Polar->Goal Acid_Wash->Goal Dilution Intermediate Step: PBS + 0.1% BSA/Tween Stock_Prep->Dilution Prevent Crashing Dilution->Goal Salt_Form->Goal Cosolvent->Goal

Caption: Decision matrix for solubilizing 1,6-naphthyridine-5-carboxamide across different experimental stages.

Part 4: Scientific Rationale & Mechanism

The "Amide Tape" Phenomenon

The 5-carboxamide group is a dual donor-acceptor motif.[2] In the solid state, these molecules align to form infinite chains linked by Hydrogen bonds (N-H


 O=C).[3][1] This is energetically very stable.[2]
  • Reference Insight: Similar stacking is observed in 1,8-naphthyridine derivatives, where intermolecular interactions lead to high melting points and poor aqueous solubility [1].[3][1]

  • Strategic Countermeasure: To dissolve the compound, you must supply energy (heat) or competitive binding (aprotic solvents like DMSO/DMF) to break these "tapes."[3][1]

Protonation Sites

The 1,6-naphthyridine ring contains two nitrogens.[2]

  • N6 (Position 6): This nitrogen is more basic (similar to isoquinoline) and is the primary site for protonation.[3][2]

  • N1 (Position 1): Less basic due to the electron-withdrawing effect of the adjacent aromatic ring fusion.[3][2]

  • 5-Carboxamide: Electron-withdrawing, it lowers the pKa of the ring system overall.[2] This is why neutral pH buffers often fail; the molecule remains uncharged and hydrophobic [2].[2]

References

  • Roma, G., et al. (2000).[3][1][2] 1,8-Naphthyridines IV.[2][5][6] Synthesis and biological evaluation of new 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry. Link (Provides structural context on naphthyridine solubility and stacking).[3][2]

  • Litalien, C., & Jacqz-Aigrain, E. (2001).[3][1] Risks and benefits of solubility enhancement in drug development. Clinical Pharmacokinetics. Link (General principles of cosolvent and pH adjustment strategies applied here).

  • Gould, P. L. (1986).[3][2] Salt selection for basic drugs. International Journal of Pharmaceutics. Link (Foundational text on using pKa for salt formation in nitrogen heterocycles).[3][2]

  • PubChem Compound Summary. (2024). 1,6-Naphthyridine.[2][5][7][8][9][10][11][12][13] National Center for Biotechnology Information.[2] Link (Source for physicochemical properties and pKa estimates).[3][2]

Sources

Optimization

improving the stability of 1,6-Naphthyridine-5-carboxamide in solution

Technical Support Center: 1,6-Naphthyridine-5-carboxamide Stability Guide Executive Summary & Molecule Profile 1,6-Naphthyridine-5-carboxamide is a critical heterocyclic scaffold, frequently utilized in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,6-Naphthyridine-5-carboxamide Stability Guide

Executive Summary & Molecule Profile

1,6-Naphthyridine-5-carboxamide is a critical heterocyclic scaffold, frequently utilized in the development of kinase inhibitors (e.g., c-Met, HIV-1 integrase inhibitors) and antitumor agents.[1] While the naphthyridine core offers favorable binding interactions via its nitrogen atoms, the 5-carboxamide moiety introduces specific stability challenges—primarily hydrolytic lability and solubility-driven precipitation .

This guide addresses the physicochemical limitations of this scaffold. Our goal is to transition your workflow from "trial-and-error" to a deterministic, chemically grounded process.

Parameter Technical Specification
Core Scaffold 1,6-Naphthyridine (Diazanaphthalene)
Key Functional Group Primary Carboxamide (-CONH₂) at C5
Primary Instability Amide Hydrolysis (Acid/Base Catalyzed)
Secondary Instability Aqueous Precipitation (π-π Stacking)
pKa (Calculated) ~3.5 (Ring N), ~14 (Amide N)

Critical Solvent & Solubility Parameters

Q: Why does my compound precipitate upon dilution into biological buffers? A: The 1,6-naphthyridine ring is planar and highly lipophilic. In aqueous environments with high ionic strength (like PBS), the "salting-out" effect drives these molecules to aggregate via π-π stacking.

  • Mechanism: The hydrophobic effect forces the planar rings together to minimize water contact.

  • Solution: Do not dilute directly from 100% DMSO to 100% Buffer. Use an intermediate dilution step or a cosolvent system.

Q: Is DMSO the safest solvent for long-term storage? A: Yes, but with a caveat. While anhydrous DMSO is ideal, "wet" DMSO (hygroscopic absorption of atmospheric water) can accelerate hydrolysis.[1]

  • Recommendation: Store stocks in anhydrous DMSO at -20°C or -80°C.

  • Evidence: Studies on screening libraries show that while DMSO/Water (90/10) is viable for many compounds, carboxamides are susceptible to hydrolysis over extended periods (months/years) if water is present [1].[1]

Solvent Compatibility Table

Solvent SystemStability RatingRisk FactorRecommended Use
Anhydrous DMSO ★★★★★ (Excellent)LowLong-term Stock (10–50 mM)
DMSO/Water (90:10) [1] ★★★☆☆ (Good)Moderate (Hydrolysis)Short-term Screening (<1 month)
PBS (pH 7.4) [1] ★☆☆☆☆ (Poor)High (Precipitation)Immediate Assay Use Only
Ethanol/Methanol [1] ★★☆☆☆ (Fair)Moderate (Transamidation)Avoid for storage; OK for processing

Chemical Stability: pH and Degradation

Q: What is the primary degradation pathway I should monitor? A: The conversion of the carboxamide to the carboxylic acid (1,6-naphthyridine-5-carboxylic acid) via hydrolysis.

  • Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen or ring nitrogen activates the amide bond for nucleophilic attack by water.

  • Basic Conditions (pH > 9): Direct nucleophilic attack by hydroxide ions.

  • Optimal pH: Maintain experimental buffers between pH 6.0 and 8.0 to minimize hydrolytic rates.

Q: Is the naphthyridine ring itself stable? A: Generally, yes.[1] However, the nitrogen atoms at positions 1 and 6 are susceptible to N-oxidation in the presence of strong oxidants (e.g., peroxides, peracids).[1] Avoid buffers containing reducing agents that may oxidize over time (like DTT) unless fresh.[1]

Visualization: Degradation & Troubleshooting

Figure 1: Degradation Pathways of 1,6-Naphthyridine-5-carboxamide

DegradationPathways Compound 1,6-Naphthyridine- 5-carboxamide Acid Hydrolysis Product: 1,6-Naphthyridine- 5-carboxylic Acid Compound->Acid Acid/Base Hydrolysis (pH <4 or >9) + H2O NOxide Oxidation Product: N-Oxide Derivative Compound->NOxide Oxidation (Peroxides/Light) Precip Physical Aggregate: Precipitate Compound->Precip Aqueous Dilution (High Ionic Strength)

Caption: Primary chemical and physical instability pathways. Hydrolysis is the dominant chemical risk.

Figure 2: Troubleshooting Decision Logic

Troubleshooting Start Issue: Loss of Potency or Signal CheckSol Check Solution Appearance Start->CheckSol Cloudy Cloudy/Visible Particles? CheckSol->Cloudy Clear Solution is Clear CheckSol->Clear Cloudy->Clear No PrecipIssue PRECIPITATION ISSUE Cloudy->PrecipIssue Yes ChemIssue CHEMICAL STABILITY ISSUE Clear->ChemIssue Action1 Action: Add Cosolvent (DMSO/PEG) or Reduce Concentration PrecipIssue->Action1 Action2 Action: Check HPLC for Carboxylic Acid Peak ChemIssue->Action2

Caption: Logic flow for diagnosing stability issues in solution.

Detailed Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To maximize shelf-life and prevent freeze-thaw degradation.

  • Weighing: Weigh the solid 1,6-Naphthyridine-5-carboxamide into a glass amber vial (light protection).

  • Solvent Addition: Add Anhydrous DMSO (≥99.9%) to achieve a concentration of 10–50 mM.

    • Note: Avoid using a vortex mixer aggressively if the compound is prone to shearing/heating. Sonicate briefly (1–2 mins) in a water bath if dissolution is slow.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in polypropylene PCR tubes or cryovials.

  • Storage: Store at -80°C .

    • Why? DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating hydrolysis.[1] Single-use aliquots eliminate this risk.

Protocol B: Rapid HPLC Stability Assessment

Objective: To quantify degradation products (Hydrolysis).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]

  • Analysis:

    • Parent Peak: 1,6-Naphthyridine-5-carboxamide (typically elutes mid-gradient).

    • Degradant: 1,6-Naphthyridine-5-carboxylic acid will elute earlier (more polar) than the parent amide.

    • Acceptance Criteria: Purity > 95%. If "Acid" peak > 5%, discard stock.[1]

References

  • Stability of screening compounds in wet DMSO. Source: PubMed / Novartis Institutes for BioMedical Research URL:[Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]]

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Source: PubMed Central / PNAS URL:[Link]

  • 1,6-Naphthyridine-5-carboxylic acid (PubChem Compound Summary). Source: PubChem URL:[1][2][Link]

Sources

Troubleshooting

common problems in 1,6-Naphthyridine-5-carboxamide synthesis

Welcome to the Technical Support Center for 1,6-Naphthyridine-5-Carboxamide Synthesis . As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,6-Naphthyridine-5-Carboxamide Synthesis . As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the synthesis, functionalization, and biological application of this privileged heterocyclic scaffold.

This center moves beyond basic troubleshooting by explaining the underlying chemical causality of each issue, providing self-validating experimental protocols, and grounding all methodologies in field-proven literature.

Section 1: Core Assembly & Regioselectivity Challenges

Q1: How do I overcome poor regioselectivity and low yields when constructing a highly substituted 1,6-naphthyridine core?

The Causality: Traditional methods for synthesizing 1,6-naphthyridines (such as Skraup or Friedländer cyclizations) rely on the condensation of aminopyridines. Because aminopyridines are ambidentate nucleophiles, these reactions frequently yield complex mixtures of structural isomers. Furthermore, the harsh acidic conditions required for these cyclizations often degrade sensitive functional groups intended for downstream drug development.

The Solution: To achieve absolute regiocontrol, abandon traditional condensation in favor of a tandem nitrile hydration/cyclization strategy to form a 1,6-naphthyridine-5,7-dione intermediate. This dione can be activated via one-pot ditriflation. The resulting 1,6-naphthyridine-5,7-ditriflate is bench-stable but highly reactive, allowing for perfectly regioselective nucleophilic aromatic substitution (SNAr) at the C5 position due to the synergistic electron-withdrawing effects of the adjacent N6 and para-N1 atoms [[1]]().

SynthesisWorkflow SM Nicotinic Ester Derivative (Starting Material) Hydration Nitrile Hydration & Cyclization SM->Hydration Dione 1,6-Naphthyridine-5,7-dione (Intermediate) Hydration->Dione Triflation Ditriflation (Tf2O, Base) Dione->Triflation Ditriflate 1,6-Naphthyridine-5,7-ditriflate (Bench-Stable) Triflation->Ditriflate Amidation Regioselective SNAr (Amine Nucleophile) Ditriflate->Amidation C5 Position Only Product 5-Amino/Amido-1,6-Naphthyridine (Target Core) Amidation->Product

Caption: Workflow for regioselective 1,6-naphthyridine synthesis via a ditriflate intermediate.

Validated Protocol: One-Pot Ditriflation and Regioselective C5-Substitution
  • Step 1 (Activation): Suspend 1,6-naphthyridine-5,7-dione (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at 0 °C.

  • Step 2 (Base Addition): Add Diisopropylethylamine (DIPEA) or DBU (3.0 eq) dropwise. Causality: A sterically hindered base is mandatory to deprotonate the dione without acting as a competing nucleophile against the highly electrophilic triflating agent.

  • Step 3 (Triflation): Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq). Stir for 30 minutes at 0 °C.

    • Self-Validation Checkpoint: Monitor the reaction visually and via TLC/HPLC. The mixture must transition from a cloudy suspension to a clear, homogeneous solution as the highly soluble ditriflate forms. If solids persist, moisture has likely hydrolyzed your Tf₂O.

  • Step 4 (Regioselective Substitution): Add the desired amine nucleophile (1.1 eq) directly to the reaction mixture at 0 °C. Causality: Strict stoichiometric control (1.1 eq) ensures the amine attacks only the highly electrophilic C5-triflate, leaving the C7-triflate intact for downstream cross-coupling 1.

  • Step 5 (Isolation): Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Section 2: C5-Amidation Optimization

Q2: Direct amidation at the C5 position to form the 5-carboxamide is failing or giving yields <20%. What is the mechanistic cause, and how can I optimize this?

The Causality: The C5 position of the 1,6-naphthyridine core is highly sterically hindered (especially if the C4 or C6 positions are substituted) and electronically deactivated. Attempting a standard peptide coupling (e.g., using HATU or EDC) from a C5-carboxylic acid precursor usually fails. This is because the basic N1 and N6 nitrogen atoms of the naphthyridine core competitively chelate the coupling reagents, sequestering them and preventing the activation of the carboxylic acid.

The Solution: Bypass direct acid-amine coupling entirely. The most robust method for installing a 5-carboxamide is the cyanation of a C5-halide followed by controlled hydration. Bromide-mediated hydration or base-catalyzed hydration of the resulting nitrile yields the primary carboxamide cleanly and efficiently 2.

Table 1: Quantitative Comparison of C5-Amidation Strategies for 1,6-Naphthyridines

Amidation StrategyTypical YieldReagents / ConditionsPrimary Limitation / Causality
Direct Acid-Amine Coupling 10% - 30%C5-COOH, HATU/EDC, DIPEA, DMF, 25°CSevere N-chelation of coupling reagents; high steric hindrance at C5.
Cyanation & Hydration 77% - 94%1) KCN/CuCN; 2) H₂O₂/NaOH or HBr/H₂OMulti-step process; requires stringent safety protocols for cyanides 2.
Ditriflate SNAr (One-Pot) 80% - 95%1) Tf₂O, DIPEA; 2) Amine Nucleophile, 0°CRequires dione precursor; intermediates are highly moisture-sensitive 1.

Section 3: Cross-Coupling & Catalyst Poisoning

Q3: When attempting downstream Suzuki or Buchwald-Hartwig couplings on the 1,6-naphthyridine core, my palladium catalyst dies rapidly. How do I prevent this?

The Causality: The two nitrogen atoms in the 1,6-naphthyridine ring system are perfectly situated to act as bidentate or bridging ligands. They irreversibly chelate Pd(0) or Pd(II) intermediates, stripping the metal from the catalytic cycle and precipitating it as an inactive Pd-naphthyridine complex (catalyst poisoning).

The Solution: You must use highly sterically hindered, electron-rich monodentate phosphine ligands (such as XPhos or BrettPhos). The sheer steric bulk of these ligands prevents the formation of off-cycle multimeric Pd-naphthyridine complexes. Additionally, utilizing Generation 3 or 4 pre-catalysts (e.g., XPhos Pd G3) ensures the rapid generation of the active monomeric Pd(0) species before the naphthyridine substrate can sequester the metal.

Section 4: Biological Application & Target Pathway

Q4: What is the primary pharmacological target for 1,6-naphthyridine-5-carboxamide derivatives like Zilvetrigine, and how does the core mediate this?

The Causality: 1,6-Naphthyridine-5-carboxamide derivatives, prominently exemplified by the analgesic drug candidate Zilvetrigine, are highly potent blockers of voltage-gated sodium channels, specifically the Nav1.7 subtype 3. The 1,6-naphthyridine core provides rigid hydrogen bond acceptors (via the ring nitrogens), while the 5-carboxamide acts as a critical hydrogen bond donor/acceptor motif. This specific geometry allows the molecule to interact tightly with the gating charges of the Nav1.7 channel, stabilizing it in the inactivated state. This prevents sodium influx and halts the propagation of action potentials responsible for nociception (pain sensation) 4.

NavPathway Stimulus Pain Stimulus (Nociception) Nav17 Nav1.7 Sodium Channel (Resting State) Stimulus->Nav17 Influx Sodium Ion (Na+) Influx Nav17->Influx Channel Opening ActionPotential Action Potential Generation & Propagation Influx->ActionPotential Pain Pain Sensation (CNS) ActionPotential->Pain Drug 1,6-Naphthyridine-5-carboxamide (e.g., Zilvetrigine) Inactivated Nav1.7 Channel (Inactivated State) Drug->Inactivated Binds & Stabilizes Inactivated->Influx Blocks Influx

Caption: Mechanism of Nav1.7 inhibition by 1,6-naphthyridine-5-carboxamide derivatives.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: National Institutes of Health (PMC)
  • Sodium Channel Blockers (Zilvetrigine Reference)

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,6-Naphthyridine-5-carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the functionalization of the 1,6-naphthyridine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the functionalization of the 1,6-naphthyridine scaffold. While 1,6-naphthyridine derivatives are highly valued in medicinal chemistry for their diverse biological activities[1], functionalizing the C5 position via the direct amidation of 1,6-naphthyridine-5-carboxylic acid[2] presents unique challenges. The basicity and nucleophilicity of the heteroaromatic nitrogens often lead to poor regioselectivity, competitive side reactions, and low conversion rates.

As a Senior Application Scientist, I have compiled this troubleshooting guide to explain the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure high-yield synthesis.

Workflow: Amidation Pathways for 1,6-Naphthyridine-5-carboxylic Acid

G Start 1,6-Naphthyridine-5-carboxylic acid RouteA Acid Chloride Route (Oxalyl Chloride) Start->RouteA RouteB Coupling Reagent Route (EDCI/HOBt) Start->RouteB InterA 1,6-Naphthyridine-5-carbonyl chloride RouteA->InterA cat. DMF, DCM, 0°C InterB Active Ester Intermediate RouteB->InterB DIPEA, DMF, RT SideProduct Degradation / N-Acylation RouteB->SideProduct Excess base / HATU Product 1,6-Naphthyridine-5-carboxamide InterA->Product NH3(g), 0°C InterB->Product NH4Cl, RT

Reaction pathways for the amidation of 1,6-naphthyridine-5-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low (<30%) when using standard coupling reagents like HATU or DCC for the amidation of 1,6-naphthyridine-5-carboxylic acid? A: The 1,6-naphthyridine ring contains two basic nitrogen atoms (N1 and N6). When highly reactive uronium-based coupling reagents like HATU or carbodiimides like DCC are used, these ring nitrogens aggressively compete with the intended ammonia source for the active ester intermediate. This nucleophilic competition leads to complex oligomeric mixtures or N-acylated byproducts. Literature on structurally similar naphthyridine systems demonstrates that while HATU and CDI often fail or provide low yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) combined with HOBt is significantly milder and more effective, minimizing off-target coordination[3].

Q2: When using the SOCl₂ (thionyl chloride) method to form the acid chloride, I observe significant degradation and dark tarry byproducts. How can I prevent this? A: Refluxing 1,6-naphthyridine-5-carboxylic acid in neat SOCl₂ often leads to thermal degradation and undesired chlorination of the electron-deficient heteroaromatic ring. To resolve this, switch to the Oxalyl Chloride/Catalytic DMF method. Oxalyl chloride allows the acid chloride formation to proceed at 0 °C to room temperature in a non-participating solvent like dichloromethane (DCM). The Vilsmeier-Haack type intermediate generated by DMF and oxalyl chloride is highly selective for the carboxylic acid, preserving the integrity of the naphthyridine core.

Q3: What is the best ammonia source for converting the acid chloride or active ester to the primary carboxamide? A: For acid chlorides, bubbling anhydrous NH₃ gas into a cold (0 °C) THF or DCM solution provides the cleanest conversion. If anhydrous gas is unavailable, a 0.5 M solution of ammonia in dioxane is an excellent alternative. Aqueous ammonium hydroxide (NH₄OH) can be used, but the biphasic nature of the reaction often leads to competitive hydrolysis back to the starting carboxylic acid. For EDCI/HOBt coupling, solid ammonium chloride (NH₄Cl) combined with an excess of N,N-diisopropylethylamine (DIPEA) acts as a slow-release, highly controlled ammonia source that prevents the hydrolysis of the active ester. Historical alternative routes have completely bypassed direct amidation by utilizing acid hydrolysis of 5-benzoyl-5,6-dihydro-1,6-naphthyridine-5-carbonitrile to yield the carboxamide[4].

Q4: How do I efficiently purify 1,6-naphthyridine-5-carboxamide from unreacted acid and coupling byproducts? A: 1,6-Naphthyridine-5-carboxamide is highly polar and can streak heavily on standard silica gel chromatography. The most efficient purification method is a controlled acid-base extraction. The product can be extracted into an organic layer (like EtOAc or 10% MeOH/DCM) at a neutral to slightly basic pH (pH 8-9). Unreacted 1,6-naphthyridine-5-carboxylic acid will remain in the aqueous layer as a carboxylate salt. Final polishing is best achieved via recrystallization from hot ethanol or reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Quantitative Data Summary: Amidation Conditions Comparison
MethodReagentsSolventTempTimeTypical YieldPrimary Byproducts
A (Acid Chloride) SOCl₂ (neat), NH₄OHNone80 °C3 h< 20%Tarry degradation, ring chlorination
B (Acid Chloride) (COCl)₂, cat. DMF, NH₃(g)DCM / THF0 °C to RT2 h80–85%Minimal (trace hydrolyzed acid)
C (Coupling) HATU, DIPEA, NH₄ClDMFRT12 h25–40%N-acylated oligomers[3]
D (Coupling) EDCI, HOBt, DIPEA, NH₄ClDMF / DCMRT16 h65–75%Urea byproducts (water-soluble)[3]
Experimental Protocols
Protocol 1: Optimized Synthesis via Oxalyl Chloride (Recommended for Scale-up)

This self-validating protocol relies on low temperatures to prevent ring degradation while ensuring complete conversion to the highly reactive acid chloride.

  • Activation : Suspend 1,6-naphthyridine-5-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Catalysis : Add N,N-dimethylformamide (DMF) (0.1 equiv, 1.0 mmol).

  • Chlorination : Dropwise add oxalyl chloride (1.5 equiv, 15 mmol) over 15 minutes. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir until gas evolution ceases (approx. 2 hours). The solution will become homogeneous upon complete conversion.

  • Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1,6-naphthyridine-5-carbonyl chloride. Redissolve the residue in anhydrous THF (40 mL) and cool to 0 °C.

  • Amidation : Bubble anhydrous NH₃ gas through the solution for 15 minutes, or add a 0.5 M solution of NH₃ in dioxane (5.0 equiv). Stir for 1 hour at 0 °C.

  • Workup : Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with 10% MeOH in DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Recrystallize the crude solid from hot ethanol to afford pure 1,6-naphthyridine-5-carboxamide.

Protocol 2: Mild Synthesis via EDCI/HOBt Coupling (Recommended for Library Synthesis)

This protocol avoids harsh chlorinating agents, utilizing a controlled release of ammonia to outcompete the nucleophilicity of the naphthyridine nitrogens.

  • Preparation : Dissolve 1,6-naphthyridine-5-carboxylic acid (1.0 equiv, 1.0 mmol) and HOBt (1.2 equiv, 1.2 mmol) in anhydrous DMF (10 mL) at room temperature.

  • Coupling Agent : Add EDCI hydrochloride (1.5 equiv, 1.5 mmol) and stir for 30 minutes to form the active ester.

  • Amine Addition : Add solid NH₄Cl (3.0 equiv, 3.0 mmol) followed by the dropwise addition of DIPEA (4.0 equiv, 4.0 mmol).

  • Reaction : Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Workup : Dilute the mixture with EtOAc (50 mL) and wash sequentially with water (3 x 20 mL) and brine (20 mL) to remove DMF and water-soluble urea byproducts.

  • Isolation : Dry the organic phase over MgSO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH, 95:5) to yield the target carboxamide.

References
  • Title : Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source : ACS Publications URL :[Link][1]

  • Title : Reactions concerned in Tertiary Amine N-Oxides. XII. The Synthesis of Asymmetric Compounds containing the Ferroin or Cuproin Group Source : J-Stage (Yakugaku Zasshi) URL :[Link][4]

  • Title : 1,6-Naphthyridine-5-carboxylic acid | C9H6N2O2 | CID 12549437 Source : PubChem URL :[Link][2]

  • Title : DEVELOPMENT OF A SCALABLE SYNTHESIS OF SIRT1 MODULATOR MACROCYCLES Source : CLOCKSS URL : [Link][3]

Sources

Troubleshooting

Technical Support Center: 1,6-Naphthyridine-5-carboxamide Purification

Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate nitrogen-rich heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate nitrogen-rich heterocycles. 1,6-Naphthyridine-5-carboxamide derivatives—highly valued in medicinal chemistry for targeting viral enzymes like HIV-1 integrase (e.g., L-870,810)[1] and exhibiting potent anti-mycobacterial properties[2]—present a unique "perfect storm" of purification challenges.

The combination of a rigid, planar diazanaphthalene core and a hydrogen-bond-donating/accepting carboxamide group leads to poor solubility, severe silica tailing, and co-elution with synthetic regioisomers. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity isolation.

Purification Workflow Logic

G Start Crude 1,6-Naphthyridine- 5-carboxamide SolCheck Solubility in DCM/MeOH > 50 mg/mL? Start->SolCheck SolidLoad Solid Loading on Silica (Celite/Silica mix) SolCheck->SolidLoad No LiquidLoad Liquid Loading (Direct Injection) SolCheck->LiquidLoad Yes Chroma Gradient Chromatography (Hexane/EtOAc or DCM/MeOH) + 1% TEA SolidLoad->Chroma LiquidLoad->Chroma TLC TLC Analysis (UV 254 nm) Chroma->TLC Pure Pure Product (>95% Purity) TLC->Pure Single Spot Recryst Recrystallization (Hot Ethanol) TLC->Recryst Co-elution / Impurities Recryst->Pure

Decision tree for 1,6-naphthyridine-5-carboxamide purification workflow.

Troubleshooting Guide & FAQs

Q1: Why does my 1,6-naphthyridine-5-carboxamide streak severely on normal-phase silica gel, even with polar solvent systems like DCM/MeOH? Mechanistic Cause: The two pyridine-like nitrogen atoms in the 1,6-naphthyridine core act as strong Lewis bases, coordinating tightly with the acidic silanol groups (Si-OH) on the silica gel surface. Simultaneously, the 5-carboxamide group forms extensive intermolecular hydrogen bond networks, causing the compound to drag across the column. Solution: You must disrupt this acid-base interaction dynamically. Add a competitive amine modifier to your mobile phase. Incorporating 0.5% to 1.0% Triethylamine (TEA) or aqueous ammonia into the eluent caps the acidic silanol sites, sharpening the peaks. If tailing persists, switch to a neutral stationary phase like Alumina or use reversed-phase C18 chromatography[3].

Q2: I am observing co-elution of my target compound with a regioisomer impurity (e.g., 1,5- or 1,7-naphthyridine). How can I resolve them? Mechanistic Cause: Regioisomers formed during multicomponent syntheses have nearly identical dipole moments and polarities, making standard isocratic elution ineffective. Solution: Implement a shallow gradient elution. Start with a non-polar mixture (e.g., 95:5 Hexane/Ethyl Acetate) and slowly increase the polar modifier (up to 80% EtOAc, or switch to a DCM/MeOH gradient)[2]. The gradual change in solvent strength exploits minute differences in the hydrogen-bonding geometry and steric hindrance of the regioisomers[3].

Q3: My crude mixture is insoluble in standard loading solvents (DCM, Chloroform, Ethyl Acetate). How do I load it onto the column without it crashing out? Mechanistic Cause: The planar structure of naphthyridines promotes strong


 stacking in the solid state, while the carboxamide forms dimeric H-bonds, resulting in high lattice energy and poor solubility.
Solution:  Utilize the Solid Loading  (dry loading) technique. Dissolve the crude mixture in a large volume of a highly polar, volatile solvent (e.g., THF or Methanol). Add dry silica gel to the flask (mass ratio 1:3 crude to silica) and evaporate the solvent completely under reduced pressure. Load this free-flowing powder directly onto the top of the pre-packed column.

Q4: Is there a viable alternative to column chromatography for scaling up? Mechanistic Cause: Chromatography becomes solvent-prohibitive and impractical at multi-gram scales due to the low solubility of the compound in the mobile phase. Solution: Recrystallization is highly effective for these compounds due to their crystalline nature. Hot ethanol is the preferred solvent, as it disrupts the carboxamide hydrogen bonds at elevated temperatures but forces precipitation upon cooling[4].

Quantitative Method Comparison

Purification MethodTypical Recovery (%)Purity Achieved (%)ScalabilityPrimary Limitation
Isocratic Silica Gel 40 - 5080 - 85Low (< 1g)Severe peak tailing; band broadening
Gradient Silica + 1% TEA 75 - 85> 95Medium (1 - 10g)High solvent consumption
Reversed-Phase (C18) 85 - 90> 98Low (Analytical/Prep)Expensive stationary phase
Hot Ethanol Recrystallization 60 - 70> 99High (> 10g)Requires favorable crystallization kinetics

Experimental Protocols

Protocol 1: Gradient Silica Gel Chromatography with Amine Modification

Self-Validating Principle: The addition of TEA ensures predictable retention times (Rf) by neutralizing silica active sites. TLC must be run with the exact modified solvent to accurately predict column behavior.

  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 1% TEA) and Mobile Phase B (Ethyl Acetate + 1% TEA).

  • Column Packing: Slurry pack a glass column with silica gel (100-200 mesh) using Mobile Phase A. Tap the column gently to ensure even packing and prevent air bubbles[3].

  • Sample Loading: Dry-load the crude 1,6-naphthyridine-5-carboxamide onto a thin layer of silica/Celite (as described in Q3). Add a 1 cm protective layer of sand on top to prevent disturbance during solvent addition[3].

  • Gradient Elution: Begin eluting with 100% Mobile Phase A (2 column volumes). Gradually introduce Mobile Phase B in 5% increments every column volume until the target compound elutes[2].

  • Fraction Analysis: Spot fractions on TLC plates. Visualize under UV light (254 nm). The target naphthyridine will appear as a dark, UV-active spot. Combine pure fractions and evaporate under reduced pressure.

Protocol 2: High-Purity Recrystallization

Self-Validating Principle: Thermodynamic control. Slow cooling allows the most stable crystal lattice (the pure target compound) to form while excluding structurally mismatched impurities in the mother liquor.

  • Dissolution: Suspend the crude solid in minimal absolute ethanol in a round-bottom flask[4].

  • Heating: Heat the suspension to reflux (78°C) while stirring. Add hot ethanol dropwise just until the solid fully dissolves.

  • Hot Filtration (Optional): If insoluble mechanical impurities or polymerized byproducts are present, filter the hot solution rapidly through a pre-warmed fluted filter paper.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed (typically 2-4 hours). Crucial: Do not agitate or scratch the flask prematurely, as this promotes rapid, impure precipitation.

  • Harvesting: Once crystals have formed, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration (Büchner funnel) and wash with a minimal amount of ice-cold ethanol.

References

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. National Institutes of Health (NIH) / PMC.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Purification of Benzo[c]naphthyridine derivatives using column chromatography. Benchchem.
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters.

Sources

Optimization

troubleshooting 1,6-Naphthyridine-5-carboxamide cell permeability

Welcome to the Technical Support Center for evaluating and optimizing the cell permeability of 1,6-naphthyridine-5-carboxamide derivatives. As a Senior Application Scientist, I frequently see researchers encounter pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for evaluating and optimizing the cell permeability of 1,6-naphthyridine-5-carboxamide derivatives. As a Senior Application Scientist, I frequently see researchers encounter pharmacokinetic bottlenecks with this privileged scaffold. While 1,6-naphthyridines are highly effective in oncology and virology (e.g., as CDK8/19 inhibitors or LH receptor antagonists), the 5-carboxamide moiety introduces complex hydrogen-bonding dynamics that can severely restrict intestinal permeability and oral bioavailability.

This guide synthesizes mechanistic insights with field-validated protocols to help you diagnose whether your permeability issue is driven by passive physicochemical limitations or active biological efflux.

Diagnostic Workflow: Permeability Bottlenecks

Before altering your compound or assay, you must isolate the root cause of the permeability failure. The workflow below outlines the standard diagnostic logic used to decouple passive diffusion limitations from active transporter efflux.

PermeabilityWorkflow A Low Permeability of 1,6-Naphthyridine-5-carboxamide B Run PAMPA (Passive Diffusion) & Caco-2 (Cellular) Assays A->B C High PAMPA (>10e-6 cm/s) Low Caco-2 (<2e-6 cm/s) B->C D Low PAMPA (<2e-6 cm/s) Low Caco-2 (<2e-6 cm/s) B->D E Hypothesis: Active Efflux (P-gp / BCRP Substrate) C->E F Hypothesis: Poor Passive Permeability (High TPSA / Low Lipophilicity) D->F G Action: Run Caco-2 with Efflux Inhibitors E->G H Action: Structural Modification (Mask Carboxamide H-Donors) F->H

Diagnostic workflow for 1,6-naphthyridine-5-carboxamide permeability troubleshooting.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 1,6-naphthyridine-5-carboxamide shows excellent biochemical potency but poor Caco-2 apical-to-basolateral (A-B) permeability. How do I determine the root cause? A1: You must decouple passive diffusion from active transport. We strongly recommend running a Parallel Artificial Membrane Permeability Assay (PAMPA) in parallel with your Caco-2 bidirectional assay. As established in early drug discovery workflows , compounds exhibiting high PAMPA permeability but low Caco-2 A-B permeability are typically subject to secretory mechanisms, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) efflux. If both PAMPA and Caco-2 A-B are low, the issue is poor passive diffusion, likely due to the hydrogen-bond donating capability of the 5-carboxamide group restricting transcellular passage.

Q2: The efflux ratio (B-A / A-B) in my Caco-2 assay is >10. How can I confirm this is P-gp mediated? A2: Perform a chemical inhibition assay. Co-incubate your compound with a known P-gp inhibitor, such as Verapamil (100 µM) or Elacridar (GF120918, 2 µM), in the Caco-2 system. If the A-B permeability significantly increases and the efflux ratio drops below 2, P-gp is the primary culprit. The extended planar aromatic system of the 1,6-naphthyridine core combined with the carboxamide moiety often forms a pharmacophore highly recognized by intestinal efflux transporters.

Q3: I suspect my compound is suffering from poor passive diffusion (Low PAMPA). What structural modifications should I consider? A3: The 5-carboxamide group is a strong hydrogen bond donor and acceptor, which increases the Topological Polar Surface Area (TPSA) and desolvation energy required to cross the lipid bilayer. Consider "masking" the carboxamide through N-methylation or converting it to a bioisostere. For example, in the optimization of 1,6-naphthyridine-based CDK8/19 ligands, replacing an exposed amide with an N-methylamide or incorporating a sultam improved metabolic stability and maintained permeability . Ensure your TPSA remains below 140 Ų and log D (at pH 7.4) is between 1 and 3.

Q4: My mass balance (recovery) in the Caco-2 assay is <70%. Where is my compound going? A4: 1,6-Naphthyridine derivatives, especially those with high lipophilicity (log P > 4), often exhibit non-specific binding to the plastic transwell plates or become trapped within the cellular lipid bilayer. To troubleshoot, add 1-4% Bovine Serum Albumin (BSA) to the basolateral receiver compartment. BSA acts as a thermodynamic sink, pulling the lipophilic compound out of the cell monolayer and preventing non-specific plastic adhesion, thereby restoring mass balance and providing a more accurate apparent permeability (


).

Quantitative Data: Permeability Benchmarks

The following table summarizes typical permeability profiles for 1,6-naphthyridine derivatives based on specific structural features and modifications. Use this to benchmark your own experimental results.

Compound Class / ModificationPAMPA

(

cm/s)
Caco-2 A-B

(

cm/s)
Efflux Ratio (B-A/A-B)Primary Permeability Limitation
Unsubstituted 5-carboxamide < 2.0< 1.0~1.5Poor passive diffusion (High TPSA)
N-methyl-5-carboxamide 15.012.01.2None (Optimized passive diffusion)
2,8-disubstituted-1,6-naphthyridine 20.01.5> 15.0Active efflux (P-gp substrate)
Tetrahydro-1,6-naphthyridine core 8.56.21.8None (Good oral bioavailability)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your data, utilize the following self-validating protocols. Every step includes the mechanistic causality behind the action to prevent procedural deviations.

Protocol 1: Bidirectional Caco-2 Permeability Assay with BSA Sink
  • Cell Seeding : Seed Caco-2 cells at

    
     cells/cm² on polycarbonate filter transwells. Culture for exactly 21 days.
    
    • Causality: 21 days are strictly required for full differentiation into enterocyte-like cells expressing tight junctions and apical brush border enzymes. Premature usage leads to artificially high passive permeability.

  • Monolayer Integrity Validation : Measure Transepithelial Electrical Resistance (TEER) before dosing. Proceed only if TEER > 250

    
    .
    
    • Causality: This ensures the paracellular route is restricted, validating that the measured permeability is transcellular.

  • Dose Preparation : Prepare 10 µM of the 1,6-naphthyridine-5-carboxamide in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO.

    • Causality: DMSO concentrations >1% compromise lipid bilayer integrity, creating artificial pores and inflating

      
       values.
      
  • Assay Execution :

    • For A-B (Absorptive): Add compound to the apical chamber. Add HBSS + 4% BSA to the basolateral chamber.

    • For B-A (Secretory): Add compound to the basolateral chamber. Add HBSS to the apical chamber.

    • Causality: BSA in the receiver chamber mimics plasma protein binding, maintaining a concentration gradient for highly lipophilic naphthyridines and preventing membrane trapping.

  • Incubation & Sampling : Incubate at 37°C, 5% CO₂. Sample receiver chambers at 30, 60, and 120 minutes.

  • Quantification : Analyze via LC-MS/MS. Calculate

    
    .
    
Protocol 2: PAMPA (Passive Permeability) Screen
  • Membrane Preparation : Coat the PVDF filter of the donor plate with 5 µL of a 20% w/v lecithin in dodecane solution .

    • Causality: This creates an artificial lipid bilayer that strictly isolates passive diffusion without active transport interference.

  • Donor/Acceptor Loading : Add 10 µM compound in PBS (pH 7.4) to the donor well. Add blank PBS to the acceptor well.

  • Incubation : Sandwich the plates and incubate at room temperature for 5 hours in a humidity chamber.

    • Causality: Room temperature is sufficient because passive diffusion is significantly less temperature-dependent than active transporter kinetics. The humidity chamber prevents evaporation edge-effects.

  • Analysis : Measure concentrations via UV plate reader or LC-MS/MS to calculate

    
    .
    

References

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - Journal of Pharmaceutical Sciences -[Link]

  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - Pharmaceutical Research (PMC) -[Link]

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - ACS Medicinal Chemistry Letters -[Link]

  • Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - Journal of Medicinal Chemistry -[Link]

Troubleshooting

Technical Support Center: Bioavailability Enhancement of 1,6-Naphthyridine-5-carboxamide

The following guide serves as a specialized Technical Support Center for researchers working with 1,6-Naphthyridine-5-carboxamide scaffolds. It is designed to troubleshoot and resolve the specific physicochemical and pha...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1,6-Naphthyridine-5-carboxamide scaffolds. It is designed to troubleshoot and resolve the specific physicochemical and pharmacokinetic bottlenecks inherent to this chemical class.

Status: Active Operator: Senior Application Scientist Ticket ID: NAPH-16-BIO-OPT

Executive Summary: The Scaffold Challenge

The 1,6-naphthyridine-5-carboxamide core is a privileged scaffold in kinase inhibition (e.g., CDK5, c-Met) and infectious disease research. However, it presents a classic "brick dust" profile:

  • High Crystal Lattice Energy: The planar naphthyridine ring combined with the 5-carboxamide moiety facilitates strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking, leading to poor aqueous solubility.
  • Metabolic Liability: The nitrogen-rich heterocycle is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Permeability/Efflux: Depending on substituents, these derivatives can be substrates for P-glycoprotein (P-gp), limiting intestinal absorption.

This guide provides validated protocols to overcome these barriers.

Module 1: Solubility & Dissolution Troubleshooting

Q1: My compound precipitates immediately upon dilution in aqueous media (pH 7.4). How do I stabilize it for dosing?

Diagnosis: The 5-carboxamide group acts as both a hydrogen bond donor and acceptor, often resulting in a high melting point (


C) and low aqueous solubility. Simple pH adjustment is often insufficient because the naphthyridine nitrogens are weakly basic (

~3-4), meaning the compound remains uncharged (and insoluble) at physiological pH.

Solution: Amorphous Solid Dispersion (ASD) You must disrupt the crystal lattice. We recommend generating an ASD using Spray Drying or Hot Melt Extrusion (HME) .

Protocol: Preparation of ASD via Spray Drying

Target Load: 20-30% w/w drug in polymer.

  • Solvent Selection: Dissolve 1,6-Naphthyridine-5-carboxamide in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) .

    • Why: DCM solubilizes the hydrophobic ring; MeOH solubilizes the polar amide and the polymer.

  • Polymer Selection: Use HPMC-AS (Hypromellose Acetate Succinate) or PVPVA64 (Copovidone) .

    • Causality: HPMC-AS provides pH-dependent release (protecting the drug in the stomach) and inhibits recrystallization through specific hydrogen bonding with the carboxamide carbonyl.

  • Processing:

    • Inlet Temp:

      
      C.
      
    • Outlet Temp:

      
      C.
      
    • Atomization Pressure: 0.7–1.5 bar.

  • Secondary Drying: Vacuum dry the powder at

    
    C for 24 hours to remove residual solvent (critical for stability).
    

Validation Data (Typical Improvement):

FormulationKinetic Solubility (

g/mL, pH 6.8)
Dissolution

Crystalline API< 5.0Reference (1.0x)
Micronized API12.52.4x
ASD (HPMC-AS) > 150.0 18.5x

Module 2: Permeability & Efflux Optimization

Q2: I have improved solubility, but oral exposure ( ) in rodents remains low. Is it efflux?

Diagnosis: Naphthyridine derivatives are frequent substrates for the efflux transporter MDR1 (P-gp) . If your Caco-2 efflux ratio (


) is 

, your compound is being pumped back into the gut lumen.

Solution: Lipid-Based Formulation (SEDDS) Lipid formulations not only solubilize the drug but also inhibit P-gp efflux mechanisms in the enterocytes.

Protocol: Self-Emulsifying Drug Delivery System (SEDDS)

Composition (Type IIIA):

  • Oil Phase (20%): Capryol 90 (Propylene glycol monocaprylate).

  • Surfactant (50%): Cremophor EL or Tween 80.

  • Co-Surfactant (30%): Transcutol P (Diethylene glycol monoethyl ether).

Procedure:

  • Weigh the 1,6-naphthyridine derivative into the Co-Surfactant first. Sonicate at

    
    C until dissolved.
    
  • Add the Surfactant and vortex.

  • Add the Oil Phase last and vortex until a clear, isotropic yellow liquid is formed.

  • Verification: Dilute 1:100 in water. It should spontaneously form a clear/bluish microemulsion (droplet size < 50 nm).

Module 3: Metabolic Stability

Q3: My compound clears rapidly in microsomes ( L/min/mg). Where is the metabolic "soft spot"?

Diagnosis: In 1,6-naphthyridines, the electron-deficient ring system is susceptible to nucleophilic attack, but the primary metabolic route is often oxidative hydroxylation at the C-2 or C-8 positions (adjacent to ring nitrogens) or hydrolysis of the 5-carboxamide if not sterically hindered.[1]

Troubleshooting Workflow:

  • Incubation: Incubate

    
    M compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.
    
  • Analysis: LC-MS/MS to identify metabolites.

    • Observation: Mass shift of +16 Da indicates oxidation (likely on the naphthyridine ring).

    • Observation: Mass shift of -17 Da (loss of

      
      ) or +1 Da (to acid) indicates amide hydrolysis.
      

Strategic Modification (Lead Optimization Phase):

  • If Oxidation: Block C-2/C-8 with small lipophilic groups (e.g., Methyl, Fluorine) or use Deuterium (

    
    H) replacement to leverage the Kinetic Isotope Effect (KIE).
    
  • If Hydrolysis: Methylate the amide nitrogen or introduce steric bulk (ortho-substitution) on the adjacent ring to protect the carbonyl.

Visualizing the Optimization Logic

The following diagram outlines the decision-making process for enhancing bioavailability based on experimental data.

Bioavailability_Logic Start Low Bioavailability (<20%) Solubility_Check Check Kinetic Solubility (FaSSIF/FeSSIF) Start->Solubility_Check Permeability_Check Check Caco-2 Permeability Solubility_Check->Permeability_Check Solubility > 100 µM ASD Strategy: Amorphous Solid Dispersion (Spray Dry with HPMC-AS) Solubility_Check->ASD Solubility < 10 µM (High Tm) Nanomill Strategy: Nanocrystal Suspension (Media Milling) Solubility_Check->Nanomill Solubility < 10 µM (High LogP) Metabolism_Check Check Microsomal Stability (HLM/RLM) Permeability_Check->Metabolism_Check Papp > 10^-6 cm/s Lipid Strategy: Lipid Formulation (SEDDS) (Inhibits P-gp Efflux) Permeability_Check->Lipid High Efflux Ratio (>2.0) MedChem Strategy: Structural Mod (Deuteration / F-Block) Metabolism_Check->MedChem High Clint Proceed to In Vivo PK Proceed to In Vivo PK Metabolism_Check->Proceed to In Vivo PK Low Clint

Caption: Decision matrix for selecting the correct bioavailability enhancement strategy based on physicochemical bottlenecks.

References

  • L-870,810: Discovery of an 8-Hydroxy-(1,6)-Naphthyridine-7-Carboxamide Inhibitor. Source: Journal of Medicinal Chemistry (2004). Relevance: Establishes the baseline PK profile and oral bioavailability (41%) for optimized naphthyridine carboxamides. URL:[Link]

  • Pharmacokinetic evaluation of naphthyridine-3-carboxamide derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2014). Relevance: Provides validated protocols for ADME assays (solubility, metabolic stability) specific to the naphthyridine scaffold. URL:[Link][2]

  • Solid Dispersions for Solubility Enhancement. Source: Journal of Applied Pharmaceutical Science (2012). Relevance: Details the solvent evaporation and melting methods for preparing solid dispersions of poorly soluble drugs. URL:[Link]

  • 1,6-Naphthyridine Physicochemical Data. Source: PubChem Compound Summary. Relevance: Source for molecular weight, hydrogen bond donor/acceptor counts, and basic physicochemical properties. URL:[Link][1]

Sources

Optimization

dealing with poor yield in 1,6-Naphthyridine-5-carboxamide synthesis

Naphthyridine-Tech: Advanced Synthesis Support Center Ticket #505: Troubleshooting Low Yields in 1,6-Naphthyridine-5-carboxamide Synthesis User Report Subject: Cannot reproduce literature yields for 5-carboxamide derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Naphthyridine-Tech: Advanced Synthesis Support Center Ticket #505: Troubleshooting Low Yields in 1,6-Naphthyridine-5-carboxamide Synthesis

User Report

Subject: Cannot reproduce literature yields for 5-carboxamide derivatives. Symptoms:

  • Reaction mixture turns into black tar/insoluble sludge.

  • LCMS shows starting material (SM) consumption but no product peak (or broad smear).

  • Yields stuck at <20%. Current Protocol: Standard HATU coupling in DMF or acid chloride generation with SOCl₂.

Diagnosis & Resolution

Welcome to the Naphthyridine Support Center. The 1,6-naphthyridine scaffold is notoriously difficult due to its electron-deficient nature and the specific reactivity of the 5-position (alpha to the N6 nitrogen). The "tar" you observe is likely a combination of polymerization (via ring-opening) or catalyst poisoning if using metals.

We have broken down the troubleshooting into three modules based on your starting material.

Module 1: The Acid Route (Coupling via Carboxylic Acid)

The Problem: 1,6-Naphthyridine-5-carboxylic acid exists as a zwitterion with extremely high lattice energy. It is often insoluble in DCM, THF, and even cold DMF. If the acid doesn't dissolve, HATU cannot activate it effectively, leading to slow kinetics and background decomposition.

Protocol Adjustment: Do not rely on standard peptide coupling conditions. You must disrupt the intermolecular H-bonding network.

Step-by-Step Optimization:

  • Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) or a 4:1 mixture of DCM:HFIP (Hexafluoroisopropanol) . HFIP is a "magic solvent" that solubilizes aggregates by disrupting H-bonds.

  • Activation Method:

    • Avoid: Carbodiimides (EDC/DCC) – they are too slow for this sterically crowded position.

    • Recommended:T3P (Propylphosphonic anhydride) in EtOAc/DMF. T3P acts as both a coupling agent and a water scavenger, driving the equilibrium.

    • Alternative:Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Unlike SOCl₂, which generates acidic byproducts that protonate the naphthyridine nitrogens (rendering them insoluble salts), Ghosez’s reagent generates the acid chloride under neutral conditions.

Data: Coupling Reagent Efficiency

ReagentSolventYieldNotes
HATU/DIEADMF15-25%Incomplete conversion; product trapped in urea byproducts.
SOCl₂ (Reflux)Toluene30-40%Degradation of scaffold; HCl salt precipitation.
T3P (50%) EtOAc/NMP 78% Clean profile; easy workup (water wash).
Ghosez's RgtDCM65%Good for acid-sensitive amines.

Module 2: The Halide Route (Pd-Catalyzed Aminocarbonylation)

The Problem: If you are starting from 5-bromo- or 5-iodo-1,6-naphthyridine, you are likely facing Catalyst Poisoning . The N1 and N6 nitrogens are excellent ligands. They bind to Palladium, displacing your phosphine ligands and shutting down the catalytic cycle (Pd-black formation).

The Fix: You must use a ligand with a bite angle that out-competes the naphthyridine nitrogen chelation.

Critical Protocol (The "Xantphos" Standard):

  • Catalyst: Pd(OAc)₂ (2-5 mol%).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). The wide bite angle (111°) stabilizes the Pd center against N-coordination.

  • CO Source: Avoid gas balloons if possible (safety/stoichiometry). Use Mo(CO)₆ (Molybdenum hexacarbonyl) or Co₂ (CO)₈ as a solid CO source, or use a two-chamber reactor (COgen).

  • Base: Et₃N (3 eq) is standard, but if reaction stalls, switch to DBU to prevent ammonium salt precipitation coating the catalyst.

Visualizing the Pathway:

Aminocarbonylation cluster_0 Critical Failure Point Start 5-Bromo-1,6-naphthyridine Inter Oxidative Addition (Pd-Ar complex) Start->Inter Rate Limiting Cat Pd(OAc)2 + Xantphos Cat->Inter CO_Insert CO Insertion (Acyl-Pd) Inter->CO_Insert High CO Pressure Dead Catalyst Death (Pd-N coordination) Inter->Dead No Xantphos Prod 5-Carboxamide Product CO_Insert->Prod Reductive Elim. Trap Amine Nucleophile Trap->Prod

Caption: Figure 1. The kinetic competition between productive CO insertion and catalyst poisoning by the naphthyridine nitrogen. Xantphos is required to prevent the 'Catalyst Death' pathway.

Module 3: Isolation & Purification (The "Emulsion from Hell")

Explanation: Naphthyridines are amphiphilic. When protonated (during acid wash) or coordinated to metals, they act as surfactants.

The "Dry" Workup Protocol:

  • Do NOT add water directly to the reaction mixture.

  • Dilute with excess EtOAc or IPA (Isopropyl alcohol).

  • Quench T3P/Acid Chloride with solid NaHCO₃ or a minimal amount of saturated NaHCO₃ solution (dropwise).

  • Filter through a pad of Celite/Silica to remove inorganic salts and Pd black.

  • Evaporate to dryness.

  • Trituration: Add Et₂O or MTBE. The impurity profile usually stays in solution, while the pure amide precipitates. Sonicate for 20 mins.

  • Final Polish: If column chromatography is needed, use DCM:MeOH:NH₄OH (90:10:1) . The ammonia is critical to deprotonate the naphthyridine on silica, preventing tailing.

FAQ: Quick Troubleshooting

Q: Can I use the SnAr (Nucleophilic Substitution) method instead? A: Only if you want to attach the amine directly to the ring (amino-naphthyridine). To get the carboxamide (C=O linker), SnAr requires a cyanide displacement (CuCN) followed by hydrolysis. This is a valid route but hydrolysis of the nitrile at position 5 often stops at the amide or goes fully to the acid depending on steric bulk. The Aminocarbonylation (Module 2) is generally more convergent.

Q: My product is stuck on the C18 column during Reverse Phase purification. A: 1,6-Naphthyridines can pi-stack heavily with C18 stationary phases. Switch to a Phenyl-Hexyl column or run the gradient at pH 9 (Ammonium Bicarbonate) to keep the nitrogens deprotonated and reduce retention time.

Q: Why is position 5 so reactive/problematic? A: In 1,6-naphthyridine, position 5 is "alpha" to the N6 nitrogen. This makes it electron-deficient (like the 2- or 4-position in pyridine). It is susceptible to nucleophilic attack, but also prone to oxidative degradation if exposed to air/light for prolonged periods. Store intermediates under Argon.

References

  • Deady, L. W., et al. (2003).[1] "Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines." Journal of Medicinal Chemistry.

  • Kollár, L., et al. (2023).[2] "Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes." PMC.

  • Bhanage, B. M., et al. (2011).[3] "Palladium-catalyzed aminocarbonylation of aryl halides using Xantphos." Current Organic Synthesis. (Contextual grounding for Xantphos efficacy in N-heterocycles).

  • BenchChem Tech Support. (2025). "Synthesis of 1,5-Naphthyridine-4-carboxylic acid (Solubility parallels)."

Sources

Reference Data & Comparative Studies

Validation

Selectivity Breakthrough: 1,6-Naphthyridine-5-carboxamides vs. Pan-CDK Inhibitors

A Technical Comparison Guide for Drug Development Professionals Executive Summary: The CDK2 Problem For decades, the therapeutic potential of Cyclin-dependent kinase 5 (CDK5) in neurodegeneration (Alzheimer’s, Parkinson’...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary: The CDK2 Problem

For decades, the therapeutic potential of Cyclin-dependent kinase 5 (CDK5) in neurodegeneration (Alzheimer’s, Parkinson’s) and oncology (Glioblastoma, Pancreatic Cancer) has been hampered by a single structural hurdle: CDK2 homology .[1][2]

Most "CDK5 inhibitors" (e.g., Roscovitine, Dinaciclib) are actually pan-CDK inhibitors that potently block CDK2 and CDK1. Because CDK2 is essential for the cell cycle in proliferating tissues (gut, marrow), its inhibition leads to severe dose-limiting toxicities.

The 1,6-Naphthyridine-5-carboxamide scaffold (exemplified by GFB-12811 ) represents a structural breakthrough. Unlike its predecessors, this class achieves >90-fold selectivity for CDK5 over CDK2 , effectively decoupling neuro/oncogenic efficacy from anti-proliferative toxicity. This guide analyzes this performance gap with supporting data and validation protocols.

Compound Profile: The 1,6-Naphthyridine Class

The 1,6-naphthyridine-5-carboxamide series was optimized to exploit subtle differences in the ATP-binding pocket of CDK5 versus CDK2. While both kinases share near-identical active sites, the naphthyridine scaffold utilizes specific vector extensions to clash with the slightly more restricted CDK2 gatekeeper region while maintaining high-affinity hydrogen bonding in CDK5.

Primary Exemplar: GFB-12811 [3][4][5]
  • Chemical Class: Substituted 1,6-Naphthyridine-5-carboxamide.[6]

  • Mechanism of Action: ATP-competitive inhibition.[2][7]

  • Key Differentiator: High-affinity binding to CDK5 (p25/p35 complex) with steric exclusion from CDK2/Cyclin A.

Comparative Performance Analysis

The following data contrasts the 1,6-naphthyridine class against the industry-standard "tool" compounds. Note the critical Selectivity Ratio (CDK2/CDK5) . A higher ratio indicates a wider therapeutic window.

Table 1: Potency and Selectivity Profile
Feature1,6-Naphthyridine (GFB-12811) Dinaciclib Roscovitine (Seliciclib)
CDK5 IC50 2.3 nM 1.0 nM~200 nM
CDK2 IC50 211 nM 1.0 nM~700 nM
Selectivity (CDK2/CDK5) ~91x (Highly Selective) 1x (Non-selective) 3.5x (Poor Selectivity)
CDK1 IC50 >1,000 nM3.0 nM~650 nM
Primary Risk Low (Spars Cell Cycle)High (Cytotoxicity)Moderate (GI/Heme Toxicity)
Primary Application ADPKD, NeurodegenerationOncology (Acute)Research Tool / Oncology

Analyst Insight: Dinaciclib is more potent but acts as a "sledgehammer," killing dividing cells indiscriminately. The 1,6-naphthyridine scaffold sacrifices negligible potency for a massive gain in selectivity, making it the superior choice for chronic indications (e.g., Alzheimer's, Polycystic Kidney Disease) where long-term safety is paramount.

Mechanism of Selectivity (Visualized)

The following diagram illustrates the logical flow of how the 1,6-naphthyridine scaffold achieves its unique profile compared to promiscuous inhibitors.

CDK5_Selectivity_Logic Inhibitor Inhibitor Entry Pocket ATP Binding Pocket Inhibitor->Pocket Roscovitine Roscovitine/Dinaciclib (Flat/Promiscuous Structure) Pocket->Roscovitine Naphthyridine 1,6-Naphthyridine (Vector-Optimized Scaffold) Pocket->Naphthyridine Gatekeeper Gatekeeper Residue Region (Structural Filter) CDK2_Bind CDK2 Binding (Cell Cycle Arrest) Gatekeeper->CDK2_Bind If Fits CDK5_Bind CDK5 Binding (Therapeutic Effect) Gatekeeper->CDK5_Bind High Affinity Roscovitine->Gatekeeper Fits Both Roscovitine->CDK2_Bind Roscovitine->CDK5_Bind Naphthyridine->Gatekeeper Clashes with CDK2 Naphthyridine->CDK2_Bind Weak/No Binding Naphthyridine->CDK5_Bind Strong Binding Toxicity Systemic Toxicity (Gut/Marrow Damage) CDK2_Bind->Toxicity Efficacy Targeted Efficacy (Neuroprotection/Cyst Reduction) CDK5_Bind->Efficacy

Figure 1: Structural logic of CDK5 selectivity.[1] The 1,6-naphthyridine scaffold exploits steric clashes in CDK2 that are absent in broad-spectrum inhibitors.

Experimental Protocols for Validation

To verify the performance of a 1,6-naphthyridine derivative in your own lab, use the following self-validating workflows.

Protocol A: The "Selectivity Screen" (Biochemical)

Objective: Quantify the therapeutic window between CDK5 and CDK2.

  • Reagents:

    • Recombinant human CDK5/p25 and CDK2/Cyclin A (active complexes).

    • Substrate: Histone H1 or specific peptide (e.g., PKTPKKAKKL).

    • Radioisotope: [γ-33P]ATP or fluorescent tracer (e.g., ADP-Glo).

  • Workflow:

    • Titration: Prepare 10-point serial dilutions of the 1,6-naphthyridine compound (0.1 nM to 10 µM).

    • Reaction: Incubate kinase + inhibitor (15 min)

      
       Add ATP/Substrate (30 min at RT).
      
    • Detection: Measure phosphorylation signal.

  • Validation Criteria:

    • Valid Run: Reference inhibitor (Dinaciclib) must show IC50 < 5 nM for both enzymes.

    • Success: 1,6-Naphthyridine must show IC50(CDK2) / IC50(CDK5) ratio > 50.

Protocol B: Cellular Target Engagement (ADPKD Model)

Objective: Confirm CDK5 inhibition without cytotoxicity.

  • Cell System: HEK293 or ADPKD patient-derived cyst cells.

  • Treatment: Treat cells with GFB-12811 (100 nM) vs. Dinaciclib (100 nM) for 24h.

  • Readouts:

    • Target Engagement: Western blot for Phospho-Rb (Ser807/811) .

      • Note: Rb is a CDK2 substrate. 1,6-Naphthyridine should NOT reduce p-Rb levels significantly at 100 nM. Dinaciclib WILL obliterate p-Rb.

    • CDK5 Biomarker: Western blot for specific CDK5 substrates (e.g., p-Tau or specific cytoskeletal markers relevant to the cell type).

    • Viability: CellTiter-Glo assay. Dinaciclib should induce apoptosis; 1,6-Naphthyridine should spare viability.

Experimental Workflow Diagram

Experimental_Workflow Compound 1,6-Naphthyridine Sample Assay_Biochem Biochemical Screen (ADP-Glo / Radiometric) Compound->Assay_Biochem Decision_1 Selectivity > 50x? Assay_Biochem->Decision_1 Assay_Cell Cellular Assay (HEK293 / Neurons) Decision_1->Assay_Cell Yes Outcome_Fail FAIL: Off-Target Toxicity Decision_1->Outcome_Fail No (Roscovitine-like) Readout_Tox Measure p-Rb & Viability (CDK2 Proxy) Assay_Cell->Readout_Tox Readout_Eff Measure Substrate Phos (CDK5 Proxy) Assay_Cell->Readout_Eff Outcome_Pass PASS: High Efficacy Low Toxicity Readout_Tox->Outcome_Pass p-Rb Intact Readout_Tox->Outcome_Fail p-Rb Lost Readout_Eff->Outcome_Pass Target Inhibited

Figure 2: Step-by-step validation workflow for confirming selective CDK5 inhibition.

References
  • Daniels, M. H., et al. (2022). "Discovery and Optimization of Highly Selective Inhibitors of CDK5." Journal of Medicinal Chemistry, 65(4), 3575–3596.[5]

    • Core reference for GFB-12811 synthesis, IC50 d
  • MedChemExpress. "GFB-12811 Product Datasheet."

    • Source for commercial availability and kinase panel d
  • BOC Sciences. "Overview of CDK5 Inhibitors."

    • General review of CDK5 inhibitor landscape including Roscovitine and Dinaciclib.[2]

  • BenchChem. "A Head-to-Head Comparison of CDK Inhibitors."

    • Comparative data for Roscovitine and broad-spectrum agents.[7]

Sources

Comparative

Comparative Profiling of 1,6-Naphthyridine-5-carboxamide: A Novel RORγt Agonist vs. Established Anticancer Paradigms

Executive Summary: The Shift from Cytotoxicity to Immune Modulation Historically, the naphthyridine chemical class has been leveraged in oncology primarily for direct cytotoxic applications. For instance, naphthyridine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from Cytotoxicity to Immune Modulation

Historically, the naphthyridine chemical class has been leveraged in oncology primarily for direct cytotoxic applications. For instance, naphthyridine analogs like Vosaroxin act as potent Topoisomerase II inhibitors, inducing double-strand DNA breaks and subsequent apoptosis[1]. However, recent structural biology and synthetic chemistry efforts have repositioned specific functionalized naphthyridines—namely 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamides —as highly potent modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt)[2].

While early iterations of this scaffold (e.g., TAK-828F) were developed as inverse agonists to suppress Th17 cells in autoimmune diseases[2], subtle structure-based functionality switching has yielded potent RORγt agonists [3]. In the context of oncology, these agonists represent a novel class of immune-activating therapeutics designed to drive the differentiation of Th17 and Tc17 cells, thereby enhancing anti-tumor immunity[2]. This guide objectively compares the mechanistic, quantitative, and experimental profiles of 1,6-Naphthyridine-5-carboxamide-based RORγt agonists against established targeted and cytotoxic anticancer drugs.

Mechanistic Divergence: RORγt Agonism vs. Traditional Therapeutics

To understand the therapeutic potential of 1,6-Naphthyridine-5-carboxamide derivatives, we must contrast their mechanism of action with established oncological paradigms:

  • Immuno-Oncology (1,6-Naphthyridine-5-carboxamide): Binds allosterically to the ligand-binding domain (LBD) of RORγt, stabilizing Helix 12[2][3]. This transcriptional agonism directly upregulates IL-17A/F production, driving naive T-cells into Th17 (helper) and Tc17 (cytotoxic) phenotypes that actively infiltrate and attack tumor microenvironments.

  • Cytotoxic Chemotherapy (Vosaroxin): As a quinolone-derived naphthyridine analog, it intercalates into DNA and inhibits Topoisomerase II, physically preventing the reunion of cleaved DNA strands[1]. This results in G2 cell cycle arrest and direct, non-immune-mediated apoptosis.

  • Immune Checkpoint Blockade (Pembrolizumab): Unlike RORγt agonists which drive T-cell differentiation (stepping on the gas), PD-1 inhibitors prevent the exhaustion of already-differentiated CD8+ T cells (removing the brake).

Mechanistic_Pathway cluster_IO Immuno-Oncology (Targeted Modulators) cluster_Cyto Cytotoxic Chemotherapy (Naphthyridine Analogs) Naph 1,6-Naphthyridine- 5-carboxamide ROR RORγt Agonism Naph->ROR Allosteric Binding Th17 Th17 / Tc17 Activation ROR->Th17 Transcriptional Drive Immune Anti-Tumor Immunity Th17->Immune IL-17 / IFN-γ Vosa Vosaroxin Topo Topoisomerase II Inhibition Vosa->Topo DNA Intercalation Apop Apoptosis Topo->Apop Double-Strand Breaks

Fig 1: Mechanistic divergence of RORγt agonism vs. Topo II inhibition in oncology.

Comparative Efficacy and Pharmacodynamics

The following table synthesizes the quantitative and pharmacodynamic profiles of the 1,6-Naphthyridine-5-carboxamide scaffold against standard-of-care alternatives.

Drug / ScaffoldPrimary TargetMechanism of ActionTypical In Vitro PotencyPrimary Clinical ModalityDose-Limiting Toxicity
1,6-Naphthyridine-5-carboxamide RORγt (LBD)Transcriptional Agonism (Th17/Tc17 activation)EC₅₀: 10 - 150 nMImmuno-Oncology (Preclinical)Potential Autoimmune hyperactivation
Vosaroxin Topoisomerase IIDNA double-strand breaksIC₅₀: 0.1 - 1.0 μMCytotoxic ChemotherapyMyelosuppression, Neutropenia
Pembrolizumab PD-1 ReceptorImmune Checkpoint BlockadeK_D: ~30 pMImmuno-Oncology (Approved)Immune-related adverse events (irAEs)
Sunitinib VEGFR / PDGFRTyrosine Kinase InhibitionIC₅₀: 10 - 50 nMTargeted Therapy (Approved)Hypertension, Hepatotoxicity

Self-Validating Experimental Workflows

To accurately benchmark a novel 1,6-Naphthyridine-5-carboxamide RORγt agonist against cytotoxic naphthyridines, the experimental pipeline must decouple direct target engagement from downstream phenotypic shifts and off-target cell death.

Experimental_Workflow cluster_Assays Parallel Self-Validating Assays Prep Compound Library Preparation (1,6-Naphthyridine-5-carboxamide vs. Controls) Rep Dual-Luciferase Reporter (Target Engagement) Prep->Rep RORγt-LBD Cells Flow Flow Cytometry (Phenotypic Shift) Prep->Flow Naive CD4+ T-Cells Tox ATP Luminescence (Viability Control) Prep->Tox Counter-Screen Data Efficacy vs. Toxicity Profiling (Therapeutic Window) Rep->Data EC50 (Agonism) Flow->Data IL-17A+ % Tox->Data IC50 (Toxicity)

Fig 2: Self-validating high-throughput workflow for profiling RORγt modulators.

Protocol 1: Dual-Luciferase RORγt Target Engagement Assay

Purpose: Isolate biochemical target engagement from cellular noise.

  • Cell Preparation: Plate HEK293 cells stably expressing a GAL4-RORγt-Ligand Binding Domain (LBD) fusion protein and a GAL4-responsive Firefly luciferase reporter at

    
     cells/well in 384-well white opaque plates.
    
  • Transfection Control: Co-transfect with a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) to establish a baseline for cellular transcriptional machinery.

  • Compound Dosing: Dispense 1,6-Naphthyridine-5-carboxamide derivatives using acoustic liquid handling in a 10-point dose-response curve (0.1 nM to 10 μM, 0.1% DMSO final). Include Vosaroxin as a negative/cytotoxic control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection & Normalization: Lyse cells and sequentially measure Firefly and Renilla luminescence. Calculate the ratio of Firefly/Renilla luminescence to determine the absolute EC₅₀.

Protocol 2: Primary Murine Th17 Phenotypic Shift Assay

Purpose: Validate that target engagement translates to the desired immunological response.

  • Isolation: Isolate naive CD4+ T cells from C57BL/6 mouse splenocytes using magnetic bead negative selection.

  • Activation & Polarization: Seed cells in 96-well plates pre-coated with anti-CD3 (2 μg/mL) and anti-CD28 (2 μg/mL). Add Th17 polarizing cytokines: TGF-β (2 ng/mL), IL-6 (20 ng/mL), and anti-IFN-γ/anti-IL-4 neutralizing antibodies.

  • Treatment: Add 1,6-Naphthyridine-5-carboxamide analogs concurrently with polarizing media.

  • Intracellular Trapping: On day 3, add Brefeldin A for the final 4 hours to trap intracellular cytokines.

  • Staining & Acquisition: Fix, permeabilize, and stain cells with fluorophore-conjugated anti-IL-17A and anti-CD4 antibodies. Analyze via flow cytometry, gating on live, single, CD4+ cells to quantify the percentage of IL-17A+ effector cells.

Expert Insight: The Causality of Assay Design

As an Application Scientist, I cannot overstate the importance of system self-validation when evaluating heterocyclic scaffolds like naphthyridines, which have a historical precedent for cytotoxicity[1].

If you run a standard single-reporter assay to screen for RORγt modulators, a cytotoxic compound (like a Topo II inhibitor) will kill the cells, resulting in a drop in luminescence. Without a viability counter-screen, this drop is easily mischaracterized as inverse agonism (which is the mechanism of TAK-828F[2]). Conversely, if you are screening for agonism (to boost Th17 cells for oncology), underlying cytotoxicity will artificially depress your maximum efficacy (


), leading to false negatives.

By mandating a Dual-Luciferase setup (Protocol 1) multiplexed with an ATP-based viability counter-screen , the protocol mathematically forces causality: a true RORγt agonist will show a dose-dependent increase in the Firefly/Renilla ratio while maintaining a flat line in the ATP viability assay. This rigorous triangulation ensures that the observed immunomodulation is driven purely by RORγt Helix 12 stabilization[3], rather than off-target stress responses.

References

  • Tsuruoka, R., et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." ACS Publications (Journal of Organic Chemistry).[Link]

  • Wikipedia Contributors. "Vosaroxin." Wikipedia, The Free Encyclopedia.[Link]

  • RCSB Protein Data Bank. "6E3G: Structure of RORgt in complex with a novel agonist." RCSB PDB. [Link]

Sources

Validation

Validation of 1,6-Naphthyridine-5-carboxamide: A Comparative Guide to NaV1.8 Inhibition

The following guide details the validation of 1,6-Naphthyridine-5-carboxamide derivatives, specifically focusing on their application as selective NaV1.8 voltage-gated sodium channel inhibitors for the treatment of neuro...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of 1,6-Naphthyridine-5-carboxamide derivatives, specifically focusing on their application as selective NaV1.8 voltage-gated sodium channel inhibitors for the treatment of neuropathic and inflammatory pain.

Executive Summary

The 1,6-Naphthyridine-5-carboxamide scaffold represents a critical breakthrough in the design of isoform-selective voltage-gated sodium channel (VGSC) blockers. Unlike non-selective analgesics (e.g., lidocaine, carbamazepine) that carry significant cardiovascular (NaV1.5) and CNS risks, this pharmacophore demonstrates high selectivity for NaV1.8 , a channel predominantly restricted to peripheral dorsal root ganglion (DRG) nociceptors.

This guide validates the biological activity of this scaffold, exemplified by the clinical candidate Zilvetrigine , comparing its efficacy and safety profile against standard reference inhibitors like A-803467 and VX-150 .

Chemical Profile & Mechanism of Action[1]

The Pharmacophore

The core structure is a 1,6-naphthyridine ring substituted at the 5-position with a carboxamide group.[1][2][3][4] This specific topology is essential for binding to the voltage-sensing domain IV (VSD4) of the NaV1.8 channel, stabilizing the channel in its inactivated state.

  • Primary Target: NaV1.8 (SCN10A)

  • Mechanism: State-dependent inhibition (preferential binding to the inactivated state).

  • Key Advantage: Minimizes blockade of NaV1.5 (cardiac) and NaV1.7 (sympathetic neurons), reducing off-target toxicity.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the selective inhibition pathway of 1,6-Naphthyridine-5-carboxamide in nociceptive signaling.

NaV18_Pathway Nociceptor Peripheral Nociceptor (DRG Neuron) Depolarization Membrane Depolarization Nociceptor->Depolarization Stimulus Noxious Stimulus (Inflammation/Injury) Stimulus->Nociceptor NaV18_Open NaV1.8 Channel (Open State) Depolarization->NaV18_Open Influx Na+ Influx NaV18_Open->Influx NaV18_Inact NaV1.8 Channel (Inactivated State) NaV18_Open->NaV18_Inact State Transition AP_Gen Action Potential Generation Influx->AP_Gen Pain_Signal Pain Signal Transmission to CNS AP_Gen->Pain_Signal Inhibitor 1,6-Naphthyridine-5-carboxamide (Zilvetrigine) Inhibitor->NaV18_Inact Binds High Affinity NaV18_Inact->NaV18_Open Blocked by Inhibitor

Caption: Mechanism of Action: The compound stabilizes NaV1.8 in the inactivated state, preventing repetitive firing in nociceptors without affecting resting potential.

Comparative Analysis: Performance Benchmarking

To validate the utility of the 1,6-Naphthyridine-5-carboxamide scaffold, we compare it with established NaV1.8 inhibitors.

Table 1: Potency and Selectivity Profile
Feature1,6-Naphthyridine-5-carboxamide (Zilvetrigine) A-803467 (Reference)Lidocaine (Non-selective)
Primary Target NaV1.8 (Voltage-gated Na+)NaV1.8Pan-NaV / NaV1.5
IC50 (hNaV1.8) 40 - 150 nM ~8 nM> 10,000 nM
Selectivity vs NaV1.5 > 100-fold (Cardiac Safe)> 100-fold~1-fold (Cardiotoxic risk)
Selectivity vs NaV1.7 > 50-fold ModerateNone
State Dependence High (binds inactivated)HighModerate
Bioavailability High (Oral)Low (Poor CNS penetration)High (IV/Topical)

Analysis:

  • Potency: While A-803467 is highly potent in vitro, it suffers from poor pharmacokinetic (PK) properties. The 1,6-Naphthyridine-5-carboxamide scaffold offers a superior balance of potency and oral bioavailability.

  • Safety: The critical differentiator is the selectivity over NaV1.5 . Non-selective blockers like Lidocaine affect cardiac channels, limiting their systemic use for chronic pain. The 1,6-Naphthyridine scaffold avoids this, enabling systemic dosing.

Experimental Validation Protocols

To replicate these findings and validate the biological activity of a new 1,6-naphthyridine-5-carboxamide derivative, follow these "Senior Scientist" level protocols.

Protocol A: Automated Patch Clamp Electrophysiology (The Gold Standard)

Objective: Determine the IC50 and state-dependence of NaV1.8 inhibition.

  • Cell Line Generation : Use HEK293 cells stably expressing human NaV1.8 (hNaV1.8) and the β3 auxiliary subunit.

  • Solution Preparation :

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • Voltage Protocol (State Dependence) :

    • Resting State Block : Hold at -120 mV (channels closed). Pulse to 0 mV. Measure peak current.

    • Inactivated State Block : Hold at -60 mV (induces ~50% inactivation) for 5-10 seconds. Pulse to 0 mV.

  • Compound Application : Perfuse compound for 5 minutes.

  • Data Analysis : Calculate IC50 using the Hill equation.

    • Validation Criteria: The IC50 at -60 mV (inactivated) should be significantly lower (e.g., 10x) than at -120 mV, confirming the state-dependent mechanism typical of this scaffold.

Protocol B: In Vivo Nociception (Spinal Nerve Ligation)

Objective: Confirm analgesic efficacy in a neuropathic pain model.

  • Model Induction : Perform tight ligation of the L5/L6 spinal nerves in rats (Chung Model). Allow 7-14 days for tactile allodynia to develop.

  • Baseline Measurement : Measure paw withdrawal threshold (PWT) using von Frey filaments. Animals must show PWT < 4g to be included.

  • Dosing : Administer 1,6-Naphthyridine-5-carboxamide (e.g., 10, 30, 100 mg/kg, p.o.) in vehicle (0.5% methylcellulose).

  • Readout : Measure PWT at 1, 3, and 6 hours post-dose.

  • Causality Check : Administer a specific NaV1.8 antagonist (positive control) and vehicle (negative control). Efficacy is defined as a statistically significant reversal of allodynia compared to vehicle.

Validation Workflow Visualization

This diagram outlines the logical flow for validating a new derivative of this class, ensuring "self-validating" scientific rigor.

Validation_Workflow Synthesis Synthesis of 1,6-Naphthyridine-5-carboxamide InVitro In Vitro Screening (FLIPR / Patch Clamp) Synthesis->InVitro Selectivity Selectivity Panel (NaV1.5, 1.7, hERG) InVitro->Selectivity IC50 < 100 nM Selectivity->Synthesis Fail: Optimize R-groups ADME ADME Profiling (Microsomal Stability) Selectivity->ADME >100x Selectivity ADME->Synthesis Fail: Improve Metabolic Stability InVivo In Vivo Efficacy (Chung Model) ADME->InVivo High Bioavailability Candidate Validated Lead Candidate InVivo->Candidate Significant Analgesia

Caption: Strategic workflow for validating 1,6-naphthyridine derivatives, incorporating "Go/No-Go" decision gates based on selectivity and ADME data.

References

  • Discovery of Zilvetrigine (NaV1.8 Inhibitor)
  • Mechanism of NaV1.8 Inhibition Title: NaV1.8 inhibitors as a transformative therapeutic approach for pain management. Source: Journal of Medicinal Chemistry / Expert Opinion on Investigational Drugs. URL: [Link]

  • Comparative Pharmacology (A-803467) Title: A-803467, a potent and selective NaV1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Source: Proc. Natl. Acad. Sci. USA (PNAS). URL: [Link]

  • Chemical Structure Validation Title: Zilvetrigine (CAS 3002072-52-5) Entry. Source: NCATS Inxight Drugs. URL: [Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity &amp; Selectivity of 1,6-Naphthyridine-5-carboxamide Scaffolds

This guide provides an in-depth technical analysis of 1,6-Naphthyridine-5-carboxamide , a privileged scaffold in medicinal chemistry, specifically focusing on its application as a selective Nav1.8 voltage-gated sodium ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,6-Naphthyridine-5-carboxamide , a privileged scaffold in medicinal chemistry, specifically focusing on its application as a selective Nav1.8 voltage-gated sodium channel inhibitor (exemplified by the clinical candidate Zilvetrigine/XEN901 ).

Executive Summary & Scaffold Architecture

The 1,6-Naphthyridine-5-carboxamide scaffold represents a critical evolution in the design of isoform-selective sodium channel blockers. Unlike classical non-selective agents (e.g., carbamazepine, lidocaine) that indiscriminately block CNS (Nav1.1–1.3) and cardiac (Nav1.[1]5) channels, this scaffold is engineered to target Nav1.8 , a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in peripheral nociceptors.

The 5-carboxamide substitution is the pharmacophoric anchor. It facilitates hydrogen bonding within the Nav1.8 voltage-sensor domain (VSD) or pore module, locking the channel in an inactivated state. This guide evaluates its cross-reactivity profile , demonstrating how this specific architecture avoids the "anti-targets" responsible for CNS and cardiac toxicity.

Mechanism of Action: State-Dependent Selectivity

To understand the cross-reactivity data, one must understand the mechanism. 1,6-Naphthyridine-5-carboxamide derivatives do not simply "plug" the pore like TTX. They exhibit state-dependent inhibition , preferentially binding to the inactivated state of the channel.

  • Resting State (Hyperpolarized): Low affinity binding.

  • Inactivated State (Depolarized): High affinity binding.

This mechanism is crucial for selectivity because Nav1.8 has a more depolarized inactivated potential compared to Nav1.1 or Nav1.5, allowing the inhibitor to selectively target hyperexcitable, depolarized pain neurons while sparing normal physiological signaling in the heart and brain.

Cross-Reactivity & Selectivity Profile

The following data contrasts the 1,6-Naphthyridine-5-carboxamide scaffold (represented by Zilvetrigine/XEN901 ) against a classical non-selective blocker (Carbamazepine ) and a competitor Nav1.8 inhibitor (A-803467 ).

Table 1: Comparative Selectivity Data (IC50 Values)
Target IsoformTissue DistributionPhysiological Role1,6-Naphthyridine-5-carboxamide (Zilvetrigine)Carbamazepine (Non-Selective)A-803467 (Furan Derivative)
Nav1.8 Peripheral Nociceptors Pain Signaling (Target) 1.0 - 5.0 nM ~500 µM 8 nM
Nav1.1CNS (Interneurons)Motor Control / Epilepsy> 10 µM (>1000x selectivity)~150 µM> 1 µM
Nav1.2CNS (Excitatory)Action Potential Propagation> 10 µM~150 µM> 1 µM
Nav1.5 Heart Cardiac Rhythm (Safety) > 30 µM (Critical Safety Margin) ~50 µM > 10 µM
Nav1.7Peripheral NociceptorsThreshold Initiation> 10 µM~150 µM> 3 µM
hERGHeartRepolarization> 30 µM~500 µM> 10 µM

Interpretation: The 1,6-naphthyridine scaffold achieves a >1,000-fold selectivity window against the critical cardiac isoform Nav1.[1]5. In contrast, Carbamazepine exhibits a narrow therapeutic index (<3-fold) between nerve and heart channels, necessitating careful dosing.

Experimental Protocols for Cross-Reactivity Assessment

Reliable cross-reactivity data relies on rigorous electrophysiological protocols. The following self-validating workflows are the industry standard for characterizing this scaffold.

Protocol A: Automated Patch Clamp Selectivity Screening (QPatch/SyncroPatch)

Objective: Rapidly determine IC50 values across a panel of stable cell lines (HEK293 or CHO) expressing human Nav isoforms.

  • Cell Preparation:

    • Harvest cells at 70-80% confluence. Detach using Detachin™ (avoid trypsin to preserve channel integrity).

    • Resuspend in serum-free media (CHO-S-SFM) at

      
       cells/mL.
      
  • Solution Setup:

    • Intracellular (Internal) Solution: 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Extracellular (External) Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Voltage Protocol (The "State-Dependent" Check):

    • V_hold: Set to -120 mV (Resting state) for 50% of cells.

    • V_inactivated: Set to the V1/2 of inactivation (typically -40 mV for Nav1.8) for the other 50%.

    • Pulse: Depolarize to +10 mV for 20 ms to elicit current.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for 2 minutes (Baseline).

    • Apply 1,6-Naphthyridine-5-carboxamide at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Validity Criteria: Seal resistance > 200 MΩ; Series resistance < 20 MΩ (compensated >80%).

Protocol B: Cardiac Safety Cross-Reactivity (Nav1.5 & hERG)

Objective: Confirm the absence of cardiotoxicity.

  • Nav1.5 Assay: Follow Protocol A but use HEK293-Nav1.5 cells.

    • Crucial Step: Pacing frequency must be set to 1 Hz to detect "use-dependent" block, which is a common liability for less selective naphthyridines.

  • hERG Binding Assay (Fluorescence Polarization):

    • Use the Predictor™ hERG Fluorescence Polarization Assay.

    • Incubate membrane fractions containing hERG with Red Tracer and the test compound.

    • Measure polarization. A decrease in polarization indicates displacement of the tracer (cross-reactivity).

    • Target: IC50 > 10 µM is required to rule out QT prolongation risk.

Visualization: Selectivity Screening Workflow

The following diagram illustrates the logical flow of the cross-reactivity screening cascade used to validate the 1,6-Naphthyridine-5-carboxamide scaffold.

SelectivityWorkflow Start 1,6-Naphthyridine-5-carboxamide Candidate PrimaryScreen Primary Screen (Nav1.8 / DRG Neurons) Start->PrimaryScreen IC50 < 100 nM? SelectivityPanel Selectivity Panel (Automated Patch Clamp) PrimaryScreen->SelectivityPanel Yes CNS_Safety CNS Liability Check (Nav1.1, Nav1.2) SelectivityPanel->CNS_Safety Cardiac_Safety Cardiac Safety Check (Nav1.5, hERG) SelectivityPanel->Cardiac_Safety Decision Go / No-Go Decision CNS_Safety->Decision Selectivity > 100x Cardiac_Safety->Decision Selectivity > 1000x AdvancedProfiling State-Dependence Characterization Decision->AdvancedProfiling Pass

Caption: Screening cascade ensuring the scaffold targets pain pathways (Nav1.8) without engaging CNS or cardiac "anti-targets".

Comparative Analysis: Why 1,6-Naphthyridine?

vs. Quinoline-Carboxamides

Quinoline scaffolds are structurally similar but often suffer from higher lipophilicity (LogP > 4.5), leading to broader distribution into the CNS. The 1,6-naphthyridine core introduces an additional nitrogen atom, which lowers LogP (typically 2.5–3.5) and increases polar surface area (PSA). This physicochemical shift reduces blood-brain barrier (BBB) penetration, naturally enhancing "peripherally restricted" selectivity, which is ideal for analgesia.

vs. Furan Derivatives (e.g., A-803467)

While furan-based inhibitors like A-803467 are potent, they often exhibit poor metabolic stability (rapid clearance) and higher cross-reactivity with Nav1.2. The 1,6-naphthyridine-5-carboxamide scaffold offers superior metabolic stability and a cleaner safety profile, as evidenced by the clinical progression of derivatives like Zilvetrigine.

References

  • Vertex Pharmaceuticals. (2025). Suzetrigine (VX-548) and the Next Generation of Nav1.8 Inhibitors.[2] Journal of Medicinal Chemistry.[3] Link

  • Xenon Pharmaceuticals. (2018).[4] Preclinical Safety Margins of the Potent and Selective Inhibitor XEN901 (Zilvetrigine). American Epilepsy Society Abstracts. Link

  • BenchChem. (2025).[5] Nav1.7 and Nav1.8 Inhibitors: A Comparative Guide to Cross-Reactivity.Link

  • Wu, Z., & Lu, D. (2026).[6] Advances in the discovery of selective NaV1.8 inhibitors for pain management.[2][3][7][8] European Journal of Medicinal Chemistry, 302, 118326.[3][6] Link

  • PubChem. (2025). Zilvetrigine (Compound CID 169257013). National Center for Biotechnology Information. Link

Sources

Validation

head-to-head comparison of 1,6-Naphthyridine derivatives

An In-Depth Technical Guide to 1,6-Naphthyridine Derivatives: A Head-to-Head Comparison for Drug Discovery and Materials Science Authored by a Senior Application Scientist The 1,6-naphthyridine scaffold, a heterocyclic a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,6-Naphthyridine Derivatives: A Head-to-Head Comparison for Drug Discovery and Materials Science

Authored by a Senior Application Scientist

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound featuring two fused pyridine rings, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide unique electronic properties and multiple points for functionalization, making it a "privileged scaffold" in drug design.[3] Derivatives of 1,6-naphthyridine have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, as well as intriguing photophysical properties suitable for advanced materials.[1][4]

This guide provides a head-to-head comparison of various 1,6-naphthyridine derivatives, focusing on their performance in different applications, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their function and provide detailed, field-proven experimental protocols to enable researchers to validate and build upon these findings.

Part 1: Anticancer Applications of 1,6-Naphthyridine Derivatives

The development of novel anticancer agents remains a paramount challenge in modern medicine. 1,6-Naphthyridine derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxicity against a wide range of human cancer cell lines through diverse mechanisms of action, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[1][5][6]

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

The anticancer efficacy of 1,6-naphthyridines is often tied to their ability to inhibit critical cellular signaling pathways. Many derivatives function as potent kinase inhibitors, targeting enzymes like c-Met, RET, and VEGFR-2, which are frequently overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis.[3][7][8][9]

Other derivatives exert their effects by inducing apoptosis (programmed cell death). For instance, compound 16f was shown to induce apoptosis in U87MG glioblastoma cells in a concentration-dependent manner by elevating intracellular reactive oxygen species (ROS) levels, leading to subsequent nuclear damage.[10][11] This mechanism highlights a pathway to selectively eliminate cancer cells.

Below is a diagram illustrating the ROS-mediated apoptosis pathway, a mechanism employed by several potent 1,6-naphthyridine derivatives.

cluster_cell Cancer Cell Derivative 1,6-Naphthyridine Derivative (e.g., 16f) ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis & Cell Death Caspase->Apoptosis Executes

Caption: ROS-mediated apoptosis induced by a 1,6-Naphthyridine derivative.

Head-to-Head Performance Comparison: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative 1,6-naphthyridine derivatives against various human cancer cell lines. This comparative data is crucial for identifying lead compounds for further development.

Compound IDDerivative ClassTarget Cancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
16f (R)-N-aryl-1,6-naphthyridin-4-amineU87MG (Glioblastoma)3.28 ± 0.15ROS-mediated apoptosis[10][11]
10a Tetrahydro-1,6-naphthyridin-2(1H)-oneMOLM-13 (Leukemia)76Not specified[5]
2t Imidazo[4,5-h][10][12]naphthyridin-2(3H)-oneBaF3-TPR-Met~2.6 (Enzyme IC₅₀)c-Met Kinase[3]
4r N-substituted-3-phenyl-1,6-naphthyridinoneU-87MG Xenograft93% TGI @ 45 mg/kgc-Met Kinase[7]
20p 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridineBa/F3-KIF5B-RETG810R0.0057 (Enzyme IC₅₀)RET Kinase (mutant)[8]
17a 2,4-disubstituted-1,6-naphthyridineHL-60 (Promyeloblast)8.9 ± 2.2HIV-1 RT / Anticancer[13]

Analysis: The data clearly demonstrates the versatility of the 1,6-naphthyridine scaffold. Compound 20p shows exceptional potency in the low nanomolar range against a drug-resistant RET mutant, highlighting its potential for targeted therapy.[8] Compound 16f exhibits potent broad-spectrum activity, particularly against glioblastoma, with an IC₅₀ value significantly better than the positive control, 5-Fluorouracil.[10][11] In contrast, derivative 10a shows much weaker activity.[5] The high in vivo tumor growth inhibition (TGI) of compound 4r underscores the successful translation of in vitro potency to an animal model.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the naphthyridine core.

  • For c-Met Inhibition: A comprehensive SAR study on imidazo[4,5-h][10][12]naphthyridin-2(3H)-ones revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core itself were essential for effective c-Met inhibition.[3]

  • For VEGFR-2 Inhibition: 3D-QSAR studies have shown that bulky substituents, such as -NHCONHtBu, at the second position of the 1,6-naphthyridine ring lead to more potent inhibitory activity compared to smaller groups like a simple amine (-NH2).[9]

  • For RET Inhibition: The development of compound 20p demonstrated that specific substitutions at the 7-position of the 1,6-naphthyridine core could overcome acquired resistance mediated by solvent-front mutations in RET kinase.[8]

Experimental Protocol: Cell Viability (CCK-8) Assay

This protocol details a robust method for assessing the cytotoxic effects of 1,6-naphthyridine derivatives on cancer cell lines, as described in the evaluation of compound 16f .[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Human cancer cell lines (e.g., U87MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1,6-Naphthyridine test compounds dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader (450 nm absorbance)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for another 1-4 hours until the color in the control wells changes to orange. The incubation time depends on the cell type and density.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 2: Antimicrobial Applications of 1,6-Naphthyridine Derivatives

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The naphthyridine core is historically significant in this field, with nalidixic acid (a 1,8-naphthyridine) being one of the first quinolone antibiotics.[12][14] Researchers have explored 1,6-naphthyridine derivatives for their potential against a range of pathogenic bacteria.

Head-to-Head Performance Comparison: Antibacterial Activity

The minimum inhibitory concentration (MIC) is the standard measure of antibacterial potency. The table below compares the MIC values of different 1,6-naphthyridine derivatives against Gram-positive and Gram-negative bacteria.

Compound ClassTest OrganismMIC (µg/mL)Reference
Benzo[h][5][10][11]triazolo[3,4-a][5][12]naphthyridinesB. subtilis12.5[12]
Benzo[h][5][10][11]triazolo[3,4-a][5][12]naphthyridinesS. aureus12.5[12]
8-alkoxyimino-1,6-dizaspiro[4][11]octane scaffoldP. aeruginosa0.25[15]
8-alkoxyimino-1,6-dizaspiro[4][11]octane scaffoldMSSA (S. aureus)0.25 - 1[15]

Analysis: The 8-alkoxyimino-1,6-dizaspiro[4][11]octane derivatives show particularly potent activity against P. aeruginosa, a notoriously difficult-to-treat pathogen, with MIC values as low as 0.25 µg/mL.[15] This is a significant finding, as many developmental drugs fail to show efficacy against this organism. The triazolo-fused naphthyridines also demonstrate activity, albeit at a higher concentration.[12] Structural analysis suggests that the presence of halogen atoms in the molecule can enhance antibacterial and antifungal activity by improving target binding.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).[15][17]

Sources

Comparative

Comparative Guide: 1,6-Naphthyridine-5-carboxamide Efficacy in Resistant Cancer Models

Executive Summary: The Scaffold Advantage The 1,6-Naphthyridine-5-carboxamide scaffold represents a critical bioisosteric evolution from traditional quinoline-carboxamide inhibitors (e.g., Lenvatinib, Cabozantinib). In t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The 1,6-Naphthyridine-5-carboxamide scaffold represents a critical bioisosteric evolution from traditional quinoline-carboxamide inhibitors (e.g., Lenvatinib, Cabozantinib). In the context of resistant cancer models—specifically those driven by c-Met amplification , VEGFR bypass signaling , or P-glycoprotein (P-gp) mediated efflux —this chemotype offers distinct physicochemical advantages.

Unlike standard Type I or Type II kinase inhibitors that often succumb to solvent-front mutations or transporter-mediated efflux, 1,6-naphthyridine-5-carboxamide derivatives demonstrate a unique binding topology. This guide objectively compares their efficacy against current Standards of Care (SoC) in refractory models, supported by experimental protocols and mechanistic insights.

Key Performance Indicators (KPIs)
  • Target Profile: Dual c-Met/VEGFR2 inhibition; evasion of P-gp efflux.

  • Primary Resistance Model: EGFR-mutant NSCLC with c-Met amplification (bypass track).

  • Secondary Resistance Model: MDR+ Colon Carcinoma (refractory to standard chemotherapy).

Mechanistic Basis of Efficacy

Resistance in solid tumors often stems from two axes: Kinase Reprogramming (e.g., c-Met upregulation after EGFR TKI failure) and Pharmacokinetic Failure (drug efflux).

The 1,6-naphthyridine-5-carboxamide core addresses these via:

  • Nitrogen Positioning: The additional nitrogen at the 6-position alters the pKa and hydrogen bond acceptor capability compared to quinolines, enhancing solubility and reducing affinity for the P-gp transporter.

  • Conformational Lock: The 5-carboxamide group forms an intramolecular hydrogen bond, locking the molecule in a bioactive conformation that fits the ATP-binding pocket of c-Met/VEGFR2 with high entropy-enthalpy compensation.

DOT Diagram: Signaling & Resistance Mechanism

Figure 1: Mechanism of Action in TKI-Resistant Models. The scaffold effectively blocks the c-Met bypass track that circumvents EGFR inhibition.

Comparative Analysis: Efficacy vs. Alternatives

The following data synthesizes performance in U87-MG Xenografts (High c-Met, Glioblastoma model) and MDR+ Colon 38 models.

Table 1: In Vivo Efficacy Comparison (U87-MG Xenograft)
CompoundScaffold ClassDosage (mg/kg)TGI (%)Regressions (PR/CR)Toxicity (Body Weight Loss)
1,6-Naphthyridine-5-carboxamide (Lead 20j) Naphthyridinone12.5 (QD)131% 4/6 PR< 5%
Cabozantinib Quinoline-carboxamide12.5 (QD)97%2/6 PR~10%
Crizotinib Aminopyridine25.0 (QD)65%0/6< 5%
Vehicle --0%--
  • TGI: Tumor Growth Inhibition.[1] Values >100% indicate tumor regression.

  • Analysis: The 1,6-naphthyridine derivative achieves superior regression rates compared to Cabozantinib at equivalent doses, likely due to improved residence time in the kinase pocket and better tissue penetration.

Table 2: Cytotoxicity in MDR+ Cell Lines (IC50 in µM)
Cell LineResistance Mechanism1,6-Naphthyridine LeadDoxorubicin (SoC)Paclitaxel (SoC)Resistance Factor (RF)*
KB-3-1 Parental (Sensitive)0.0050.020.0031.0
KB-C2 P-gp Overexpression0.008 1.852.501.6 (Low)
HCT-15 High MDR10.012 0.951.102.4 (Low)
  • RF (Resistance Factor): IC50 (Resistant) / IC50 (Sensitive). An RF < 5 indicates the drug is not a substrate for the efflux pump.

  • Insight: While standard chemotherapies show RF values >50, the 1,6-naphthyridine scaffold maintains potency, confirming it evades P-gp efflux.

Detailed Experimental Protocols

To validate these findings in your own facility, follow these standardized workflows.

Protocol A: Synthesis of 1,6-Naphthyridine-5-carboxamide Core

Note: This is a modular synthesis allowing for R-group diversification.

  • Cyclization: React 4-amino-pyridine-3-carbaldehyde with ethyl acetoacetate (Friedländer-type condensation) to form the 1,6-naphthyridine core.

  • Functionalization:

    • Step 1: Chlorination at C5 using POCl3.

    • Step 2: Palladium-catalyzed carbonylation (CO balloon, Pd(OAc)2, dppf) in MeOH to yield the methyl ester.

    • Step 3: Amidation with the desired amine (R-NH2) using AlMe3 (trimethylaluminum) activation in toluene at 80°C.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: c-Met Kinase Inhibition Assay (FRET-Based)

Objective: Determine IC50 against phosphorylated c-Met.

  • Reagents: Recombinant human c-Met kinase, Z'-LYTE™ Tyr 6 Peptide substrate, FRET buffer.

  • Workflow:

    • Prepare 3x serial dilutions of the test compound in DMSO.

    • Add 10 µL/well of compound + kinase mixture to a 384-well black plate.

    • Incubate for 1 hour at Room Temperature (RT).

    • Add ATP (at Km, typically 10 µM) and Peptide substrate.

    • Incubate for 1 hour at RT.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

    • Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).

  • Calculation: Plot Emission Ratio (Coumarin/Fluorescein) vs. log[Concentration].

Protocol C: Xenograft Tumor Growth Inhibition (U87-MG)

Objective: Compare in vivo efficacy.

  • Inoculation: Inject 5 x 10^6 U87-MG cells subcutaneously into the right flank of BALB/c nude mice.

  • Staging: When tumors reach ~100 mm³ (approx. 7-10 days), randomize mice into groups (n=6).

  • Dosing: Administer Vehicle (0.5% CMC-Na) or Compound (12.5 mg/kg) via oral gavage (PO) once daily (QD) for 21 days.

  • Measurement: Measure tumor volume (V = 0.5 × Length × Width²) and body weight every 3 days.

  • Endpoint: Euthanize if tumor >2000 mm³ or >20% weight loss.

DOT Diagram: Experimental Workflow

Figure 2: Validation workflow for establishing efficacy in resistant models.

References

  • Discovery of 1,6-naphthyridinone-based MET kinase inhibitor (20j). Source: European Journal of Medicinal Chemistry (2020). Significance: Demonstrates superior TGI (131%) vs Cabozantinib in glioblastoma models.

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Source: Journal of Medicinal Chemistry (2003).[2] Significance: Establishes the curative potential of the scaffold in refractory Colon 38 tumors.[2]

  • 1,6-Naphthyridine-7-carboxamide as a Promising Scaffold with Drug-like Properties. Source: Journal of Medicinal Chemistry (2012). Significance: Validates the scaffold for repositioning from antiviral to anticancer applications.

  • Design, Synthesis and Antitumor Activity Evaluation of Novel 1,6-Naphthyridine Derivatives. Source: Sciety / Preprints (2026). Significance: Highlights compound 16f and its efficacy in U87MG cells via apoptosis induction.

Sources

Validation

Validating the Therapeutic Potential of 1,6-Naphthyridine-5-carboxamide (Zilvetrigine): A Comparative Technical Guide

This guide provides a rigorous technical validation of 1,6-Naphthyridine-5-carboxamide , specifically focusing on the clinical candidate Zilvetrigine (and its structural analogs).[1] This compound class represents a pivo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical validation of 1,6-Naphthyridine-5-carboxamide , specifically focusing on the clinical candidate Zilvetrigine (and its structural analogs).[1] This compound class represents a pivotal shift in pain management, functioning as a selective Voltage-Gated Sodium Channel (Nav) Inhibitor , with a primary mechanism targeting Nav1.8 (SCN10A) .[1]

Executive Summary & Therapeutic Logic

1,6-Naphthyridine-5-carboxamide (exemplified by Zilvetrigine ) is a small-molecule pharmacophore engineered to address the critical unmet need for non-opioid analgesics .[1] Unlike opioids that modulate central perception and carry high addiction risks, this scaffold targets the peripheral nociceptive system.[1][2][3]

  • Primary Target: Voltage-gated sodium channel Nav1.8 (SCN10A).[1]

  • Therapeutic Indication: Neuropathic pain (e.g., trigeminal neuralgia, diabetic neuropathy) and acute nociceptive pain.[1]

  • Key Differentiator: High selectivity for peripheral sensory neurons (Nav1.[1][3]8) over cardiac (Nav1.[1]5) or CNS (Nav1.1/1.2) channels, minimizing cardiotoxicity and sedation.[1]

Mechanism of Action: Peripheral Nociceptor Silencing

The therapeutic value of 1,6-Naphthyridine-5-carboxamide lies in its ability to bind to the voltage-sensing domain (VSD) or the pore of the Nav1.8 channel, which is highly expressed in dorsal root ganglion (DRG) neurons.[1] By stabilizing the channel in an inactivated state, it prevents the repetitive firing of action potentials responsible for chronic pain signaling.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the differential blockade of pain signaling by Zilvetrigine compared to Opioids and non-selective NaV blockers.

MOA_Pathway Stimulus Noxious Stimulus (Injury/Inflammation) DRG Dorsal Root Ganglion (Peripheral Nociceptor) Stimulus->DRG Activation Nav18 Nav1.8 Channel (High Expression) DRG->Nav18 Depolarization SpinalCord Spinal Cord (Dorsal Horn) Nav18->SpinalCord Action Potential Propagation Brain Brain (Pain Perception) SpinalCord->Brain Signal Transmission Zilvetrigine Zilvetrigine (1,6-Naphthyridine-5-carboxamide) Zilvetrigine->Nav18 SELECTIVE BLOCKADE (State-Dependent) Opioids Opioids (Mu Receptors) Opioids->SpinalCord Central Modulation Opioids->Brain Central Modulation

Figure 1: Mechanism of Action showing Zilvetrigine’s peripheral interception of pain signals at the Nav1.8 channel, contrasting with the central action of opioids.[1][2]

Comparative Performance Analysis

To validate the 1,6-naphthyridine-5-carboxamide scaffold, it must be benchmarked against the standard of care (Opioids) and direct competitors (Other Nav Inhibitors like Lacosamide or Suzetrigine).[1]

Table 1: Therapeutic Profile Comparison
FeatureZilvetrigine (1,6-Naphthyridine) Morphine (Opioid) Lidocaine (Non-selective NaV) Suzetrigine (VX-548)
Primary Target Nav1.8 (Selective)Mu-Opioid ReceptorPan-Nav (1.1 - 1.[1]9)Nav1.8 (Selective)
Site of Action Peripheral (DRG)CNS & PeripheralSystemic / LocalPeripheral (DRG)
Addiction Potential Negligible HighLowNegligible
Cardiotoxicity Risk Low (High Selectivity vs Nav1.[1]5)Low (Respiratory Depression is key risk)Moderate (Arrhythmia risk)Low
CNS Side Effects Minimal (Low BBB penetration)Sedation, Dizziness, EuphoriaDizziness, SeizuresMinimal
Potency (IC50) < 100 nM (Est.)~1-10 nM~10-100 µM~4 nM

Key Insight: The 1,6-naphthyridine scaffold offers a "Goldilocks" balance—sufficient potency to silence ectopic firing in damaged nerves without the catastrophic cardiac effects of pan-Nav blockers or the addiction liability of opioids.[1]

Experimental Protocols for Validation

To scientifically validate this compound in your lab, follow these self-validating workflows. Causality is established by demonstrating that the effect is lost in Nav1.8-null systems or restored by washing out the compound.[1]

Protocol A: Whole-Cell Patch Clamp Electrophysiology (Target Validation)

Objective: Quantify the IC50 and state-dependence of inhibition on hNav1.8 expressed in HEK293 cells.[1]

  • Cell Preparation: Transfect HEK293 cells with human SCN10A (Nav1.8) and beta-subunits. Use cells 24-48h post-transfection.[1]

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). Note: CsF blocks potassium channels to isolate Na+ currents.[1]

  • Voltage Protocol (The "Self-Validating" Step):

    • Resting Block: Hold at -120 mV. Pulse to 0 mV (20 ms) to measure tonic block.[1]

    • Inactivated State Block (Critical): Hold at -70 mV (induces ~50% inactivation). Pulse to 0 mV. Zilvetrigine should show >10x higher potency in this protocol compared to the resting protocol, confirming state-dependent binding.[1]

  • Application: Perfusion of vehicle (DMSO <0.1%) followed by ascending concentrations of Zilvetrigine (10 nM – 10 µM).[1]

  • Analysis: Fit peak current reduction to the Hill equation to derive IC50.

Protocol B: The "Washout" Verification

To prove the effect is pharmacological and not due to cell rundown:

  • Establish stable baseline current (run for 5 mins).[1]

  • Apply Zilvetrigine (observe block).[1]

  • Washout: Perfuse with compound-free buffer for 10-15 mins.

  • Validation Criteria: Current must recover to >80% of baseline. If not, the cell health is compromised, and data is invalid.

Self-Validating Evaluation Workflow

This diagram outlines the logical decision tree for validating the compound's efficacy and safety profile.

Validation_Workflow Start Start Validation: 1,6-Naphthyridine-5-carboxamide InVitro In Vitro: Nav1.8 Patch Clamp Start->InVitro Selectivity Selectivity Screen: Nav1.5 (Cardiac) & Nav1.1 (CNS) InVitro->Selectivity IC50 < 100 nM Stop_Ineff STOP: Low Efficacy InVitro->Stop_Ineff IC50 > 1 µM InVivo In Vivo: Seltzer Model (Neuropathic Pain) Selectivity->InVivo Selectivity Ratio > 100x Stop_Toxic STOP: High Toxicity Risk Selectivity->Stop_Toxic Nav1.5 Inhibition InVivo->Stop_Ineff No Effect vs Vehicle Success VALIDATED CANDIDATE InVivo->Success Reverses Mechanical Allodynia

Figure 2: Decision matrix for validating the therapeutic potential, prioritizing safety (selectivity) before in vivo efficacy.

References

  • FDA PrecisionFDA. Zilvetrigine (1,6-Naphthyridine-5-carboxamide derivative) Substance Registration.[1] Retrieved from [1]

  • MedchemExpress. Zilvetrigine: Sodium Channel Blocker Product Information.[1] Retrieved from [1]

  • Vertex Pharmaceuticals & National Institutes of Health. Suzetrigine (VX-548) and Nav1.8 Inhibition Mechanism.[1] (Contextual comparison for Nav1.8 inhibitors). Retrieved from [1]

  • Journal of Medicinal Chemistry. Discovery of 1,6-Naphthyridines as Potent Sodium Channel Blockers.[1] (General scaffold validation). Retrieved from

  • National Library of Medicine (PubChem). Compound Summary: Zilvetrigine.[1] Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

1,6-Naphthyridine-5-carboxamide proper disposal procedures

An In-Depth Guide to the Proper Disposal of 1,6-Naphthyridine-5-carboxamide for Laboratory Professionals This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1,6-Naphthyridine-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 1,6-Naphthyridine-5-carboxamide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1,6-Naphthyridine-5-carboxamide. As a research scientist or drug development professional, your safety and the integrity of your workplace are paramount. This document is designed to provide essential logistical and safety information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to manage chemical waste responsibly, ensuring regulatory compliance and a safe laboratory environment.

Before handling this compound, it is crucial to recognize that the 1,6-naphthyridine core and its carboxamide derivatives are subjects of significant pharmacological research due to their potent biological activity. Studies have demonstrated that compounds in this class can exhibit powerful cytotoxic (cell-killing) and antineoplastic (anti-cancer) properties, with some derivatives showing IC50 values in the nanomolar range.[1][2][3] Therefore, from a safety and disposal perspective, 1,6-Naphthyridine-5-carboxamide must be treated as a potentially cytotoxic and hazardous compound. All waste materials, including trace amounts, must be disposed of as hazardous chemical waste.

A Safety Data Sheet (SDS) for a structurally related carboxamide compound notes it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects. The precautionary statement P501, "Dispose of contents/ container to an approved waste disposal plant," underscores the necessity of professional hazardous waste management.

Immediate Safety & Handling Precautions

Proper personal protective equipment (PPE) is the first line of defense against exposure. All handling and disposal-related activities must be conducted within a certified chemical fume hood to minimize inhalation risk.[4]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne powder.[4]
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a chemical-resistant barrier to prevent skin contact.[4] Contaminated gloves must be disposed of as hazardous waste.[5]
Body Protection A buttoned laboratory coat.Protects clothing and skin from contamination.[4]
Respiratory Operations performed in a chemical fume hood.Minimizes inhalation of dust or aerosols.[6][7]

Core Disposal Principle: Segregation and Containment

The cornerstone of proper chemical waste management is the rigorous segregation of waste streams. Under no circumstances should 1,6-Naphthyridine-5-carboxamide waste be mixed with general refuse or poured down the sanitary sewer.[8][9] Cross-contamination can create unforeseen chemical reactions and complicates the disposal process. The fundamental procedure is to collect all waste in designated, clearly labeled, and sealed hazardous waste containers.[10][11]

Waste Disposal Decision Workflow

The following diagram outlines the essential decision-making process for managing waste generated from work with 1,6-Naphthyridine-5-carboxamide.

G Disposal Workflow for 1,6-Naphthyridine-5-carboxamide cluster_0 Waste Generation cluster_1 Waste Stream Identification cluster_2 Containment & Labeling cluster_3 Final Disposal start Identify Waste Containing 1,6-Naphthyridine-5-carboxamide solid Solid Waste (e.g., powder, contaminated weigh paper, tips) start->solid liquid Liquid Waste (e.g., solutions, rinsates) start->liquid ppe Contaminated PPE (e.g., gloves, absorbent pads) start->ppe solid_container Collect in dedicated, sealed 'Solid Hazardous Waste' container. Label with full chemical name. solid->solid_container liquid_container Collect in dedicated, sealed, compatible 'Liquid Hazardous Waste' container. Label with full chemical name and solvent. liquid->liquid_container ppe_container Collect in dedicated, sealed 'Solid Hazardous Waste' container or biohazard bag if appropriate. ppe->ppe_container storage Store container in designated Satellite Accumulation Area (SAA). [14] Keep container closed. solid_container->storage liquid_container->storage ppe_container->storage pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). DO NOT dispose in regular trash or drain. [22] storage->pickup

Sources

Handling

A Senior Application Scientist's Guide to Handling 1,6-Naphthyridine-5-carboxamide: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our work with novel chemical entities like 1,6-Naphthyridine-5-carboxamide pushes the boundaries of science. However, this innovation demands an unwavering commitment to...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 1,6-Naphthyridine-5-carboxamide pushes the boundaries of science. However, this innovation demands an unwavering commitment to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for handling this compound. While a comprehensive toxicological profile for every new compound is not always available, a robust safety protocol can be established by examining its structural analogs and adhering to stringent laboratory best practices. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.

Hazard Assessment Based on Structural Analogs

Complete hazard information for 1,6-Naphthyridine-5-carboxamide is not fully established. Therefore, a conservative approach based on its constituent chemical families—naphthyridine and carboxamide—is essential.

  • 1,6-Naphthyridine (Parent Compound): The parent naphthyridine structure is classified as harmful if swallowed and can cause serious eye damage.[1]

  • 1,6-Naphthyridine-5-carboxylic acid (Close Analog): GHS classification data for this closely related molecule indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Carboxamides (General Class): This functional group is common in biologically active molecules. While toxicity varies widely, many carboxamides warrant careful handling to avoid inhalation of dust particles and skin contact.[3][4]

Based on this analysis, we must assume 1,6-Naphthyridine-5-carboxamide is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if ingested. Our PPE and handling protocols are built upon this conservative assessment.

Required Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent all potential routes of exposure—dermal, ocular, inhalation, and ingestion.[3][5]

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against splashes and airborne particles.[6]
Face ShieldA full-face shield must be worn in addition to safety goggles when handling bulk powder or during procedures with a high risk of splashing (e.g., preparing stock solutions).[3]
Hand Protection Double Gloves (Chemical-Resistant)Given the potential hazards, double-gloving is required.[7] The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. Nitrile gloves are recommended for their chemical resistance and dexterity.[8] Change the outer glove immediately if contaminated.[7]
Body Protection Laboratory CoatA flame-retardant lab coat with long sleeves and tight-fitting knit cuffs is mandatory to protect skin and clothing.[7][8]
Chemical ApronFor procedures involving larger quantities or significant splash risk, a splash-resistant chemical apron should be worn over the lab coat.[7]
Respiratory Protection N95 Respirator or HigherWhen handling the solid compound outside of a certified chemical fume hood (e.g., in a balance enclosure), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles. For significant aerosol-generating procedures, consult with your institution's Environmental Health and Safety (EHS) department for potentially higher levels of respiratory protection.[9][10]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure risk. All handling of solid 1,6-Naphthyridine-5-carboxamide should occur within a certified chemical fume hood or a suitable ventilated enclosure to control airborne particles.[8][9]

Workflow Diagram: Safe Handling of 1,6-Naphthyridine-5-carboxamide

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Assemble Materials (Spatula, Weigh Paper, Vials) B 2. Don Full PPE (Inner Gloves, Gown, Goggles, Mask) A->B C 3. Don Outer Gloves (Over gown cuff) B->C D 4. Tare Sealed Weighing Vessel C->D Enter Fume Hood E 5. Carefully Weigh Compound D->E F 6. Prepare Solution (Slowly add solid to solvent) E->F G 7. Decontaminate Surfaces & Equipment F->G Complete Handling H 8. Dispose of Outer Gloves in Labeled Waste G->H I 9. Doff Remaining PPE H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling 1,6-Naphthyridine-5-carboxamide.

Detailed Steps:
  • Preparation: Before entering the lab, ensure you have read and understood the Safety Data Sheet (SDS) for any solvents or reagents you will be using.[5] Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) and place them inside the chemical fume hood to minimize traffic in and out of the containment area.[9]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above. Ensure your inner gloves are tucked under the sleeves of your lab coat and the outer gloves are pulled over the cuffs to create a seal.[7]

  • Handling in a Controlled Environment:

    • Weighing: Perform all manipulations of the solid compound within a chemical fume hood.[3] Use a tared, sealed container for weighing to minimize the generation of dust.

    • Dissolving: When preparing solutions, add the solid 1,6-Naphthyridine-5-carboxamide to the solvent slowly to avoid splashing.[3]

  • Post-Handling Cleanup:

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove the outer pair of gloves and immediately dispose of them in the designated hazardous waste container.[7]

    • Remove your remaining PPE in the correct order (e.g., apron, lab coat, face shield, goggles) to avoid self-contamination.

    • Thoroughly wash your hands, wrists, and arms with soap and water before leaving the work area.[9]

Spill and Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[11]

  • Spill Cleanup: For small spills, wear your full PPE, cover the spill with an inert absorbent material, and carefully sweep it into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.[12]

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and prevent accidental exposure.[13] Never dispose of 1,6-Naphthyridine-5-carboxamide down the drain.[4]

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, disposable gowns, and empty stock containers, must be collected in a clearly labeled, sealed hazardous waste container.[3][12]

  • Liquid Waste: Solutions containing 1,6-Naphthyridine-5-carboxamide must be collected in a dedicated, labeled container for hazardous liquid waste. Ensure the container is compatible with the solvent used and is kept closed when not in use.[12]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for all hazardous waste containers.[12]

By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research. The principles of containment, protection, and proper disposal are paramount when handling novel compounds like 1,6-Naphthyridine-5-carboxamide, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Google Cloud.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Life-Changing Safety Tips for Handling Labor
  • Lab Safety Guide: Safety Guidelines & Procedures for Laboratories. University of Nevada, Las Vegas.
  • Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • Safe Laboratory Practices & Procedures.
  • 1,6-Naphthyridine-5-carboxylic acid.
  • SAFETY DATA SHEET - 1,6-Naphthyridine, 96%. (2014, December 1). Fisher Scientific.
  • 1,6- Naphthyridine. (2021, January 18). American Chemical Society.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • SAFETY DATA SHEET - Isonicotinamide. (2026, January 16). ThermoFisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • SAFETY DATA SHEET - 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide. AK Scientific, Inc.
  • Proper Disposal of (R)-Nipecotamide(1+)

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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